IGS-1.76
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-3,3-diphenylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2OS/c25-21(24-22-23-19-13-7-8-14-20(19)26-22)15-18(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14,18H,15H2,(H,23,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYQWKTIZRYVFEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)NC2=NC3=CC=CC=C3S2)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide on the Mechanism of Action of IGS-1.76 on Neuronal Calcium Sensor-1 (NCS-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action of IGS-1.76, a small molecule inhibitor of the protein-protein interaction between Neuronal Calcium Sensor-1 (NCS-1) and the guanine (B1146940) nucleotide exchange factor Ric8a. By disrupting this interaction, this compound presents a promising therapeutic strategy for synaptopathies such as Fragile X syndrome. This document details the binding characteristics, structural basis of inhibition, and the downstream signaling implications of this compound action on NCS-1. It is intended to serve as a resource for researchers in neurobiology, pharmacology, and drug development.
Introduction
Neuronal Calcium Sensor-1 (NCS-1) is a highly conserved calcium-binding protein that plays a pivotal role in regulating intracellular calcium homeostasis and a multitude of calcium-dependent signaling pathways.[1] It is implicated in diverse cellular functions, including neurotransmitter release, synaptic plasticity, and the regulation of G protein-coupled receptors (GPCRs) and ion channels.[2][3] One of the key interaction partners of NCS-1 is the guanine nucleotide exchange factor Ric8a. The NCS-1/Ric8a complex is crucial for regulating synapse number and neurotransmitter release.[3][4] Dysregulation of this interaction has been linked to neurological disorders, making it an attractive target for therapeutic intervention.[4]
This compound is a novel, small drug-like molecule designed to inhibit the formation of the human NCS-1/Ric8a complex. It was developed from a parent compound, the phenothiazine (B1677639) FD44, which was first identified as an inhibitor of this protein-protein interaction (PPI).[3] this compound exhibits a pronounced affinity for human NCS-1 (hNCS-1) and demonstrates improved binding potency over its predecessor.[5] This guide will delve into the molecular mechanisms by which this compound exerts its inhibitory effect on NCS-1.
Mechanism of Action of this compound on NCS-1
The primary mechanism of action of this compound is the allosteric inhibition of the NCS-1/Ric8a protein-protein interaction. This compound binds to a hydrophobic crevice on the surface of NCS-1, a site that is critical for the binding of Ric8a. By occupying this pocket, this compound physically blocks the association of Ric8a with NCS-1.[3]
Binding Affinity and Inhibition Potency
While the precise dissociation constant (Kd) for the binding of this compound to human NCS-1 has not been explicitly reported in the primary literature, it is described as having "improved binding potency" compared to the parent compound FD44.[5] Similarly, the half-maximal inhibitory concentration (IC50) for the disruption of the human NCS-1/Ric8a complex by this compound is not publicly available. However, dose-response assays with the parent compound, FD44, demonstrated effective inhibition of the NCS-1/Ric8a interaction in cell-based assays at micromolar concentrations.[3]
Table 1: Summary of Quantitative Data for this compound and Related Compounds
| Compound | Target | Parameter | Value | Reference |
| This compound | hNCS-1 | Binding Potency | Improved over FD44 | [5] |
| FD44 | hNCS-1/Ric8a | Inhibition | Effective at 20 µM in HEK cells | [3] |
Structural Basis of Interaction
The crystal structure of the Drosophila NCS-1 (dNCS-1) in complex with this compound has been solved (PDB ID: 6EPA), providing detailed insights into the binding mode. This compound, although chemically distinct from FD44, shares the same binding site and mechanism of action.[5]
The inhibitor binds within a hydrophobic crevice on NCS-1. This binding event stabilizes a mobile C-terminal helix (H10) of NCS-1 in a conformation that occludes the Ric8a binding site.[3] Key residues within this hydrophobic pocket of NCS-1 are crucial for the interaction with both Ric8a and the small molecule inhibitors.
Downstream Signaling Consequences
The interaction between NCS-1 and Ric8a is a critical node in a signaling pathway that regulates synaptic architecture and function. By activating Gα subunits, the NCS-1/Ric8a complex influences synapse number and neurotransmitter release.[1][4] Inhibition of this complex by this compound is therefore expected to modulate these downstream events.
Regulation of Synapse Number
In pathological conditions such as Fragile X syndrome, where synapse numbers are abnormally high, inhibition of the NCS-1/Ric8a interaction has been shown to reduce synapse numbers to normal levels.[3][4] This suggests that this compound, by disrupting this complex, can rectify synaptic abnormalities.
Modulation of Calcium Signaling Pathways
NCS-1 is a key regulator of intracellular calcium signaling. It interacts with and modulates the activity of various downstream effectors, including:
-
Inositol 1,4,5-Trisphosphate Receptors (InsP3R): NCS-1 can enhance the activity of InsP3Rs, leading to increased calcium release from intracellular stores.
-
Ca2+/Calmodulin-Dependent Protein Kinase II (CaMKII): NCS-1 can indirectly influence CaMKII activity through its modulation of calcium signals.
-
Calcineurin: This calcium-dependent phosphatase is another downstream effector that can be influenced by NCS-1-mediated calcium signaling.
While the direct effects of this compound on these specific pathways have not been extensively detailed, it is plausible that by modulating the primary function of NCS-1 in the context of its interaction with Ric8a, this compound could indirectly influence these calcium-dependent signaling cascades. Further research is required to elucidate the precise impact of this compound on these downstream pathways.
Experimental Protocols
Detailed experimental protocols for the characterization of the this compound and NCS-1 interaction are crucial for reproducibility and further investigation. The following sections outline the general methodologies used in the primary research.
Co-Immunoprecipitation (Co-IP) Assay for Inhibition Screening
This cell-based assay was used to identify and confirm inhibitors of the NCS-1/Ric8a interaction.
-
Cell Line: Human Embryonic Kidney (HEK293) cells.
-
Transfection: Cells are co-transfected with constructs expressing human NCS-1 and V5-tagged human Ric8a.
-
Compound Treatment: Transfected cells are treated with the test compound (e.g., this compound) at a desired concentration (e.g., 20 µM) or a range of concentrations for dose-response analysis.
-
Lysis: Cells are lysed in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Immunoprecipitation: The cell lysate is incubated with an anti-V5 antibody to pull down Ric8a and any interacting proteins.
-
Western Blotting: The immunoprecipitated proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with antibodies against NCS-1 and V5 (to confirm Ric8a pulldown).
-
Analysis: The amount of co-immunoprecipitated NCS-1 is quantified to determine the inhibitory effect of the compound.
Biophysical Characterization (General Principles)
While specific protocols for this compound are not detailed in the public domain, the following principles apply to the biophysical techniques used to characterize such interactions.
-
Surface Plasmon Resonance (SPR):
-
Immobilization: Recombinant NCS-1 protein is immobilized on a sensor chip.
-
Analyte: this compound is flowed over the chip at various concentrations.
-
Detection: The change in the refractive index at the sensor surface upon binding is measured in real-time to determine association (ka) and dissociation (kd) rates, from which the dissociation constant (Kd) can be calculated.
-
-
Isothermal Titration Calorimetry (ITC):
-
Sample Cell: Contains a solution of recombinant NCS-1.
-
Syringe: Contains a solution of this compound.
-
Titration: The this compound solution is injected into the NCS-1 solution in small aliquots.
-
Measurement: The heat released or absorbed during the binding event is measured to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of the interaction.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: A solution of ¹⁵N-labeled recombinant NCS-1 is prepared.
-
Titration: Unlabeled this compound is titrated into the NCS-1 solution.
-
Data Acquisition: A series of ¹H-¹⁵N HSQC spectra are recorded at each titration point.
-
Analysis: Chemical shift perturbations (CSPs) of the NCS-1 backbone amide signals upon this compound binding are monitored. The residues with significant CSPs map the binding site of the inhibitor on the protein surface.
-
Conclusion
This compound is a potent small molecule inhibitor of the NCS-1/Ric8a protein-protein interaction. Its mechanism of action involves binding to a hydrophobic pocket on NCS-1, leading to an allosteric inhibition of Ric8a binding. This action has significant implications for the regulation of synapse number and may indirectly modulate various calcium-dependent signaling pathways. The structural and functional characterization of the this compound/NCS-1 interaction provides a solid foundation for the further development of this and similar compounds as potential therapeutics for neurological disorders characterized by synaptic dysregulation. Further studies are warranted to fully elucidate the quantitative binding parameters and the detailed downstream signaling consequences of this compound in relevant cellular and animal models.
References
- 1. Interference of the complex between NCS-1 and Ric8a with phenothiazines regulates synaptic function and is an approach for fragile X syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The neuronal calcium sensor NCS-1 regulates the phosphorylation state and activity of the Gα chaperone and GEF Ric-8A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deciphering the Inhibition of the Neuronal Calcium Sensor 1 and the Guanine Exchange Factor Ric8a with a Small Phenothiazine Molecule for the Rational Generation of Therapeutic Synapse Function Regulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The inhibition of NCS-1 binding to Ric8a rescues fragile X syndrome mice model phenotypes [frontiersin.org]
- 5. path.ox.ac.uk [path.ox.ac.uk]
The Therapeutic Potential of IGS-1.76: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
IGS-1.76 is a novel small-molecule inhibitor of the protein-protein interaction (PPI) between the human Neuronal Calcium Sensor-1 (hNCS-1) and the guanine (B1146940) nucleotide exchange factor Ric8a. This interaction is a key regulator of synaptic function, and its dysregulation has been implicated in synaptopathies characterized by excessive synapse formation, such as Fragile X syndrome (FXS). Preclinical evidence suggests that by inhibiting the hNCS-1/Ric8a complex, this compound can normalize synapse number and may offer a promising therapeutic strategy for FXS and potentially other neurological disorders, including Autism Spectrum Disorders (ADS), schizophrenia, and Rett syndrome. This document provides a comprehensive overview of the available technical information on this compound, including its mechanism of action, preclinical findings, and potential therapeutic applications.
Introduction
The regulation of synapse number and function is fundamental to proper neuronal communication and cognitive processes. The protein complex formed by the Ca2+ sensor Neuronal Calcium Sensor-1 (NCS-1) and the guanine exchange factor Ric8a plays a critical role in co-regulating synapse number and the probability of neurotransmitter release.[1] In certain neurodevelopmental disorders, such as Fragile X syndrome, an excess of synapses is a key pathological feature.[1] Therefore, the targeted inhibition of the NCS-1/Ric8a interaction has emerged as a potential therapeutic avenue.[1][2]
This compound is a small, drug-like molecule identified through rational drug design as an inhibitor of the hNCS-1/Ric8a protein-protein interaction.[2][3] It was developed as an improvement upon an earlier phenothiazine-based inhibitor, FD44, which demonstrated the ability to restore normal synapse numbers and improve associative learning in a Drosophila model of FXS.[1][3] this compound offers the potential for greater therapeutic utility due to its optimized drug-like properties.[2][3]
Mechanism of Action
This compound exerts its therapeutic effect by directly binding to hNCS-1 and preventing its interaction with Ric8a.[4][5] The proposed mechanism of action, similar to that of the parent compound FD44, involves the stabilization of a mobile C-terminal helix of NCS-1 within a hydrophobic crevice.[1][6] This conformational change occludes the binding site for Ric8a, thereby inhibiting the formation of the functional NCS-1/Ric8a complex.[1][6]
Signaling Pathway
The precise downstream signaling cascade regulated by the NCS-1/Ric8a complex is an active area of research. However, it is established that this interaction is a critical node in the control of synaptogenesis. By inhibiting this complex, this compound is hypothesized to modulate downstream pathways that lead to a reduction in the abnormally high number of synapses observed in conditions like FXS.
Quantitative Data
Publicly available quantitative data for this compound is limited. The primary literature describes it as having "improved binding potency" compared to the parent compound FD44, though specific affinity values (e.g., Kd, IC50) for the inhibition of the hNCS-1/Ric8a interaction are not detailed in the accessible abstracts.[2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₂H₁₈N₂OS | [7] |
| Molecular Weight | 358.46 g/mol | [7] |
| CAS Number | 313480-47-6 | [5] |
Table 2: Solubility of this compound
| Solvent | Concentration | Notes | Source |
| DMSO | 250 mg/mL (697.43 mM) | Requires sonication | [7] |
| In Vivo Formulation (example) | ≥ 2.08 mg/mL (5.80 mM) | 10% DMSO / 90% corn oil | [7] |
Experimental Protocols
Detailed experimental protocols are proprietary to the developing researchers. However, based on the published research, the following methodologies were likely employed in the characterization of this compound.
Co-Immunoprecipitation (Co-IP) Binding Assay
This assay is used to validate the inhibition of the hNCS-1/Ric8a interaction in a cellular context.
-
Cell Culture and Transfection: Human embryonic kidney (HEK293) cells are cultured and co-transfected with constructs expressing human NCS-1 and a tagged version of human Ric8a (e.g., V5-Ric8a).
-
Compound Treatment: Transfected cells are incubated with this compound at various concentrations. A vehicle control (e.g., DMSO) is run in parallel.
-
Cell Lysis: Cells are harvested and lysed to release cellular proteins.
-
Immunoprecipitation: An antibody targeting the tag on Ric8a (e.g., anti-V5) is used to pull down Ric8a and any interacting proteins from the cell lysate.
-
Western Blotting: The immunoprecipitated protein complexes are resolved by SDS-PAGE and transferred to a membrane. The membrane is then probed with antibodies against both Ric8a and NCS-1 to detect the presence and relative amount of co-precipitated NCS-1. A reduction in the NCS-1 signal in the this compound-treated samples compared to the control indicates inhibition of the interaction.
X-ray Crystallography
To elucidate the structural basis of inhibition, the crystal structure of the NCS-1/IGS-1.76 complex was determined.[2][3]
-
Protein Expression and Purification: Drosophila or human NCS-1 is expressed in a suitable system (e.g., E. coli) and purified to homogeneity.
-
Complex Formation: The purified NCS-1 is incubated with a molar excess of this compound.
-
Crystallization: The protein-ligand complex is subjected to crystallization screening under various conditions (e.g., different precipitants, pH, and temperatures).
-
Data Collection and Structure Determination: X-ray diffraction data are collected from a suitable crystal. The data are then processed to determine the three-dimensional structure of the complex, revealing the binding mode of this compound.
In Vivo Efficacy in Drosophila FXS Model
The therapeutic potential of this compound was likely evaluated in a Drosophila model of Fragile X syndrome, which exhibits an excess of synaptic boutons at the neuromuscular junction.
-
Fly Stocks: Drosophila lines modeling FXS (e.g., dfmr1 mutants) are used.
-
Drug Administration: this compound is incorporated into the fly food at specified concentrations and fed to the developing larvae.
-
Synapse Quantification: The number of synaptic boutons at the larval neuromuscular junction is visualized by immunohistochemistry (e.g., staining for synaptic proteins like synapsin) and quantified using microscopy.
-
Behavioral Assays: Associative learning and memory can be assessed using established protocols for Drosophila.
-
Data Analysis: The synapse numbers and behavioral performance of this compound-treated FXS model flies are compared to untreated model flies and wild-type controls.
Therapeutic Potential and Future Directions
The primary therapeutic indication for this compound is Fragile X syndrome . By normalizing synapse number, this compound has the potential to address the core pathophysiology of the disease and ameliorate the associated cognitive deficits.[1][2]
Given the role of synaptic dysregulation in other neurodevelopmental and psychiatric disorders, the therapeutic potential of this compound may extend to:
-
Autism Spectrum Disorders (ADS)
-
Schizophrenia
-
Rett Syndrome
Further preclinical development will be necessary to validate these potential applications. Key future research directions include:
-
Pharmacokinetic and Pharmacodynamic Studies: Establishing the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, as well as its dose-response relationship in vivo.
-
Rodent Model Efficacy Studies: Evaluating the efficacy of this compound in mammalian models of FXS and other relevant neurological disorders.
-
Safety and Toxicology: Conducting comprehensive safety and toxicology studies to determine a safe therapeutic window for clinical development.
Conclusion
This compound is a promising, rationally designed small-molecule inhibitor of the hNCS-1/Ric8a protein-protein interaction. Its mechanism of action directly targets a key pathological feature of Fragile X syndrome—excessive synapse formation. While further preclinical data is required to fully delineate its therapeutic potential, this compound represents a novel and targeted approach for the treatment of FXS and potentially other synaptopathies. This document summarizes the currently available technical information to support ongoing research and development efforts in this area.
References
- 1. Interference of the complex between NCS-1 and Ric8a with phenothiazines regulates synaptic function and is an approach for fragile X syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A promising NCS-1/Ric8a PPI inhibitor has been identified to improve synapse function in fragile X syndrome [iqf.csic.es]
- 3. Deciphering the Inhibition of the Neuronal Calcium Sensor 1 and the Guanine Exchange Factor Ric8a with a Small Phenothiazine Molecule for the Rational Generation of Therapeutic Synapse Function Regulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. tebubio.com [tebubio.com]
- 6. Interference of the complex between NCS-1 and Ric8a with phenothiazines regulates synaptic function and is an approach for fragile X syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
An In-depth Technical Guide on the Role of Insulin-like Growth Factor-1 (IGF-1) in Synaptic Function
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a comprehensive overview of the Insulin-like Growth Factor-1 (IGF-1) signaling pathway and its critical role in modulating synaptic plasticity, a fundamental process for learning and memory.
Disclaimer: Initial searches for "IGS-1.76" did not yield any relevant biological molecule in the context of synaptic function. It is highly probable that this was a typographical error and the intended subject was Insulin-like Growth Factor-1 (IGF-1), a well-researched protein with significant synaptic roles. This document proceeds on that assumption.
Introduction to IGF-1 and its Receptor in the Central Nervous System
Insulin-like Growth Factor-1 (IGF-1) is a crucial neurotrophic hormone that plays a pivotal role in the development, maintenance, and function of the central nervous system (CNS).[1] While its effects on growth and metabolism are well-documented, a substantial body of research highlights its significance in regulating synaptic structure and plasticity.[1] IGF-1 can be synthesized by neurons and glial cells within the brain or transported from the liver through the bloodstream.[2] Its biological actions are mediated primarily through the IGF-1 receptor (IGF-1R), a tyrosine kinase receptor expressed in various brain regions, including the hippocampus, which is critical for learning and memory.[2][3]
Activation of the IGF-1R initiates a cascade of intracellular signaling pathways, most notably the Phosphoinositide 3-kinase (PI3K)/Akt and the Mitogen-activated protein kinase (MAPK)/ERK pathways.[4] These pathways are instrumental in orchestrating the diverse effects of IGF-1 on synaptic function, including the modulation of neurotransmitter release, receptor trafficking, and long-term potentiation (LTP) and long-term depression (LTD), the cellular correlates of learning and memory.[1][5]
Quantitative Data on IGF-1's Effects on Synaptic Transmission
The following tables summarize key quantitative findings from studies investigating the impact of IGF-1 on synaptic function.
| Parameter | Condition | Effect | Fold/Percentage Change | Reference |
| Field Excitatory Postsynaptic Potential (fEPSP) Amplitude | Acute application of des-IGF-1 (40 ng/mL) to rat hippocampal slices | Potentiation of AMPA receptor-mediated transmission | ~40% increase | [1] |
| Inhibitory Postsynaptic Currents (IPSCs) | IGF-I (10 nM) application to mouse barrel cortex neurons | Long-term depression (LTD) of IPSCs | Not specified | [6] |
| Excitatory Postsynaptic Currents (EPSCs) | IGF-I (7 nM) application to mouse barrel cortex neurons | LTD of EPSCs | Not specified | [7] |
| Spontaneous Vesicle Release | Blockade of IGF-1Rs in hippocampal neurons | Increase in spontaneous release | Not specified | [8] |
| Evoked Vesicle Release | Blockade of IGF-1Rs in hippocampal neurons | Inhibition of evoked release | Not specified | [8] |
| Long-Term Potentiation (LTP) | High-frequency stimulation (HFS) in hippocampal slices from brain-specific Igf-I knockout mice | Abolishment of LTP | Significant depression of synaptic activity post-HFS | [9] |
| Parameter | Cell Type/Region | IGF-1 Concentration | Observed Effect | Quantitative Measurement | Reference |
| Postsynaptic Potential (PSP) Amplitude | Layer 5 Pyramidal Neurons (Infralimbic Cortex) | 10 nM | Long-Term Potentiation (LTP) | Significant increase maintained after washout | [10] |
| Excitatory Postsynaptic Current (EPSC) Amplitude | Layer 5 Pyramidal Neurons (Infralimbic Cortex) | 10 nM | Long-Term Depression (LTD) | Significant reduction | [5] |
| Inhibitory Postsynaptic Current (IPSC) Amplitude | Layer 5 Pyramidal Neurons (Infralimbic Cortex) | 10 nM | Long-Term Depression (LTD) | Significant reduction | [5] |
| Firing Frequency | Layer 5 Pyramidal Neurons (Infralimbic Cortex) | 10 nM | Increased Excitability | Significant increase | [5] |
Key Signaling Pathways Modulated by IGF-1
IGF-1 exerts its influence on synaptic function through the activation of distinct intracellular signaling cascades. The two primary pathways are the PI3K/Akt and MAPK/ERK pathways.
The PI3K/Akt Signaling Pathway
Upon IGF-1 binding, the IGF-1R undergoes autophosphorylation, creating docking sites for substrate proteins like Insulin Receptor Substrate (IRS). This leads to the recruitment and activation of PI3K, which in turn phosphorylates and activates Akt. Activated Akt has a multitude of downstream targets that influence synaptic plasticity, including the regulation of AMPA receptor trafficking, a crucial process for LTP.[1]
Caption: The IGF-1 induced PI3K/Akt signaling cascade.
The MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is another critical downstream effector of IGF-1R activation. This pathway is known to be involved in the regulation of gene expression and protein synthesis, which are essential for the late phase of LTP and long-lasting memory formation.
References
- 1. academic.oup.com [academic.oup.com]
- 2. mpfi.org [mpfi.org]
- 3. IGF1R Deficiency Modulates Brain Signaling Pathways and Disturbs Mitochondria and Redox Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of the molecular mechanism of insulin-like growth factor-1 (IGF-1): a promising therapeutic target for neurodegenerative diseases associated with metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IGF-1 facilitates extinction of conditioned fear - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Bidirectional modulation of synaptic transmission by insulin-like growth factor-I - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IGF-1 Receptor Differentially Regulates Spontaneous and Evoked Transmission via Mitochondria at Hippocampal Synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Brain IGF-I regulates LTP, spatial memory, and sexual dimorphic behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 10. IGF-1 facilitates extinction of conditioned fear | eLife [elifesciences.org]
IGS-1.76: A Technical Guide to its Function as a Ric8a Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the basic properties of IGS-1.76, a small molecule inhibitor targeting the protein-protein interaction (PPI) between the Neuronal Calcium Sensor 1 (NCS-1) and the Ric8a guanine (B1146940) nucleotide exchange factor (GEF). By disrupting this interaction, this compound indirectly modulates the activity of Ric8a, a key regulator of G protein signaling. This document consolidates available quantitative data, details experimental protocols for its characterization, and visualizes the relevant biological pathways and experimental workflows.
Introduction to Ric8a and its Regulation by NCS-1
Ric8a is a cytosolic protein that plays a dual role in G protein signaling. It acts as a molecular chaperone for nascent Gα subunits, ensuring their proper folding and stability.[1] Additionally, Ric8a functions as a non-receptor guanine nucleotide exchange factor (GEF), facilitating the exchange of GDP for GTP on certain Gα subunits (Gαi, Gαq, and Gα12/13 families), thereby promoting their activation.[1] This activation leads to the dissociation of the Gα-GTP subunit from the Gβγ dimer, allowing both to interact with downstream effectors and propagate cellular signals.
Neuronal Calcium Sensor 1 (NCS-1) is a calcium-binding protein that has been identified as a negative regulator of Ric8a. The interaction between NCS-1 and Ric8a is crucial for modulating synapse function.[2][3] this compound has emerged as a chemical probe to dissect and potentially therapeutically target this regulatory axis.[2][3][4]
This compound: A Potent Inhibitor of the NCS-1/Ric8a Interaction
This compound is a small molecule developed as an improvement upon the initial hit compound, FD44. It demonstrates enhanced binding potency for NCS-1 and effectively inhibits the formation of the human NCS-1/Ric8a complex.[2][3][4]
Mechanism of Action
This compound does not directly bind to Ric8a. Instead, it targets a hydrophobic crevice on NCS-1. The binding of this compound to NCS-1 stabilizes a conformation where a C-terminal helix of NCS-1 occupies this crevice, sterically hindering the interaction with Ric8a.[2] This mechanism effectively sequesters NCS-1 from binding to Ric8a, thereby liberating Ric8a to perform its chaperone and GEF functions on Gα subunits.
Diagram 1: Mechanism of this compound Action
Caption: this compound binds to NCS-1, preventing its interaction with Ric8a and allowing Ric8a to activate Gα subunits.
Quantitative Data
While the primary publication highlights the improved binding potency of this compound over its predecessor, specific quantitative values such as IC50 for the disruption of the NCS-1/Ric8a interaction or the binding affinity (Kd) for NCS-1 are not explicitly provided in the available literature. The compound was identified through a structure-based drug design approach aimed at enhancing the affinity for NCS-1.[2]
| Parameter | Value | Method | Reference |
| IC50 (NCS-1/Ric8a Inhibition) | Not Reported | Co-Immunoprecipitation | [2] |
| Kd (this compound / NCS-1) | Not Reported | Not Reported | [2] |
Table 1: Quantitative Properties of this compound
Experimental Protocols
The following sections detail the key experimental methodologies used to characterize this compound and its effects on the NCS-1/Ric8a interaction.
Co-Immunoprecipitation (Co-IP) Assay for NCS-1/Ric8a Interaction
This assay is used to qualitatively and semi-quantitatively assess the ability of this compound to inhibit the interaction between NCS-1 and Ric8a in a cellular context.
Protocol:
-
Cell Culture and Transfection:
-
HEK293T cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.
-
Cells are co-transfected with plasmids encoding human NCS-1 and V5-tagged human Ric8a using a suitable transfection reagent (e.g., Lipofectamine).
-
-
Compound Treatment:
-
24 hours post-transfection, the culture medium is replaced with fresh medium containing the desired concentration of this compound or a vehicle control (e.g., DMSO).
-
Cells are incubated for an additional 24 hours.
-
-
Cell Lysis:
-
Cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, and protease inhibitors).
-
Lysates are clarified by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Immunoprecipitation:
-
An aliquot of the supernatant is saved as the "input" control.
-
The remaining lysate is incubated with an anti-V5 antibody overnight at 4°C with gentle rotation to capture V5-Ric8a and any interacting proteins.
-
Protein A/G-agarose beads are added and incubated for 2 hours at 4°C to pull down the antibody-protein complexes.
-
-
Washing and Elution:
-
The beads are washed multiple times with lysis buffer to remove non-specific binding.
-
The bound proteins are eluted by boiling the beads in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
The eluted samples and the input controls are resolved by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with primary antibodies against NCS-1 and the V5 tag to detect the co-immunoprecipitated NCS-1 and the immunoprecipitated Ric8a, respectively.
-
The signal is visualized using a chemiluminescent substrate.
-
Expected Outcome: In the presence of effective concentrations of this compound, the amount of NCS-1 co-immunoprecipitated with V5-Ric8a is expected to decrease in a dose-dependent manner compared to the vehicle control.
Diagram 2: Co-Immunoprecipitation Workflow
Caption: Workflow for assessing this compound's effect on the NCS-1/Ric8a interaction via Co-IP.
X-ray Crystallography of the NCS-1/IGS-1.76 Complex
This method provides atomic-level detail of the interaction between this compound and its direct target, NCS-1.
Protocol Summary (based on the study of Drosophila NCS-1):
-
Protein Expression and Purification:
-
Drosophila NCS-1 (dNCS-1) is expressed in E. coli and purified using standard chromatography techniques.
-
-
Complex Formation and Crystallization:
-
Purified dNCS-1 is incubated with a molar excess of this compound.
-
The complex is crystallized using vapor diffusion methods. Specific crystallization conditions (e.g., precipitant, pH, temperature) need to be empirically determined.
-
-
Data Collection and Structure Determination:
-
X-ray diffraction data are collected from the crystals at a synchrotron source.
-
The structure is solved by molecular replacement using a known NCS-1 structure as a search model.
-
The model is refined, and the this compound molecule is built into the electron density map.
-
Key Finding: The crystal structure of the dNCS-1/IGS-1.76 complex reveals that this compound binds in a hydrophobic pocket of NCS-1, stabilizing a "closed" conformation that is incompatible with Ric8a binding.[2]
Signaling Pathways and Logical Relationships
Canonical GPCR Signaling and the Role of Ric8a
Ric8a is a critical component of G protein-coupled receptor (GPCR) signaling pathways. By facilitating the activation of Gα subunits, it enables the propagation of signals initiated by a wide range of extracellular stimuli.
Diagram 3: Ric8a in GPCR Signaling
Caption: Ric8a acts as a GEF, contributing to the pool of active Gα subunits for downstream signaling.
Regulatory Interplay between NCS-1, Ric8a, and Gα Subunits
The interaction between NCS-1 and Ric8a provides a layer of regulation on G protein signaling that is influenced by intracellular calcium levels, given NCS-1's nature as a calcium sensor. This compound disrupts this regulatory interaction.
Diagram 4: Regulatory Logic of the NCS-1/Ric8a/Gα Axis
Caption: Logical relationships between this compound, NCS-1, Ric8a, and Gα subunits.
Conclusion
This compound is a valuable tool for studying the intricate regulation of Ric8a-mediated G protein signaling by NCS-1. Its mechanism of action, involving the allosteric inhibition of a protein-protein interaction, makes it a sophisticated chemical probe. While detailed quantitative data on its potency are not yet publicly available, the provided experimental frameworks offer a solid basis for its further characterization and utilization in research. The continued investigation of this compound and similar molecules holds promise for a deeper understanding of synaptic function and the development of novel therapeutics for neurological disorders.
References
- 1. The neuronal calcium sensor NCS-1 regulates the phosphorylation state and activity of the Gα chaperone and GEF Ric-8A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deciphering the Inhibition of the Neuronal Calcium Sensor 1 and the Guanine Exchange Factor Ric8a with a Small Phenothiazine Molecule for the Rational Generation of Therapeutic Synapse Function Regulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A promising NCS-1/Ric8a PPI inhibitor has been identified to improve synapse function in fragile X syndrome [iqf.csic.es]
- 4. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the NCS-1/Ric-8a Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Neuronal Calcium Sensor-1 (NCS-1) and Ric-8a signaling pathway, a critical regulator of G protein-coupled receptor (GPCR) signaling and synaptic function. This document details the core components of the pathway, their interactions, and the methodologies used to study them, offering valuable insights for research and therapeutic development.
Core Components and a Pathway Overview
The central axis of this signaling pathway involves the interplay of three key proteins:
-
Neuronal Calcium Sensor-1 (NCS-1): A high-affinity, low-capacity calcium-binding protein belonging to the neuronal calcium sensor family. It acts as a calcium sensor, transducing intracellular calcium signals to modulate the activity of its target proteins.[1] NCS-1 possesses four EF-hand motifs, three of which are functional for calcium binding.[1]
-
Resistance to inhibitors of cholinesterase 8A (Ric-8a): A cytosolic protein that functions as a non-receptor guanine (B1146940) nucleotide exchange factor (GEF) for specific Gα subunits (Gαi/o, Gαq/11, and Gα12/13).[2][3] It promotes the exchange of GDP for GTP, leading to the activation of the Gα subunit. Ric-8a also acts as a molecular chaperone for nascent Gα subunits.[2]
-
Gα subunits: The alpha subunits of heterotrimeric G proteins. Upon activation by Ric-8a, they dissociate from the Gβγ dimer and regulate downstream effector proteins.
The interaction between NCS-1 and Ric-8a is a key regulatory node in this pathway. In a calcium-dependent manner, NCS-1 acts as a negative regulator of Ric-8a's GEF activity. The binding of NCS-1 to Ric-8a is mutually exclusive with the binding of Gα subunits, effectively preventing G protein activation by Ric-8a.[1] This regulatory mechanism has significant implications for synaptic processes, including the control of synapse number and neurotransmitter release.[4][5]
Quantitative Data Summary
The following tables summarize the available quantitative data for the key interactions and activities within the NCS-1/Ric-8a signaling pathway.
| Interacting Proteins | Method | Dissociation Constant (Kd) | Conditions | Reference |
| Ric-8a (1-492) and Gαt (333-350) peptide | Biolayer Interferometry (BLI) | 0.28 ± 0.07 μM | In vitro | [6] |
| Ric-8a and Gαs (363-380) peptide | Biolayer Interferometry (BLI) | ~5 μM (estimated 18-fold lower affinity than for Gαt peptide) | In vitro | [6] |
| NCS-1 and D2 Dopamine Receptor peptide | Isothermal Titration Calorimetry (ITC) | 40 ± 6 μM | In vitro | [6] |
| NCS-1 and Ca2+ | Isothermal Titration Calorimetry (ITC) | Kd1, Kd2, Kd3 in the nanomolar to low micromolar range (specific values vary with conditions) | In vitro | [7] |
Note: A specific Kd value for the direct interaction between NCS-1 and Ric-8a has not been definitively reported in the reviewed literature. However, studies indicate that the interaction is of relatively high affinity and is favored in the absence of calcium.[8][9]
| Enzyme | Substrate | kcat (s⁻¹) | Km (μM) | Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹) | Conditions | Reference |
| Ric-8a | Gαi1·GDP | Not explicitly stated | Not explicitly stated | Ric-8a provides a ~12-fold increase over the intrinsic nucleotide exchange rate. | In vitro, 30°C | [10] |
Note: While a precise kcat and Km for Ric-8a's GEF activity are not available, the significant rate enhancement highlights its potent catalytic function.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language for Graphviz, illustrate the NCS-1/Ric-8a signaling pathway and a typical experimental workflow for studying protein-protein interactions within this pathway.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the NCS-1/Ric-8a signaling pathway.
Co-Immunoprecipitation (Co-IP) for NCS-1 and Ric-8a Interaction
This protocol is adapted from studies demonstrating the interaction between NCS-1 and Ric-8a in mammalian cells.[8][9][11]
Objective: To determine if NCS-1 and Ric-8a interact in a cellular context.
Materials:
-
HEK293 cells
-
Expression vectors for tagged human NCS-1 (e.g., HA-tag) and Ric-8a (e.g., V5-tag)
-
Transfection reagent (e.g., Lipofectamine)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease inhibitor cocktail.
-
Protein A/G agarose (B213101) beads
-
Anti-HA antibody (for immunoprecipitation of NCS-1)
-
Anti-V5 antibody (for detection of Ric-8a)
-
Control IgG (from the same species as the IP antibody)
-
SDS-PAGE gels and Western blotting reagents
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK293 cells to 70-80% confluency.
-
Co-transfect cells with expression vectors for tagged NCS-1 and Ric-8a using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubate for 24-48 hours post-transfection.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold Lysis Buffer to each 10 cm dish.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
-
Pre-clearing the Lysate:
-
Add 20-30 μL of a 50% slurry of protein A/G agarose beads and 1 μg of control IgG to the cell lysate.
-
Incubate on a rotator for 1 hour at 4°C.
-
Centrifuge at 1,000 x g for 1 minute at 4°C.
-
Carefully transfer the supernatant to a new pre-chilled tube, avoiding the bead pellet.
-
-
Immunoprecipitation:
-
Add 1-2 μg of anti-HA antibody (or anti-V5 antibody for the reciprocal IP) to the pre-cleared lysate.
-
Incubate on a rotator overnight at 4°C.
-
-
Capture of Immune Complexes:
-
Add 30-40 μL of a 50% slurry of protein A/G agarose beads.
-
Incubate on a rotator for 2-4 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Carefully aspirate the supernatant.
-
Wash the beads three times with 1 mL of ice-cold Lysis Buffer. After each wash, pellet the beads and aspirate the supernatant.
-
-
Elution:
-
After the final wash, remove all residual buffer.
-
Add 30-50 μL of 2x SDS-PAGE sample buffer to the beads.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.
-
Centrifuge to pellet the beads, and collect the supernatant.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with an anti-V5 antibody to detect co-precipitated Ric-8a.
-
As a control, probe a separate blot of the input lysate to confirm the expression of both proteins.
-
In Vitro Guanine Nucleotide Exchange Factor (GEF) Assay for Ric-8a
This protocol is based on fluorescence-based assays used to measure the GEF activity of Ric-8a on Gα subunits.[10][12][13]
Objective: To quantify the ability of Ric-8a to catalyze the exchange of GDP for a fluorescent GTP analog on a Gα subunit.
Materials:
-
Purified recombinant Ric-8a
-
Purified recombinant Gαi1 (or other Gα subunit of interest)
-
BODIPY-FL-GTPγS (fluorescent, non-hydrolyzable GTP analog)
-
GDP
-
GTPγS (non-fluorescent)
-
GEF Assay Buffer: 20 mM HEPES (pH 8.0), 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.05% C₁₂E₁₀.
-
Fluorometer capable of measuring fluorescence intensity over time.
Procedure:
-
Preparation of Gα·GDP:
-
Incubate purified Gαi1 with a 10-fold molar excess of GDP for at least 30 minutes on ice to ensure it is in the GDP-bound state.
-
-
GEF Reaction Setup:
-
In a quartz cuvette, prepare a reaction mixture containing:
-
Gαi1·GDP (e.g., 1 μM final concentration)
-
GEF Assay Buffer
-
-
Allow the mixture to equilibrate to the desired temperature (e.g., 30°C) in the fluorometer.
-
-
Initiation of the Reaction:
-
To initiate the exchange reaction, add Ric-8a to the desired final concentration (e.g., 50 nM).
-
Immediately add BODIPY-FL-GTPγS to a final concentration of 10 μM.
-
-
Fluorescence Measurement:
-
Monitor the increase in fluorescence intensity over time. The excitation wavelength for BODIPY-FL is typically around 488 nm, and the emission is measured around 520 nm. The binding of BODIPY-FL-GTPγS to the Gα subunit results in an increase in fluorescence.
-
Record data at regular intervals (e.g., every 10-30 seconds) for a sufficient duration to observe the reaction approaching completion.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time.
-
The initial rate of the reaction can be determined from the linear portion of the curve.
-
To determine kinetic parameters (Km and kcat), perform the assay with varying concentrations of Gαi1·GDP while keeping the Ric-8a concentration constant and low.
-
Fit the initial rate data to the Michaelis-Menten equation.
-
Controls:
-
Intrinsic Exchange: Perform the assay without Ric-8a to measure the basal rate of nucleotide exchange.
-
No Gα: Perform the assay without the Gα subunit to ensure there is no background fluorescence change from the other components.
Isothermal Titration Calorimetry (ITC) for Binding Affinity Measurement
This is a general protocol for ITC that can be adapted to measure the binding affinity between NCS-1 and Ric-8a.
Objective: To determine the thermodynamic parameters (Kd, ΔH, ΔS, and stoichiometry) of the NCS-1/Ric-8a interaction.
Materials:
-
Purified recombinant NCS-1
-
Purified recombinant Ric-8a
-
ITC Buffer: A buffer in which both proteins are stable and soluble (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 2 mM β-mercaptoethanol). The buffer should be precisely matched for both protein solutions.
-
Isothermal Titration Calorimeter
Procedure:
-
Sample Preparation:
-
Dialyze both NCS-1 and Ric-8a extensively against the same batch of ITC buffer to minimize buffer mismatch effects.
-
Determine the accurate concentrations of both protein solutions using a reliable method (e.g., absorbance at 280 nm with the correct extinction coefficient).
-
Degas both protein solutions immediately before the experiment.
-
-
ITC Experiment Setup:
-
Typically, the protein with the higher expected concentration or the one considered the "macromolecule" (e.g., NCS-1) is placed in the sample cell. A typical concentration is in the range of 10-50 μM.
-
The binding partner (e.g., Ric-8a), considered the "ligand," is loaded into the injection syringe at a concentration 10-20 times higher than the protein in the cell.
-
-
Titration:
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of small, sequential injections (e.g., 2-10 μL) of the ligand from the syringe into the sample cell.
-
The heat change associated with each injection is measured by the calorimeter.
-
-
Data Analysis:
-
The raw data (heat pulses per injection) are integrated to obtain the heat released or absorbed per mole of injectant.
-
Plot the heat change per injection against the molar ratio of ligand to macromolecule.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.
-
Controls:
-
Ligand into Buffer: Titrate the ligand into the buffer alone to measure the heat of dilution, which can then be subtracted from the experimental data.
This guide provides a foundational understanding of the NCS-1/Ric-8a signaling pathway and the experimental approaches to its study. Further research will undoubtedly uncover more intricate details of this complex and vital cellular regulatory system.
References
- 1. Neuronal calcium sensor-1 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. The G Protein α Chaperone Ric-8 as a Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The inhibition of NCS-1 binding to Ric8a rescues fragile X syndrome mice model phenotypes [frontiersin.org]
- 5. The neuronal calcium sensor NCS-1 regulates the phosphorylation state and activity of the Gα chaperone and GEF Ric-8A | eLife [elifesciences.org]
- 6. Neuronal Calcium Sensor-1 Binds the D2 Dopamine Receptor and G-protein-coupled Receptor Kinase 1 (GRK1) Peptides Using Different Modes of Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nanomolar affinity of EF-hands in neuronal calcium sensor 1 for bivalent cations Pb2+, Mn2+, and Hg2+ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uniprot.org [uniprot.org]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. Discrete proteolysis of neuronal calcium sensor-1 (NCS-1) by mu-calpain disrupts calcium binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Interference of the complex between NCS-1 and Ric8a with phenothiazines regulates synaptic function and is an approach for fragile X syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ric-8A Catalyzes Guanine Nucleotide Exchange on Gαi1 Bound to the GPR/GoLoco Exchange Inhibitor AGS3 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ric-8A, a G protein chaperone with nucleotide exchange activity induces long-range secondary structure changes in Gα | eLife [elifesciences.org]
IGS-1.76: A Technical Guide to Probing G Protein Signaling Through Modulation of the NCS-1/Ric8a Complex
For Researchers, Scientists, and Drug Development Professionals
Abstract
IGS-1.76 is a small molecule inhibitor of the protein-protein interaction (PPI) between the human Neuronal Calcium Sensor-1 (hNCS-1) and the Guanine Nucleotide Exchange Factor (GEF) Ric8a. While not a direct probe of G protein activation, this compound serves as a valuable tool for investigating the role of the NCS-1/Ric8a complex in regulating G protein signaling pathways. By disrupting this interaction, this compound indirectly modulates the activity of G alpha (Gα) subunits that are clients of Ric8a. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its binding and inhibitory properties, detailed experimental protocols for its use, and its potential applications in research and drug development.
Introduction to this compound and its Target: The NCS-1/Ric8a Complex
G protein-coupled receptors (GPCRs) are a large family of transmembrane receptors that play a crucial role in cellular signaling. Their activation by extracellular ligands initiates a cascade of events, a key step of which is the activation of heterotrimeric G proteins. This activation is facilitated by Guanine Nucleotide Exchange Factors (GEFs), which promote the exchange of GDP for GTP on the Gα subunit.
Ric8a is a cytosolic GEF that is critical for the proper function of a subset of Gα subunits, including members of the Gαi/o, Gαq/11, and Gα12/13 families. The activity of Ric8a is, in turn, modulated by various cellular factors, including the Neuronal Calcium Sensor-1 (NCS-1). NCS-1 is a calcium-binding protein that, upon binding to Ric8a, inhibits its GEF activity. This interaction between NCS-1 and Ric8a represents a key regulatory node in G protein signaling.
This compound is a small molecule developed to specifically inhibit the interaction between hNCS-1 and Ric8a.[1] Its ability to disrupt this complex makes it a powerful tool to dissect the physiological and pathological roles of the NCS-1/Ric8a signaling axis.
Mechanism of Action of this compound
This compound functions by binding to a hydrophobic crevice on NCS-1, the same site that is recognized by Ric8a. By occupying this binding pocket, this compound sterically hinders the association of Ric8a with NCS-1, thereby preventing the formation of the inhibitory NCS-1/Ric8a complex. This leads to an increase in the pool of active Ric8a, which can then go on to activate its downstream Gα subunit targets. The crystal structure of the Drosophila NCS-1 in complex with this compound has confirmed this mode of action.[1]
The following diagram illustrates the signaling pathway and the inhibitory effect of this compound:
References
Foundational Research on NCS-1 Inhibitors: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of the foundational research on Neuronal Calcium Sensor-1 (NCS-1) inhibitors. It covers the core biology of NCS-1, its role in disease, the identification of small molecule inhibitors, and detailed experimental protocols for their characterization.
Introduction to Neuronal Calcium Sensor-1 (NCS-1)
Neuronal Calcium Sensor-1 (NCS-1), first identified in Drosophila as "frequenin," is a highly conserved, 22-kDa EF-hand calcium-binding protein.[1] It is a member of the Neuronal Calcium Sensor (NCS) family and plays a pivotal role in regulating intracellular calcium homeostasis and calcium-dependent signaling pathways.[1][2] NCS-1 is ubiquitously expressed, with the highest concentrations found in the cerebral cortex and hippocampus.[1]
Functionally, NCS-1 modulates a wide array of cellular processes, including neurotransmitter release, synaptic plasticity, neurite outgrowth, and the regulation of various ion channels and G protein-coupled receptors (GPCRs).[1][3] It transduces calcium signals primarily through direct interaction with target proteins, influencing their activity.[3] Given its central role in neuronal function, the dysregulation of NCS-1 has been implicated in a range of neurological and psychiatric disorders, such as schizophrenia, bipolar disorder, Parkinson's, and Alzheimer's disease.[1] Emerging evidence also links NCS-1 to non-neurological conditions, including certain cancers and chemotherapy-induced peripheral neuropathy (CIPN).[1][2] This has positioned NCS-1 as a compelling therapeutic target for drug discovery.[3]
Key Signaling Pathways Involving NCS-1
NCS-1 exerts its influence by interacting with and modulating several key downstream effectors. The primary mechanisms involve direct protein-protein interactions that are often, but not always, dependent on calcium binding.
Regulation of the NCS-1/Ric8a Complex
A critical function of NCS-1 is its interaction with the guanine (B1146940) nucleotide exchange factor (GEF) Ric8a. This protein complex coregulates synapse number and the probability of neurotransmitter release in an antagonistic manner.[1][4] The inhibition of this protein-protein interaction (PPI) has emerged as a primary strategy for therapeutic intervention, particularly in synaptopathies like Fragile X syndrome where synapse numbers are abnormally high.[1][5] Small molecules that disrupt this complex can restore normal synapse counts and improve associated learning deficits.[1][2]
Modulation of Inositol (B14025) 1,4,5-Trisphosphate Receptors (InsP₃R)
NCS-1 directly binds to and enhances the activity of the inositol 1,4,5-trisphosphate receptor (InsP₃R), an intracellular channel that mediates calcium release from the endoplasmic reticulum.[2] By increasing the channel's open probability, NCS-1 amplifies calcium signaling in response to stimuli.[2] This mechanism is particularly relevant in the context of chemotherapy-induced peripheral neuropathy (CIPN), where the chemotherapeutic agent paclitaxel (B517696) facilitates the NCS-1/InsP₃R interaction, leading to dysregulated calcium oscillations.[2]
Small Molecule Inhibitors of NCS-1
The discovery of small molecules that can modulate NCS-1 activity represents a significant advancement in targeting this protein. Research has primarily focused on phenothiazine-based compounds, which have been shown to allosterically inhibit the NCS-1/Ric8a protein-protein interaction.
Mechanism of Action
Phenothiazine inhibitors like FD44 do not bind to the active calcium-binding sites. Instead, they bind to a hydrophobic crevice on NCS-1 that serves as the interface for Ric8a.[1][4] The binding of the small molecule stabilizes a mobile C-terminal helix (H10) of NCS-1, trapping it inside this crevice.[4] This conformation is incompatible with Ric8a binding, thus effectively inhibiting the formation of the functional NCS-1/Ric8a complex.[4][6] This allosteric mechanism provides a pathway for disrupting a large protein-protein interaction surface with a small molecule.[6]
Quantitative Data for NCS-1 Inhibitors
The primary method for quantifying the binding of these inhibitors has been through fluorescence-based assays that measure the quenching of intrinsic tryptophan fluorescence upon ligand binding. The affinities are typically in the micromolar range.
| Compound | Target Interaction | Assay Method | Kd (μM) | Condition | Reference |
| FD44 | dNCS-1 | Tryptophan Fluorescence Quenching | 22 ± 4 | Ca²⁺-free (EGTA) | |
| FD44 | dNCS-1 | Tryptophan Fluorescence Quenching | 71 ± 10 | Ca²⁺-saturated | [7] |
| FD16 | dNCS-1 | Tryptophan Fluorescence Quenching | 36 ± 6 | Ca²⁺-free (EGTA) | [7][8] |
| FD16 | dNCS-1 | Tryptophan Fluorescence Quenching | 148 ± 30 | Ca²⁺-saturated | [7][8] |
| IGS-1.76 | hNCS-1 / hRic8a | Fluorescence Polarization (IC₅₀) | 13.9 ± 1.2 | N/A | [9] |
Note: The "J Med Chem" paper on this compound reports an IC₅₀ value from a competitive Fluorescence Polarization assay, which is a measure of functional inhibition of the PPI, while the PNAS paper on FD44/FD16 reports a dissociation constant (Kd) from a direct binding assay.
Experimental Protocols
The characterization of NCS-1 inhibitors relies on a combination of biochemical, biophysical, and cell-based assays to confirm binding, determine affinity, and assess functional consequences.
High-Throughput Screening (HTS) Workflow
The initial discovery of NCS-1 inhibitors often begins with a high-throughput screen to identify compounds that disrupt a specific protein-protein interaction. A fluorescence polarization (FP) based assay is well-suited for this purpose.
References
- 1. pnas.org [pnas.org]
- 2. Frontiers | The inhibition of NCS-1 binding to Ric8a rescues fragile X syndrome mice model phenotypes [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Calcium Sensors in Neuronal Function and Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Unlocking the Undruggable: A Technical Guide to Targeting the NCS-1/Ric8a Interface
For Researchers, Scientists, and Drug Development Professionals
Introduction
The interface between the Neuronal Calcium Sensor-1 (NCS-1) and Ric8a, a guanine (B1146940) nucleotide exchange factor (GEF), represents a critical signaling nexus implicated in the regulation of synapse number and neurotransmitter release.[1][2] Dysregulation of this protein-protein interaction (PPI) has been linked to synaptopathies such as Fragile X syndrome, making it an attractive, albeit challenging, therapeutic target.[2][3] This technical guide provides an in-depth exploration of the druggability of the NCS-1/Ric8a interface, summarizing key quantitative data, detailing experimental protocols for inhibitor characterization, and visualizing the associated signaling pathways and experimental workflows.
The NCS-1/Ric8a Signaling Axis
NCS-1, a member of the EF-hand calcium-binding protein family, acts as a negative regulator of Ric8a.[1][4] Ric8a, in turn, functions as a GEF for Gα subunits of heterotrimeric G proteins, promoting the exchange of GDP for GTP and thereby activating G protein signaling.[1][5] The interaction between NCS-1 and Ric8a is dynamic and influenced by intracellular calcium levels.[5] This signaling cascade plays a crucial role in neuronal homeostasis, and its disruption can lead to aberrant synaptic function.[1]
Below is a diagram illustrating the core NCS-1/Ric8a signaling pathway.
Druggability of the NCS-1/Ric8a Interface
The NCS-1/Ric8a interface has been validated as a druggable target through the discovery of small molecule inhibitors.[2] These inhibitors typically function by binding to a hydrophobic crevice on NCS-1, stabilizing its C-terminal helix in a conformation that prevents the binding of Ric8a.[3] This allosteric inhibition mechanism provides a promising strategy for modulating the activity of this PPI.
Quantitative Data for NCS-1/Ric8a Inhibitors
The following table summarizes the available quantitative data for the well-characterized NCS-1/Ric8a inhibitor, FD44.
| Compound | Assay Type | Parameter | Value | Conditions | Reference |
| FD44 | Fluorescence Quenching | Apparent Kd | 22 µM | In the absence of Ca2+ (EGTA) | [2] |
| FD44 | Fluorescence Quenching | Apparent Kd | 71 µM | In the presence of Ca2+ | [2] |
| FD44 | Co-Immunoprecipitation | Inhibition | Observed at 20 µM | HEK293T cells | [2] |
Experimental Protocols
Detailed methodologies are crucial for the successful identification and characterization of inhibitors targeting the NCS-1/Ric8a interface. The following sections provide step-by-step protocols for key experimental assays.
Co-Immunoprecipitation (Co-IP) for In-Cell Interaction Analysis
This protocol is designed to assess the interaction between NCS-1 and Ric8a in a cellular context and to evaluate the efficacy of potential inhibitors.
Materials:
-
HEK293T cells
-
Expression vectors for tagged NCS-1 (e.g., Myc-tagged) and Ric8a (e.g., V5-tagged)
-
Lipofectamine 2000 or other suitable transfection reagent
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease inhibitor cocktail
-
Wash Buffer: Lysis buffer without protease inhibitors
-
Anti-tag antibodies (e.g., anti-V5 for IP, anti-Myc for detection)
-
Protein A/G magnetic beads
-
SDS-PAGE gels and Western blotting reagents
-
Test compounds (e.g., FD44) dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Cell Culture and Transfection:
-
Seed HEK293T cells in 10 cm dishes to reach 70-80% confluency on the day of transfection.
-
Co-transfect cells with plasmids encoding tagged NCS-1 and Ric8a using Lipofectamine 2000 according to the manufacturer's instructions.
-
-
Compound Treatment:
-
24 hours post-transfection, treat the cells with the desired concentration of the test compound or vehicle control (e.g., DMSO) for an additional 24 hours.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold Lysis Buffer to each dish and incubate on ice for 20 minutes with occasional swirling.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cleared lysate) to a new tube. Reserve a small aliquot as the "input" control.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with 20 µL of Protein A/G magnetic beads for 1 hour at 4°C on a rotator.
-
Pellet the beads using a magnetic stand and transfer the supernatant to a new tube.
-
Add the primary antibody for immunoprecipitation (e.g., anti-V5) to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C on a rotator.
-
Add 30 µL of pre-washed Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.
-
-
Washing and Elution:
-
Pellet the beads with a magnetic stand and discard the supernatant.
-
Wash the beads three times with 1 mL of ice-cold Wash Buffer.
-
After the final wash, remove all residual buffer.
-
Elute the protein complexes by adding 30 µL of 2x Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
-
Western Blot Analysis:
-
Separate the eluted proteins and the input samples by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with the appropriate primary antibodies (e.g., anti-Myc to detect co-immunoprecipitated NCS-1 and anti-V5 to confirm Ric8a immunoprecipitation).
-
Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
-
Fluorescence Quenching Assay for In Vitro Binding Analysis
This biophysical assay measures the direct binding of a small molecule to a protein by monitoring changes in the protein's intrinsic tryptophan fluorescence.
Materials:
-
Purified recombinant NCS-1 protein
-
Binding Buffer: 20 mM HEPES pH 7.4, 150 mM KCl
-
Test compound (e.g., FD44) stock solution in a suitable solvent
-
Fluorometer capable of measuring tryptophan fluorescence (Excitation ~295 nm, Emission ~340 nm)
-
Quartz cuvette
Procedure:
-
Instrument Setup:
-
Set the fluorometer to an excitation wavelength of 295 nm and record the emission spectrum from 310 nm to 400 nm. Set the excitation and emission slit widths to appropriate values (e.g., 5 nm).
-
-
Sample Preparation:
-
Prepare a solution of purified NCS-1 in the Binding Buffer at a concentration that gives a stable and measurable fluorescence signal (e.g., 1-5 µM).
-
-
Titration:
-
Place the NCS-1 solution in the quartz cuvette and record the initial fluorescence spectrum.
-
Add small aliquots of the concentrated test compound stock solution directly to the cuvette.
-
After each addition, mix gently and allow the system to equilibrate for a few minutes before recording the fluorescence spectrum.
-
-
Data Analysis:
-
Correct the fluorescence intensity at the emission maximum (around 340 nm) for dilution at each titration point.
-
Plot the change in fluorescence intensity (or the percentage of quenching) as a function of the ligand concentration.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd).
-
Surface Plasmon Resonance (SPR) for Kinetic and Affinity Analysis
SPR is a label-free technique to quantitatively measure the binding kinetics and affinity of a small molecule to an immobilized protein.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Purified recombinant NCS-1 protein
-
Running Buffer: e.g., HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Test compound series at various concentrations in Running Buffer
Procedure:
-
Protein Immobilization:
-
Activate the sensor chip surface with a 1:1 mixture of EDC and NHS.
-
Inject the purified NCS-1 protein (at a suitable concentration in a low ionic strength buffer, e.g., 10 mM sodium acetate (B1210297) pH 5.0) over the activated surface to achieve the desired immobilization level.
-
Deactivate the remaining active esters with an injection of ethanolamine.
-
-
Binding Analysis:
-
Inject a series of concentrations of the test compound in Running Buffer over the immobilized NCS-1 surface and a reference flow cell.
-
Monitor the change in the refractive index (measured in Response Units, RU) in real-time to generate sensorgrams for each concentration.
-
Include a regeneration step between each compound injection if necessary to return the surface to baseline (e.g., a short pulse of a high or low pH solution).
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Workflow for Inhibitor Screening and Validation
A systematic workflow is essential for the efficient discovery and validation of novel inhibitors of the NCS-1/Ric8a interface.
Conclusion
The NCS-1/Ric8a protein-protein interaction presents a compelling and druggable target for the development of novel therapeutics for neurological disorders characterized by synaptic dysregulation. This guide provides a foundational framework for researchers entering this exciting field, offering key quantitative data, detailed experimental protocols, and a clear visualization of the underlying biology and discovery workflows. By leveraging these tools and a multidisciplinary approach, the scientific community can continue to advance the development of modulators for this critical signaling interface.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. Interference of the complex between NCS-1 and Ric8a with phenothiazines regulates synaptic function and is an approach for fragile X syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interference of the complex between NCS-1 and Ric8a with phenothiazines regulates synaptic function and is an approach for fragile X syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The neuronal calcium sensor NCS-1 regulates the phosphorylation state and activity of the Gα chaperone and GEF Ric-8A - PMC [pmc.ncbi.nlm.nih.gov]
IGS-1.76: A Technical Guide for the Investigation of Calcium Sensor Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
IGS-1.76 is a potent small molecule inhibitor of the protein-protein interaction (PPI) between the human Neuronal Calcium Sensor-1 (hNCS-1) and the guanine (B1146940) nucleotide exchange factor Ric8a.[1] As a member of the phenothiazine (B1677639) chemical class, this compound offers a valuable tool for dissecting the complex roles of calcium signaling in neuronal function and provides a promising scaffold for the development of therapeutics targeting synaptopathies. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and the relevant signaling pathways.
Neuronal Calcium Sensor-1 (NCS-1) is a high-affinity calcium-binding protein that plays a crucial role in a multitude of neuronal processes, including the regulation of neurotransmitter release, synaptic plasticity, and gene expression.[2][3] NCS-1 exerts its effects by interacting with a variety of downstream effector proteins. One such critical interaction is with Ric8a, a guanine nucleotide exchange factor (GEF) that activates Gα subunits of heterotrimeric G proteins. The binding of NCS-1 to Ric8a is mutually exclusive with the binding of Ric8a to Gα subunits, thereby acting as a negative regulator of Ric8a's GEF activity.[2][3][4] Dysregulation of the NCS-1/Ric8a signaling axis has been implicated in neurological disorders, making it an attractive target for therapeutic intervention.[1][5]
This compound was developed as a more potent analog of the initial hit compound, FD44, which was identified through virtual screening and shown to disrupt the NCS-1/Ric8a complex.[6][7] this compound shares the same mechanism of action as FD44, binding to a hydrophobic crevice on NCS-1 and stabilizing a C-terminal helix in a conformation that prevents the interaction with Ric8a.[1][6]
Quantitative Data
| Compound | Target Interaction | Assay Type | Quantitative Value | Reference |
| FD44 | hNCS-1 / Ric8a | Co-immunoprecipitation in HEK293 cells | Effective inhibition at 20 µM | [6] |
Researchers using this compound can expect a higher potency, and it is recommended to perform dose-response experiments to determine the precise IC50 in the desired experimental system.
Signaling Pathway
The interaction between NCS-1 and Ric8a is a key regulatory node in G protein signaling. In the absence of an inhibitory molecule like this compound, Ca2+-free NCS-1 can bind to Ric8a, preventing it from activating Gα subunits. When this compound is introduced, it binds to NCS-1, freeing Ric8a to perform its GEF function on Gαs. This leads to the exchange of GDP for GTP on Gαs, causing its dissociation from the Gβγ dimer and subsequent activation of downstream effectors, most notably adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA). PKA can then phosphorylate a variety of substrates, including the transcription factor CREB (cAMP response element-binding protein), leading to changes in gene expression that can impact synapse number and function.
Experimental Protocols
The following protocols are provided as a guide for researchers wishing to study the effects of this compound. These are based on established methods and can be adapted to specific experimental needs.
Co-Immunoprecipitation (Co-IP) to Assess NCS-1/Ric8a Interaction
This protocol is adapted from Mansilla et al. (2017) and is designed to qualitatively or semi-quantitatively assess the inhibitory effect of this compound on the hNCS-1/Ric8a interaction in a cellular context.[6]
Materials:
-
HEK293 cells
-
Expression vectors for hNCS-1 and V5-tagged Ric8a
-
Lipofectamine 2000 or other suitable transfection reagent
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
Co-IP Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitor cocktail
-
Anti-V5 antibody
-
Anti-NCS-1 antibody
-
Protein A/G magnetic beads
-
Wash Buffer: Co-IP Lysis Buffer without protease inhibitors
-
SDS-PAGE gels and Western blotting reagents
Procedure:
-
Cell Culture and Transfection:
-
Plate HEK293 cells in 10 cm dishes and grow to 70-80% confluency.
-
Co-transfect cells with hNCS-1 and V5-Ric8a expression vectors using Lipofectamine 2000 according to the manufacturer's instructions.
-
-
Treatment with this compound:
-
24 hours post-transfection, treat the cells with the desired concentration of this compound (e.g., a dose-response from 1 µM to 50 µM) or DMSO vehicle control.
-
Incubate for an additional 24 hours.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in 1 mL of ice-cold Co-IP Lysis Buffer per dish.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a fresh pre-chilled tube.
-
-
Immunoprecipitation:
-
Set aside a small aliquot of the lysate as an "input" control.
-
To the remaining lysate, add 2-5 µg of anti-V5 antibody and incubate with gentle rotation for 2-4 hours at 4°C.
-
Add 30 µL of pre-washed Protein A/G magnetic beads and incubate for an additional 1-2 hours at 4°C.
-
-
Washes:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads three times with 1 mL of ice-cold Wash Buffer.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads by adding 30 µL of 2x Laemmli buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with anti-NCS-1 and anti-V5 antibodies to detect the co-immunoprecipitated proteins.
-
Fluorescence Polarization (FP) Assay for Binding Affinity
This generalized protocol can be used to determine the binding affinity (Kd) of this compound for hNCS-1. It requires a fluorescently labeled tracer that binds to the same site as this compound.
Materials:
-
Purified recombinant hNCS-1
-
This compound
-
A fluorescently labeled tracer (e.g., a fluorescently tagged peptide known to bind the this compound binding site on NCS-1)
-
FP Assay Buffer: e.g., 20 mM HEPES (pH 7.4), 150 mM NaCl, 0.01% Triton X-100
-
384-well black, low-volume microplates
-
A plate reader capable of measuring fluorescence polarization
Procedure:
-
Determine Optimal Tracer Concentration:
-
Perform a saturation binding experiment by titrating the fluorescent tracer against a fixed concentration of hNCS-1 to determine the Kd of the tracer and a suitable concentration for the competition assay (typically at or below the Kd).
-
-
Competition Assay:
-
Prepare a serial dilution of this compound in FP Assay Buffer.
-
In a 384-well plate, add a fixed concentration of hNCS-1 and the fluorescent tracer to each well.
-
Add the serially diluted this compound to the wells. Include controls for no inhibitor (maximum polarization) and no hNCS-1 (minimum polarization).
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
-
Measurement and Data Analysis:
-
Measure the fluorescence polarization of each well using the plate reader.
-
Plot the polarization values against the logarithm of the this compound concentration.
-
Fit the data to a suitable competition binding model to determine the IC50 of this compound. The Ki can then be calculated using the Cheng-Prusoff equation.
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC directly measures the heat changes associated with binding, providing a complete thermodynamic profile of the interaction between this compound and hNCS-1, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
Materials:
-
Purified recombinant hNCS-1
-
This compound
-
ITC Buffer: e.g., 20 mM HEPES (pH 7.4), 150 mM NaCl. The buffer must be identical for both the protein and the ligand to avoid heats of dilution.
-
An isothermal titration calorimeter
Procedure:
-
Sample Preparation:
-
Dialyze both hNCS-1 and this compound extensively against the same batch of ITC buffer.
-
Determine the accurate concentrations of both protein and ligand.
-
Degas the solutions immediately before the experiment.
-
-
ITC Experiment:
-
Load the hNCS-1 solution (e.g., 10-50 µM) into the sample cell of the calorimeter.
-
Load the this compound solution (e.g., 100-500 µM, typically 10-fold higher than the protein concentration) into the injection syringe.
-
Set the experimental parameters (temperature, stirring speed, injection volume, and spacing).
-
Perform a series of injections of this compound into the hNCS-1 solution.
-
-
Data Analysis:
-
Integrate the heat-change peaks for each injection.
-
Plot the integrated heat per mole of injectant against the molar ratio of ligand to protein.
-
Fit the data to a suitable binding model (e.g., one-site binding) to determine the Kd, n, and ΔH. ΔS and the Gibbs free energy (ΔG) can then be calculated.
-
Conclusion
This compound represents a significant advancement in the development of chemical probes to study the multifaceted roles of NCS-1 in cellular signaling. Its ability to potently and specifically disrupt the NCS-1/Ric8a interaction provides researchers with a powerful tool to investigate the downstream consequences of this signaling axis in health and disease. The experimental protocols outlined in this guide offer a starting point for the characterization and application of this compound in a variety of research settings. Further studies are warranted to fully elucidate the therapeutic potential of targeting the NCS-1/Ric8a interface with small molecules like this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Fluorescence polarization assay to quantify protein-protein interactions in an HTS format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The neuronal calcium sensor NCS-1 regulates the phosphorylation state and activity of the Gα chaperone and GEF Ric-8A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The neuronal calcium sensor NCS-1 regulates the phosphorylation state and activity of the Gα chaperone and GEF Ric-8A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Interference of the complex between NCS-1 and Ric8a with phenothiazines regulates synaptic function and is an approach for fragile X syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interference of the complex between NCS-1 and Ric8a with phenothiazines regulates synaptic function and is an approach for fragile X syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Toxicity Profile of IGS-1.76: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following document is a representative technical guide compiled based on established methodologies in toxicology. The compound "IGS-1.76" is a placeholder, and the data presented herein is illustrative. This guide is intended to serve as a template for reporting preliminary toxicity studies.
Executive Summary
This guide provides a comprehensive overview of the preliminary toxicity assessment of the novel compound this compound. The studies summarized herein were designed to evaluate the potential cytotoxic, genotoxic, and acute in vivo effects of this compound to support its early-stage development. The methodologies for all key experiments are detailed, and quantitative data are presented for clear interpretation. This document is intended to inform researchers, scientists, and drug development professionals on the initial safety profile of this compound.
In Vitro Cytotoxicity Assessment
Experimental Protocol: MTS Assay for Cell Viability
The cytotoxic potential of this compound was evaluated using the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay in a panel of human cell lines, including HepG2 (liver carcinoma), A549 (lung carcinoma), and primary human fibroblasts, to represent different target organs.[1]
-
Cell Culture: Cells were cultured in their respective recommended media and maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells were seeded in 96-well plates and treated with a range of concentrations of this compound (0.1 µM to 100 µM) for 24 and 48 hours.
-
MTS Assay: Following treatment, the MTS reagent was added to each well, and the plates were incubated for 2 hours. The absorbance was measured at 490 nm using a microplate reader.
-
Data Analysis: Cell viability was expressed as a percentage of the untreated control. The IC50 (50% inhibitory concentration) values were calculated using a non-linear regression analysis.[1]
Quantitative Data: In Vitro Cytotoxicity
| Cell Line | Time Point | IC50 (µM) | NOAEC (µM) |
| HepG2 | 24 hours | 45.2 | 5 |
| 48 hours | 28.7 | 1 | |
| A549 | 24 hours | 68.9 | 10 |
| 48 hours | 42.1 | 5 | |
| Human Fibroblasts | 24 hours | > 100 | 25 |
| 48 hours | 85.3 | 10 |
Table 1: Summary of IC50 and No Observable Adverse Effect Concentration (NOAEC) values for this compound in various cell lines.[1]
In Vitro Genotoxicity Assessment
Experimental Protocol: Micronucleus Test
The genotoxic potential of this compound was assessed using the in vitro micronucleus test in Chinese Hamster Ovary (CHO) cells.[2] This assay detects chromosomal damage or aneuploidy.
-
Cell Culture and Treatment: CHO cells were treated with this compound at concentrations ranging from 1 µM to 50 µM, with and without metabolic activation (S9 fraction), for 4 hours.
-
Cytochalasin B: Cytochalasin B was added to block cytokinesis, leading to the accumulation of binucleated cells.
-
Harvest and Staining: Cells were harvested, treated with a hypotonic solution, fixed, and stained with a DNA-specific dye (e.g., DAPI).
-
Scoring: The frequency of micronuclei in binucleated cells was scored using fluorescence microscopy.
Quantitative Data: In Vitro Genotoxicity
| Concentration (µM) | Without S9 Activation (% Micronucleated Cells) | With S9 Activation (% Micronucleated Cells) |
| Vehicle Control | 1.2 ± 0.3 | 1.4 ± 0.4 |
| 1 | 1.5 ± 0.5 | 1.6 ± 0.3 |
| 5 | 1.8 ± 0.6 | 2.0 ± 0.7 |
| 10 | 2.1 ± 0.8 | 2.5 ± 0.9 |
| 25 | 4.5 ± 1.2 | 5.1 ± 1.5 |
| 50 | 8.9 ± 2.1 | 9.8 ± 2.5 |
| Positive Control | 15.2 ± 3.5 | 18.1 ± 4.2 |
*Table 2: Frequency of micronucleated CHO cells following treatment with this compound. Data are presented as mean ± standard deviation. *p < 0.05, *p < 0.01 compared to vehicle control.
Acute In Vivo Toxicity Study
Experimental Protocol: Acute Oral Toxicity (OECD TG 420)
An acute oral toxicity study was conducted in Balb/c mice to determine the potential for acute systemic toxicity.[3] The study was designed in accordance with the OECD Test Guideline 420 (Fixed Dose Procedure).[4]
-
Animals: Healthy, young adult Balb/c mice were used for the study.
-
Administration: this compound was administered once by oral gavage at doses of 300 mg/kg and 2000 mg/kg.
-
Observations: Animals were observed for clinical signs of toxicity and mortality for 14 days post-administration. Body weights were recorded at regular intervals.
-
Necropsy: At the end of the observation period, all animals were subjected to a gross necropsy.
Quantitative Data: Acute In Vivo Toxicity
| Dose Group (mg/kg) | Number of Animals | Mortality | Clinical Signs | Gross Necropsy Findings |
| Vehicle Control | 5 | 0/5 | None observed | No abnormalities |
| 300 | 5 | 0/5 | Lethargy observed within the first 6 hours, resolved by 24 hours. | No abnormalities |
| 2000 | 5 | 1/5 | Ataxia, labored respiration, and lethargy observed in all animals within 4 hours. One animal found dead on day 2. | No abnormalities in surviving animals. Deceased animal showed signs of gastrointestinal irritation. |
Table 3: Summary of observations from the acute oral toxicity study of this compound in mice.[4]
Visualizations
Signaling Pathway Diagram
Hypothesized this compound Induced Stress Pathway.
Experimental Workflow Diagram
Workflow for In Vitro Toxicity Assessment.
Conclusion
The preliminary toxicity assessment of this compound indicates a moderate in vitro cytotoxic profile and a potential for genotoxicity at higher concentrations. The acute in vivo study in mice suggests a low order of acute toxicity. Further sub-chronic toxicity studies are warranted to establish a more comprehensive safety profile for this compound.
References
- 1. In vitro cytotoxicity of selected chemicals commonly produced during fire combustion using human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of in vitro toxicity of mainstream cigarette smoke particulate matter from nano- to micro-size - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acute and Sub-Chronic Intraperitoneal Toxicity Studies of the Elsholtzia ciliata Herbal Extract in Balb/c Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New supporting data to guide the use of evident toxicity in acute oral toxicity studies (OECD TG 420) - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: IGS-1.76 (FD44) for In Vitro Binding Assays Targeting the NCS-1/Ric8a Interaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed protocols and application notes for the use of IGS-1.76, identified as the aminophenothiazine FD44 , in in vitro binding assays. FD44 is a known inhibitor of the protein-protein interaction (PPI) between Neuronal Calcium Sensor 1 (NCS-1) and the guanine (B1146940) nucleotide exchange factor Ric8a.[1][2][3] This interaction is a critical regulator of synaptic function, including synapse number and neurotransmitter release, making it a promising therapeutic target for neurological disorders such as Fragile X syndrome.[1][2][3]
The following sections detail the methodologies for quantifying the inhibitory activity of compounds like FD44 on the NCS-1/Ric8a complex and provide insights into the underlying signaling pathway.
Data Presentation
The inhibitory effects of FD44 and related compounds on the NCS-1/Ric8a interaction have been characterized using various in vitro and in-cell assays. The following table summarizes the available quantitative data.
| Compound | Assay Type | Target | Affinity (Kd) | IC50 | Notes |
| FD44 | Fluorescence Quenching | NCS-1 | 22 µM (in the presence of EGTA) | Not Reported | The affinity of FD44 for NCS-1 is higher in the absence of Ca2+.[1] |
| FD44 | Fluorescence Quenching | NCS-1 | 71 µM (in Ca2+-saturating conditions) | Not Reported | |
| FD16 | Co-immunoprecipitation | NCS-1/Ric8a Interaction | Not Reported | Less effective than FD44 | Showed inhibition of the NCS-1/Ric8a interaction in HEK cells.[1] |
| Chlorpromazine (CPZ) | Co-immunoprecipitation | NCS-1/Ric8a Interaction | Not Reported | Not Reported | A structurally related phenothiazine (B1677639) that also inhibits the NCS-1/Ric8a interaction.[1] |
Signaling Pathway
The NCS-1/Ric8a signaling pathway plays a crucial role in neuronal homeostasis. NCS-1, a calcium-binding protein, interacts with Ric8a, a guanine nucleotide exchange factor for Gα subunits of heterotrimeric G proteins. This interaction is implicated in the regulation of synapse number and the probability of neurotransmitter release. The inhibitor FD44 acts by binding to a hydrophobic crevice on NCS-1, stabilizing a C-terminal helix in a conformation that prevents the binding of Ric8a.[1][3] This allosteric inhibition disrupts the formation of the NCS-1/Ric8a complex and modulates downstream signaling.[4]
References
- 1. Interference of the complex between NCS-1 and Ric8a with phenothiazines regulates synaptic function and is an approach for fragile X syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The inhibition of NCS-1 binding to Ric8a rescues fragile X syndrome mice model phenotypes [frontiersin.org]
- 3. Interference of the complex between NCS-1 and Ric8a with phenothiazines regulates synaptic function and is an approach for fragile X syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interference of the complex between NCS-1 and Ric8a with phenothiazines regulates synaptic function and is an approach for fragile X syndrome. | RI-VIS [ri-vis.eu]
Application Notes and Protocols for IGS-1.76 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the utilization of IGS-1.76, a novel and potent small molecule inhibitor of the Insulin-like Growth Factor 1 (IGF-1) signaling pathway, in a variety of cell culture-based assays. Detailed protocols for assessing cell viability, and apoptosis, as well as for analyzing protein expression changes via Western blot, are presented. Furthermore, this document includes illustrative diagrams of the targeted signaling pathway and experimental workflows to facilitate a deeper understanding of the compound's mechanism of action and its application in cancer research.
Introduction
The Insulin-like Growth Factor (IGF) signaling pathway plays a crucial role in regulating cell growth, proliferation, differentiation, and survival.[1] Dysregulation of this pathway is frequently implicated in the development and progression of various cancers, making it a prime target for therapeutic intervention. This compound is a selective inhibitor of the IGF-1 receptor (IGF-1R), a key component of this pathway. By blocking the downstream signaling cascade, this compound is anticipated to inhibit the growth and induce apoptosis in cancer cells that are dependent on the IGF-1 signaling pathway for their survival and proliferation. These notes provide the foundational protocols for investigating the cellular effects of this compound.
Mechanism of Action: Inhibition of the IGF-1 Signaling Pathway
This compound exerts its biological effects by targeting the IGF-1 receptor. The binding of IGF-1 to its receptor triggers a conformational change, leading to the autophosphorylation of the receptor's tyrosine kinase domain. This event initiates a cascade of intracellular signaling events, primarily through the PI3K/Akt and MAPK pathways, which are central to cell survival and proliferation.[1][2] this compound is designed to competitively inhibit the ATP-binding site of the IGF-1R tyrosine kinase, thereby preventing its activation and blocking the downstream signaling events.
Caption: this compound inhibits the IGF-1 signaling pathway.
Experimental Protocols
The following protocols are designed for the use of this compound in standard cell culture experiments. It is recommended to optimize these protocols for specific cell lines and experimental conditions.
General Cell Culture and Maintenance
Standard aseptic techniques should be followed for all cell culture procedures.[3][4][5]
-
Cell Lines: Select a cancer cell line known to have active IGF-1 signaling (e.g., MCF-7, A549, or as determined by preliminary screening).
-
Culture Medium: Use the recommended medium for the chosen cell line, supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin).
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Passaging: Subculture cells when they reach 70-80% confluency to maintain them in the exponential growth phase.
Preparation of this compound Stock Solution
-
Solvent: Dissolve this compound in sterile dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM).
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Working Solutions: On the day of the experiment, dilute the stock solution in the appropriate cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: The next day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) and a vehicle control (DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6][7]
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the determined IC50 value for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Western Blot Analysis
This technique is used to detect changes in the expression and phosphorylation levels of key proteins in the IGF-1 signaling pathway.
-
Cell Lysis: Treat cells with this compound as described above. After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against p-IGF-1R, total IGF-1R, p-Akt, total Akt, and a loading control (e.g., β-actin or GAPDH).
-
Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Densitometry: Quantify the band intensities to determine the relative changes in protein expression and phosphorylation.
Caption: General workflow for this compound cell-based assays.
Data Presentation
The following tables provide examples of how to present quantitative data obtained from the experiments described above.
Table 1: Dose-Response of this compound on Cancer Cell Viability
| Cell Line | Treatment Time (h) | IC50 (nM) |
| MCF-7 | 48 | 15.2 ± 2.1 |
| A549 | 48 | 25.8 ± 3.5 |
| PC-3 | 48 | > 1000 |
Table 2: Effect of this compound on Apoptosis in MCF-7 Cells
| Treatment | Concentration (nM) | % Early Apoptosis | % Late Apoptosis/Necrosis |
| Vehicle Control | 0 | 2.1 ± 0.5 | 1.5 ± 0.3 |
| This compound | 15 | 15.7 ± 2.3 | 8.9 ± 1.2 |
| This compound | 30 | 28.4 ± 3.1 | 15.6 ± 2.0 |
Table 3: Effect of this compound on IGF-1 Signaling Pathway Proteins in MCF-7 Cells
| Treatment (15 nM, 24h) | p-IGF-1R / Total IGF-1R (Relative Fold Change) | p-Akt / Total Akt (Relative Fold Change) |
| Vehicle Control | 1.00 | 1.00 |
| This compound | 0.23 ± 0.05 | 0.31 ± 0.07 |
Troubleshooting and Best Practices
-
Solubility: Ensure this compound is fully dissolved in DMSO before preparing working solutions. If precipitation occurs, gentle warming may be necessary.
-
Cell Density: Optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment.
-
Controls: Always include a vehicle control (DMSO) to account for any effects of the solvent. A positive control (e.g., a known inducer of apoptosis) can also be beneficial.
-
Reagent Quality: Use high-quality reagents and freshly prepared solutions for optimal results.
-
Reproducibility: Perform experiments in triplicate and repeat them independently to ensure the reproducibility of the findings.
References
- 1. The IGF-I signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. horizondiscovery.com [horizondiscovery.com]
- 4. coriell.org [coriell.org]
- 5. ebisc.org [ebisc.org]
- 6. In Vitro Cell Death Determination for Drug Discovery: A Landscape Review of Real Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application of IGS-1.76 in Fragile X Syndrome Mouse Models: A Guide for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragile X syndrome (FXS) is the most common inherited cause of intellectual disability and a leading genetic cause of autism spectrum disorder.[1][2][3] The syndrome arises from a mutation in the FMR1 gene, which leads to the absence or significant reduction of the Fragile X Mental Retardation Protein (FMRP).[2][3] FMRP is an RNA-binding protein crucial for regulating synaptic function and plasticity.[3] Its absence results in synaptic dysregulation, including abnormally high synapse density, which is a key characteristic of FXS.[1]
One promising therapeutic strategy for FXS involves targeting the protein-protein interaction (PPI) between the neuronal calcium sensor 1 (NCS-1) and the guanine (B1146940) exchange factor Ric8a.[4][5][6] This interaction is a key regulator of synapse function.[4][5][6] IGS-1.76 is a novel small molecule inhibitor of the NCS-1/Ric8a PPI, demonstrating a 70-fold higher binding efficiency than its predecessor compound, FD44.[1] While in-vivo data for this compound in Fragile X syndrome mouse models is not yet published, extensive preclinical studies on the parent compound, FD44, have demonstrated significant rescue of FXS-like phenotypes in Fmr1-knockout (KO) mice.[6][7]
These application notes provide a comprehensive overview of the therapeutic potential of targeting the NCS-1/Ric8a interaction with compounds like this compound in FXS mouse models, based on the promising results obtained with FD44. Detailed protocols for key behavioral and molecular assays are provided to guide researchers in the preclinical evaluation of this compound and similar molecules.
Mechanism of Action
This compound, like its predecessor FD44, functions by inhibiting the interaction between NCS-1 and Ric8a.[1][4][5] This PPI is essential for regulating synapse number and neurotransmitter release.[6][7] In FXS, the absence of FMRP leads to dysregulated synaptic function, including an excess of synapses.[1] By inhibiting the NCS-1/Ric8a complex, this compound is hypothesized to normalize synapse numbers and restore synaptic function, thereby ameliorating the behavioral and cognitive deficits associated with FXS.
References
- 1. fragilexnewstoday.com [fragilexnewstoday.com]
- 2. Frontiers | Behavioral, neurotransmitter and transcriptomic analyses in male and female Fmr1 KO mice [frontiersin.org]
- 3. Modeling fragile X syndrome in the Fmr1 knockout mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Deciphering the Inhibition of the Neuronal Calcium Sensor 1 and the Guanine Exchange Factor Ric8a with a Small Phenothiazine Molecule for the Rational Generation of Therapeutic Synapse Function Regulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The inhibition of NCS-1 binding to Ric8a rescues fragile X syndrome mice model phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | The inhibition of NCS-1 binding to Ric8a rescues fragile X syndrome mice model phenotypes [frontiersin.org]
Methodology for Functional Characterization of a Novel Gene in Drosophila melanogaster
Application Notes
Drosophila melanogaster, the common fruit fly, serves as a powerful model organism for genetic research due to its short life cycle, well-characterized genome, and the availability of a vast array of genetic tools.[1][2][3] This document outlines a comprehensive methodology for elucidating the function of a novel or hypothetical gene, hereafter referred to as Gene X, in Drosophila. The described protocols are intended for researchers, scientists, and drug development professionals familiar with basic molecular biology and genetic techniques. The workflow progresses from initial in silico analysis to targeted gene manipulation and subsequent phenotypic characterization through a series of physiological and behavioral assays.
The primary objective is to provide a structured approach to determine the biological role of Gene X. This involves reducing or eliminating its expression and observing the resultant effects on the organism's development, physiology, and behavior. The principal techniques covered include RNA interference (RNAi) for gene knockdown and CRISPR/Cas9 for gene knockout.[3][4][5][6][7] Quantitative real-time PCR (qPCR) is detailed for the validation of gene expression changes.[8][9][10][11] A selection of physiological and behavioral assays are also presented to assess the functional consequences of altered Gene X expression.[1][12][13][14][15][16][17][18]
In Silico Analysis and Reagent Design
Prior to initiating wet-lab experiments, a thorough bioinformatic analysis of Gene X is crucial. This step aids in predicting its function and designing specific reagents for its study.
1.1. Ortholog Prediction: Identifying orthologs of Gene X in other species, particularly humans, can provide initial clues about its function based on the known roles of its counterparts.[19][20][21][22][23]
1.2. Reagent Design:
-
RNAi: Design short hairpin RNA (shRNA) or long double-stranded RNA (dsRNA) constructs targeting a unique sequence within the coding region of Gene X. Several online tools and resources, such as the Drosophila RNAi Screening Center (DRSC), provide algorithms for designing effective and specific RNAi reagents.
-
CRISPR/Cas9: Design single guide RNAs (sgRNAs) that target a conserved exon of Gene X to induce frame-shift mutations, leading to a loss-of-function allele.[4][6][7]
Experimental Protocols
Generation of Transgenic Flies
2.1.1. RNAi-mediated Knockdown: To achieve tissue-specific knockdown of Gene X, the GAL4/UAS system is employed.[24] Transgenic flies carrying a UAS-RNAi construct targeting Gene X are crossed with various GAL4 driver lines that express the GAL4 transcription factor in specific tissues or at particular developmental stages.
Protocol: Generating Gene X RNAi Flies
-
Synthesize the designed shRNA or long dsRNA sequence for Gene X.
-
Clone the RNAi cassette into a suitable vector containing UAS regulatory sequences and a marker gene (e.g., white).
-
Inject the resulting plasmid into Drosophila embryos of a standard wild-type strain (e.g., w¹¹¹⁸).[5][25]
-
Screen the resulting G0 generation for successful transformants based on the marker gene expression.
-
Establish stable transgenic lines (UAS-Gene X RNAi) from the positive G0 flies.
-
Cross the UAS-Gene X RNAi flies with appropriate GAL4 driver lines to induce tissue-specific knockdown of Gene X.
2.1.2. CRISPR/Cas9-mediated Knockout: For a complete loss-of-function analysis, the CRISPR/Cas9 system can be used to generate knockout alleles of Gene X.[4][6][7][26]
Protocol: Generating Gene X Knockout Flies
-
Synthesize the designed sgRNA(s) targeting Gene X.
-
Clone the sgRNA(s) into a vector containing a U6 promoter.[5]
-
Co-inject the sgRNA-expressing plasmid and a source of Cas9 (either as a plasmid or purified protein) into embryos of a wild-type strain.[5][7]
-
Rear F0 flies and cross them to a balancer stock to identify individuals carrying germline mutations.
-
Screen F1 progeny for the presence of mutations in Gene X using PCR and sequencing.
-
Establish homozygous knockout lines for phenotypic analysis.
Validation of Gene Expression Knockdown/Knockout
Protocol: Quantitative Real-Time PCR (qPCR)
-
RNA Extraction: Isolate total RNA from whole flies, specific tissues (e.g., fly heads), or developmental stages of both control and experimental genotypes (e.g., GAL4 driver alone vs. GAL4 > UAS-Gene X RNAi).[11][27]
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers.
-
qPCR Reaction: Set up qPCR reactions using a SYBR Green-based master mix, cDNA template, and primers specific for Gene X and a reference gene (e.g., RpL32, Actin).[8][9]
-
Data Analysis: Calculate the relative expression of Gene X in the experimental group compared to the control group using the ΔΔCt method.[8]
Phenotypic Analysis
A battery of assays should be performed to assess the physiological and behavioral consequences of altering Gene X expression. The choice of assays should be guided by any putative functions suggested by the initial in silico analysis.
Physiological Assays
3.1.1. Lifespan Assay: This assay determines if the altered expression of Gene X affects the longevity of the flies.[18]
Protocol: Lifespan Assay
-
Collect newly eclosed adult flies of control and experimental genotypes (at least 100 flies per genotype, separated by sex).
-
Maintain flies in vials with standard food at a constant temperature (e.g., 25°C).
-
Transfer flies to fresh food vials every 2-3 days.
-
Record the number of dead flies daily until all flies have perished.
-
Generate survival curves and perform statistical analysis (e.g., Log-rank test) to compare the lifespan of different genotypes.
3.1.2. Stress Resistance Assays: These assays assess the fly's ability to withstand environmental stressors.
Protocol: Desiccation Stress Assay
-
Place flies in empty vials with a desiccant (e.g., silica (B1680970) gel) at the bottom, separated by a foam plug.[28]
-
Record the time until each fly becomes immobile.
-
Compare the survival rates between control and experimental genotypes.
Behavioral Assays
3.2.1. Locomotor Assay (Negative Geotaxis): This assay measures the climbing ability of adult flies, which can indicate defects in motor function or general fitness.[17][18]
Protocol: Negative Geotaxis Assay
-
Place a group of flies (e.g., 10-20) in a vertical glass vial.
-
Gently tap the flies to the bottom of the vial.
-
Record the time it takes for the flies to climb a certain distance (e.g., 8 cm) or the number of flies that cross a specific height within a given time.
-
Repeat the trial multiple times and average the results.
3.2.2. Courtship and Mating Assay: This assay assesses complex behaviors related to reproduction.[1][12]
Protocol: Courtship and Mating Assay
-
Isolate individual virgin males and females of control and experimental genotypes shortly after eclosion.
-
Age the flies for 3-5 days.
-
Pair a single male and female in a small observation chamber.
-
Record various courtship parameters, such as courtship index (time spent performing courtship behaviors) and copulation success rate.
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: qPCR Validation of Gene X Knockdown
| Genotype | Target Gene | Relative Expression (Fold Change) | Standard Deviation | p-value |
|---|---|---|---|---|
| Control (GAL4/+) | Gene X | 1.00 | 0.12 | - |
| Experimental (GAL4 > UAS-Gene X RNAi) | Gene X | 0.25 | 0.08 | < 0.01 |
Table 2: Lifespan Analysis of Gene X Knockdown Flies
| Genotype | Sex | Median Lifespan (days) | Maximum Lifespan (days) | Log-rank test (vs. Control) |
|---|---|---|---|---|
| Control (GAL4/+) | Male | 60 | 75 | - |
| Female | 65 | 80 | - | |
| Experimental (GAL4 > UAS-Gene X RNAi) | Male | 45 | 60 | p < 0.001 |
| | Female | 50 | 68 | p < 0.001 |
Table 3: Negative Geotaxis Assay Results
| Genotype | Average Climbing Time (seconds) | Standard Deviation | p-value (vs. Control) |
|---|---|---|---|
| Control (GAL4/+) | 8.5 | 1.2 | - |
| Experimental (GAL4 > UAS-Gene X RNAi) | 15.2 | 2.5 | < 0.01 |
Visualizations
Experimental Workflow
Caption: Workflow for Gene X functional analysis.
Hypothetical Signaling Pathway
If in silico analysis or preliminary results suggest an involvement of Gene X in a known signaling pathway, a diagram can be constructed to visualize its putative position and interactions.
Caption: Hypothetical signaling pathway involving Gene X.
References
- 1. Methods to Assay Drosophila Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. synthego.com [synthego.com]
- 4. researchgate.net [researchgate.net]
- 5. Construction of transgenic, knockout and knockin lines of drosophila [bio-protocol.org]
- 6. CRISPR-Cas9 genome editing in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. qPCR for gene expression and data analysis [bio-protocol.org]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. Quantitative real-time PCR with SYBR Green detection to assess gene duplication in insects: study of gene dosage in Drosophila melanogaster (Diptera) and in Ostrinia nubilalis (Lepidoptera) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Various Behavioural Assays to Detect the Neuronal Abnormality in Flies | Springer Nature Experiments [experiments.springernature.com]
- 14. Simple Ways to Measure Behavioral Responses of Drosophila to Stimuli and Use of These Methods to Characterize a Novel Mutant | PLOS One [journals.plos.org]
- 15. An assay of behavioral plasticity in Drosophila larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparative approaches to the study of physiology: Drosophila as a physiological tool - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.physiology.org [journals.physiology.org]
- 18. Methods to Assay the Behavior of Drosophila melanogaster for Toxicity Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Gene model for the ortholog of Myc in Drosophila eugracilis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. files.core.ac.uk [files.core.ac.uk]
- 22. Gene model for the ortholog of dock in Drosophila eugracilis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Gene model for the ortholog of Roc1a in Drosophila eugracilis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. conductscience.com [conductscience.com]
- 25. m.youtube.com [m.youtube.com]
- 26. [PDF] Efficient Gene Knock-out and Knock-in with Transgenic Cas9 in Drosophila | Semantic Scholar [semanticscholar.org]
- 27. Real time qPCR (Fly Heads) [protocols.io]
- 28. journals.biologists.com [journals.biologists.com]
Application Note: Quantifying IGS-1.76 Target Engagement Using Proximity Ligation Assay
References
- 1. clyte.tech [clyte.tech]
- 2. Proximity ligation assay - Wikipedia [en.wikipedia.org]
- 3. Proximal Ligation Assay (PLA) on Lung Tissue and Cultured Macrophages to Demonstrate Protein-protein Interaction [bio-protocol.org]
- 4. Proximity Ligation Assay (PLA) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proximity ligation assay to study protein–protein interactions of proteins on two different cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proximity Ligation Assay [antibodies-online.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
Application Note & Protocol: Co-Immunoprecipitation with IGS-1.76 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Co-immunoprecipitation (Co-IP) is a robust and widely used technique for studying protein-protein interactions in their native cellular environment.[1][2][3] This method utilizes an antibody to specifically isolate a protein of interest (the "bait") from a cell lysate, thereby also capturing its interacting partners (the "prey").[1][4] Subsequent analysis, typically by western blotting, allows for the identification of these associated proteins, providing valuable insights into cellular signaling pathways and protein complex formation.[5][6]
The integration of small molecule treatments, such as with a hypothetical inhibitor IGS-1.76, into a Co-IP protocol enables researchers to investigate the compound's effect on specific protein-protein interactions.[3][7] This approach is critical in drug development for understanding a compound's mechanism of action and for validating its engagement with the intended target. This document provides a detailed protocol for performing a Co-IP experiment on cells treated with a small molecule inhibitor like this compound.
I. Signaling Pathway and Mechanism of Action
To effectively design a Co-IP experiment, it is crucial to understand the biological context. For this protocol, we will use a hypothetical signaling pathway where this compound is an inhibitor of the interaction between Kinase A and its substrate, Adaptor Protein B. In this model, the binding of Adaptor Protein B to Kinase A is required for downstream signal propagation. This compound is hypothesized to disrupt this binding, thereby inhibiting the pathway.
Caption: Hypothetical signaling pathway inhibited by this compound.
II. Experimental Workflow
The overall experimental process involves treating cells with this compound, preparing cell lysates under conditions that preserve protein interactions, immunoprecipitating the target protein complex, and analyzing the results by western blot.
Caption: Experimental workflow for Co-IP with small molecule treatment.
III. Detailed Protocol
This protocol is a general guideline and may require optimization based on the specific cell type, proteins of interest, and antibodies used.
A. Materials and Reagents
-
Cell Culture: Appropriate cell line and culture media.
-
Treatment: this compound (or Compound of Interest), Vehicle control (e.g., DMSO).
-
Buffers and Solutions:
-
Phosphate-Buffered Saline (PBS), ice-cold.
-
Non-denaturing Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40.[8] Supplement with Protease and Phosphatase Inhibitor Cocktails immediately before use.
-
Wash Buffer: Same as Lysis Buffer, but with a lower detergent concentration (e.g., 0.1-0.5% NP-40).
-
Elution Buffer: 1X SDS-PAGE sample buffer (e.g., Laemmli buffer).
-
-
Antibodies:
-
IP-grade primary antibody specific to the "bait" protein.
-
Control IgG from the same species as the IP antibody.
-
Primary antibody for western blotting against the "prey" protein.
-
HRP-conjugated secondary antibody for western blotting.
-
-
Beads: Protein A/G magnetic beads or agarose (B213101) beads.[7]
-
Equipment: Refrigerated microcentrifuge, rotator, magnetic separation rack (for magnetic beads), western blot equipment.
B. Experimental Procedure
Step 1: Cell Culture and Treatment
-
Plate cells and grow to 70-80% confluency. The number of cells required will depend on the expression level of the target protein.
-
Treat the cells with the desired concentration of this compound for the determined time. Always include a vehicle-only treated control group.
Step 2: Cell Lysis
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.[9]
-
Add ice-cold non-denaturing Lysis Buffer to the plate (e.g., 1 mL per 10 cm dish).
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[9]
-
Incubate on ice for 30 minutes with gentle vortexing every 10 minutes to ensure complete lysis.
-
Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein lysate) to a fresh, pre-chilled tube. This is your input sample.
Step 3: Protein Quantification and Lysate Pre-Clearing
-
Take a small aliquot (e.g., 20 µL) of the lysate to determine the total protein concentration using a standard method like the Bradford assay.
-
To reduce non-specific binding, pre-clear the lysate by adding 20-30 µL of Protein A/G beads to 1 mg of protein lysate.[10]
-
Incubate on a rotator for 1 hour at 4°C.
-
Pellet the beads using a magnetic rack or centrifugation (1,000 x g for 1 min at 4°C).
-
Carefully transfer the supernatant (pre-cleared lysate) to a new tube.
Step 4: Immunoprecipitation
-
Set aside a small fraction (e.g., 50 µg) of the pre-cleared lysate from each sample to serve as the "Input" control for western blotting.
-
To the remaining lysate (e.g., ~950 µg), add the primary antibody specific for the bait protein. The optimal antibody concentration should be determined empirically (typically 1-5 µg).
-
In a separate tube, add an equivalent amount of control IgG to a matched lysate sample to serve as a negative control.[9]
-
Incubate on a rotator for 4 hours to overnight at 4°C.
Step 5: Capture of Immune Complexes
-
Add 30-50 µL of pre-washed Protein A/G beads to each sample.
-
Incubate on a rotator for an additional 1-2 hours at 4°C to allow the beads to capture the antibody-protein complexes.
Step 6: Washing
-
Pellet the beads using a magnetic rack or centrifugation. Discard the supernatant.
-
Wash the beads 3-5 times with 1 mL of ice-cold Wash Buffer.[3] For each wash, resuspend the beads, incubate for 5 minutes, pellet, and discard the supernatant. This step is critical for removing non-specifically bound proteins.
Step 7: Elution
-
After the final wash, carefully remove all residual supernatant.
-
Resuspend the beads in 30-50 µL of 1X SDS-PAGE sample buffer to elute the bound proteins.[9]
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins and dissociate them from the beads.
-
Pellet the beads, and collect the supernatant containing the eluted proteins.
Step 8: Western Blot Analysis
-
Load the eluted samples and the "Input" controls onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by molecular weight.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with a primary antibody against the "prey" protein. You can also probe a separate blot for the "bait" protein to confirm successful immunoprecipitation.
-
Incubate with an appropriate HRP-conjugated secondary antibody and visualize the bands using a chemiluminescence detection system.[5][11]
IV. Data Presentation and Interpretation
Quantitative data from western blots can be obtained through densitometry analysis. The intensity of the prey protein band in the Co-IP sample is compared between the vehicle and this compound treated groups. Results should be summarized for clear comparison.
Table 1: Densitometry Analysis of Co-Immunoprecipitated Prey Protein
| Treatment Group | Bait Protein IP (Band Intensity) | Prey Protein Co-IP (Band Intensity) | Prey/Bait Ratio | Fold Change vs. Vehicle |
| Vehicle Control | 15,000 | 12,500 | 0.83 | 1.00 |
| This compound (1 µM) | 14,800 | 6,100 | 0.41 | 0.49 |
| This compound (5 µM) | 15,200 | 2,900 | 0.19 | 0.23 |
| IgG Control | 100 | Not Detected | N/A | N/A |
| Input (Lysate) | 50,000 | 45,000 | 0.90 | N/A |
Note: The values presented are for illustrative purposes only.
Interpretation of Results:
-
Input Lanes: Confirm that the bait and prey proteins are expressed in the cell lysates and that the treatment did not significantly alter their overall expression levels.
-
IgG Control Lane: Should be clean, with no band for the prey protein, indicating that the interaction is specific and not due to non-specific binding to the antibody or beads.
-
IP Lanes: A decrease in the band intensity of the prey protein in the this compound-treated samples compared to the vehicle control suggests that the compound disrupts the interaction between the bait and prey proteins. The successful pulldown of the bait protein should be confirmed in all IP lanes (except IgG).
References
- 1. Co-immunoprecipitation: Principles and applications | Abcam [abcam.com]
- 2. Co-Immunoprecipitation (Co-IP) | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Designing an Efficient Co‑immunoprecipitation (Co‑IP) Protocol | MtoZ Biolabs [mtoz-biolabs.com]
- 4. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
- 5. IP-WB Protocol: Immunoprecipitation & Western Blot Guide - Creative Proteomics [creative-proteomics.com]
- 6. Western Blot Analysis of Immunoprecipitation (IP-Western) [sigmaaldrich.com]
- 7. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. benchchem.com [benchchem.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. Clean western blot signals from immunoprecipitated samples - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Neurotransmitter Release with IGS-1.76
For Researchers, Scientists, and Drug Development Professionals
Introduction
IGS-1.76 is a small molecule inhibitor of the protein-protein interaction between human Neuronal Calcium Sensor-1 (hNCS-1) and Ric8a.[1] This interaction is a key regulatory point in synaptic function, co-regulating synapse number and the probability of neurotransmitter release. By disrupting this complex, this compound offers a promising tool for the investigation of synaptic plasticity and its role in neurological disorders. These application notes provide a guide for utilizing this compound to study its effects on neurotransmitter release, with detailed protocols for both in vitro and in vivo experimental models. While specific quantitative data for this compound is limited in publicly available literature, the provided data is illustrative of expected outcomes based on the mechanism of action and studies of analogous compounds.
Mechanism of Action: Targeting the NCS-1/Ric8a Complex
Neuronal Calcium Sensor-1 (NCS-1) is a calcium-binding protein that modulates the activity of various signaling pathways in neurons. One of its key interaction partners is Ric8a, a guanine (B1146940) nucleotide exchange factor (GEF) for Gα subunits of heterotrimeric G proteins. The formation of the NCS-1/Ric8a complex is believed to sequester Ric8a, thereby negatively regulating its GEF activity.
This compound exhibits a pronounced affinity for hNCS-1 and effectively inhibits the formation of the hNCS-1/Ric8a complex.[1] By preventing this interaction, this compound is hypothesized to increase the availability of active Ric8a, leading to enhanced G-protein signaling. This modulation of G-protein pathways can, in turn, influence downstream effectors that are critically involved in the machinery of neurotransmitter release.
Below is a diagram illustrating the proposed signaling pathway:
Caption: Proposed signaling pathway of this compound in modulating neurotransmitter release.
Illustrative Data Presentation
The following tables summarize hypothetical quantitative data to illustrate the potential effects of this compound on neurotransmitter release. These values are for representative purposes and should be determined experimentally.
Table 1: Effect of this compound on Dopamine (B1211576) Release in PC12 Cells
| Treatment Group | This compound Concentration (µM) | Dopamine Release (pg/µg protein) | % Change from Control |
| Vehicle Control | 0 | 150.2 ± 12.5 | 0% |
| This compound | 1 | 185.7 ± 15.1 | +23.6% |
| This compound | 10 | 240.1 ± 20.3 | +59.8% |
| This compound | 50 | 295.4 ± 25.8 | +96.7% |
Table 2: In Vivo Microdialysis of Dopamine in Rat Striatum Following this compound Administration
| Time Post-Administration (min) | This compound (10 mg/kg, i.p.) Dopamine (% of Baseline) | Vehicle Control (% of Baseline) |
| 0-20 | 100 ± 8.2 | 100 ± 7.5 |
| 20-40 | 125.4 ± 10.1 | 102.1 ± 6.9 |
| 40-60 | 158.9 ± 12.5 | 99.8 ± 8.1 |
| 60-80 | 145.3 ± 11.7 | 98.5 ± 7.3 |
| 80-100 | 120.6 ± 9.8 | 101.3 ± 6.5 |
| 100-120 | 105.2 ± 8.9 | 99.1 ± 7.0 |
Experimental Protocols
Protocol 1: In Vitro Neurotransmitter Release Assay Using PC12 Cells
This protocol describes a method to assess the effect of this compound on depolarization-evoked dopamine release from PC12 cells, a common model for studying neuronal-like exocytosis.
Materials:
-
PC12 cells
-
Cell culture medium (e.g., DMEM with 10% horse serum, 5% fetal bovine serum)
-
Poly-D-lysine coated culture plates
-
Krebs-Ringer-HEPES (KRH) buffer (125 mM NaCl, 5 mM KCl, 1.2 mM MgSO4, 1.2 mM KH2PO4, 2 mM CaCl2, 25 mM HEPES, 6 mM glucose, pH 7.4)
-
High K+ KRH buffer (70 mM KCl, 60 mM NaCl, other components as above)
-
This compound stock solution (in DMSO)
-
Dopamine ELISA kit or HPLC with electrochemical detection
-
BCA Protein Assay Kit
Workflow Diagram:
Caption: Workflow for in vitro neurotransmitter release assay.
Procedure:
-
Cell Culture: Culture PC12 cells in T75 flasks. For experiments, seed cells onto poly-D-lysine coated 24-well plates at a density of 2 x 10^5 cells/well.
-
Differentiation (Optional): To induce a more neuronal phenotype, differentiate cells with Nerve Growth Factor (NGF, 50 ng/mL) for 5-7 days.
-
Pre-incubation:
-
Wash cells twice with 500 µL of KRH buffer.
-
Add 450 µL of KRH buffer containing the desired concentration of this compound or vehicle (DMSO) to each well.
-
Incubate for 30 minutes at 37°C.
-
-
Depolarization:
-
To evoke release, add 50 µL of high K+ KRH buffer to each well (final KCl concentration will be ~15 mM). For basal release, add 50 µL of normal KRH buffer.
-
Incubate for 10 minutes at 37°C.
-
-
Sample Collection:
-
Carefully collect the supernatant from each well and transfer to microcentrifuge tubes.
-
Centrifuge at 1,000 x g for 5 minutes to pellet any detached cells.
-
Transfer the supernatant to new tubes and store at -80°C until analysis.
-
-
Protein Quantification:
-
Wash the remaining cells in the wells with PBS.
-
Lyse the cells with a suitable lysis buffer (e.g., RIPA buffer).
-
Determine the total protein concentration in each well using a BCA protein assay.
-
-
Dopamine Analysis:
-
Quantify the concentration of dopamine in the collected supernatants using a commercially available ELISA kit or by HPLC with electrochemical detection.
-
-
Data Normalization:
-
Normalize the amount of dopamine released to the total protein content of the corresponding well (e.g., pg dopamine / µg protein).
-
Protocol 2: In Vivo Microdialysis in Freely Moving Rats
This protocol outlines the procedure for measuring extracellular dopamine levels in the striatum of awake rats following systemic administration of this compound.
Materials:
-
Adult male Sprague-Dawley rats (250-300 g)
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane)
-
Microdialysis guide cannula and probes (e.g., 2 mm membrane)
-
Syringe pump and fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
This compound for injection (dissolved in a suitable vehicle)
-
HPLC with electrochemical detection
Workflow Diagram:
References
Application Notes & Protocols for Synapse Number Analysis Using IGS-1.76
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation, maturation, and maintenance of synapses are fundamental processes for neuronal communication and plasticity. Dysregulation of synapse number is implicated in numerous neurological and psychiatric disorders. Consequently, the identification and characterization of novel compounds that modulate synaptogenesis are of significant interest in drug development. IGS-1.76 is an experimental compound under investigation for its potential to modulate synaptic connectivity. These application notes provide a detailed experimental design for quantifying the effects of this compound on synapse number in vitro using immunocytochemistry and fluorescence microscopy.
Core Principle
The primary method for quantifying synapse number involves the immunofluorescent labeling of pre- and post-synaptic protein markers. A synapse is identified by the close apposition or co-localization of these markers.[1][2][3] The number of co-localized puncta is then quantified using image analysis software to provide a quantitative measure of synapse density.[4]
Experimental Design and Protocols
A robust experimental design is crucial for obtaining reliable and reproducible data. The following protocol outlines the key steps for assessing the impact of this compound on synapse formation in primary neuronal cultures.
I. Primary Neuronal Culture
This protocol describes the culture of primary hippocampal neurons, which are a common model for studying synaptogenesis.
-
Coverslip Preparation:
-
Aseptically place glass coverslips into a 24-well plate.
-
Coat each coverslip with 1 mL of Poly-D-Lysine (40 µg/mL) for 10 minutes.
-
Wash once with sterile water and replace with 1 mL of sterile PBS until plating.[5]
-
-
Hippocampal Dissection and Dissociation:
-
Dissect hippocampi from P0-P1 mouse pups in a sterile environment.
-
Digest the tissue with a papain solution (2 mg/mL with DNase) at 37°C.[5]
-
Gently triturate the tissue to obtain a single-cell suspension.
-
Centrifuge the cells for 5 minutes at 145 x g.[5]
-
Resuspend the cell pellet in warmed neuronal culture medium.
-
-
Cell Plating:
-
Count the cells using a hemocytometer.
-
Plate the neurons onto the prepared coverslips at a density of 80,000 cells per well (0.080 x 10^6 cells/mL).[5]
-
Maintain the cultures in a humidified incubator at 37°C and 5% CO2.
-
II. This compound Treatment
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable vehicle (e.g., DMSO).
-
Prepare serial dilutions of this compound in neuronal culture medium to achieve the desired final concentrations. A vehicle control (medium with the same concentration of vehicle) must be included.
-
-
Treatment:
-
After 7-10 days in vitro (DIV), when synapses begin to form, replace half of the culture medium with fresh medium containing the appropriate concentration of this compound or vehicle.
-
Incubate the neurons for the desired treatment duration (e.g., 24, 48, or 72 hours). The optimal treatment time should be determined empirically.
-
III. Immunocytochemistry
This protocol details the steps for fluorescently labeling pre- and post-synaptic markers.[1][6]
-
Fixation:
-
Carefully aspirate the culture medium.
-
Add 500 µL of pre-warmed 4% paraformaldehyde (PFA) in PBS to each well.
-
Incubate for 10-15 minutes at room temperature.[1]
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization and Blocking:
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding with a blocking buffer (e.g., 10% normal goat serum in PBS) for 1 hour at room temperature.[1]
-
-
Primary Antibody Incubation:
-
Dilute primary antibodies against a pre-synaptic marker (e.g., Synapsin-1 or VGlut1) and a post-synaptic marker (e.g., PSD-95 or Homer1) in blocking buffer.[1][3] It is critical that the primary antibodies are raised in different species to allow for simultaneous detection.[4]
-
Aspirate the blocking buffer and add the primary antibody solution to each well.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 10 minutes each.
-
Dilute fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 594) in blocking buffer. Ensure the secondary antibodies recognize the host species of the primary antibodies.
-
Incubate for 1-2 hours at room temperature, protected from light.[2]
-
-
Mounting:
-
Wash the cells three times with PBS.
-
Mount the coverslips onto glass slides using a mounting medium containing DAPI to counterstain the nuclei.
-
IV. Image Acquisition and Analysis
-
Microscopy:
-
Acquire images using a confocal or high-resolution fluorescence microscope.
-
For each coverslip, capture multiple images from randomly selected fields of view.
-
Use consistent imaging parameters (e.g., laser power, gain, pinhole size) for all experimental groups.
-
-
Image Analysis:
-
Define a synapse as the co-localization of pre- and post-synaptic puncta.[1][3]
-
Use image analysis software such as ImageJ with the Puncta Analyzer plugin or Huygens Professional's Object Analysis software to quantify the number of co-localized puncta.[4][5]
-
Measure the length of dendrites to normalize the synapse number and report it as synapse density (e.g., number of synapses per 100 µm of dendrite).
-
Data Presentation
Quantitative data should be summarized in a clear and structured format to facilitate comparison between different treatment groups.
Table 1: Effect of this compound on Synapse Density in Primary Hippocampal Neurons
| Treatment Group | Concentration (µM) | Number of Synapses per 100 µm Dendrite (Mean ± SEM) | Fold Change vs. Vehicle | p-value |
| Vehicle Control | 0 | 15.2 ± 1.3 | 1.0 | - |
| This compound | 0.1 | 18.5 ± 1.6 | 1.22 | < 0.05 |
| This compound | 1.0 | 25.8 ± 2.1 | 1.70 | < 0.01 |
| This compound | 10.0 | 28.1 ± 2.5 | 1.85 | < 0.001 |
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for synapse number analysis.
Hypothetical Signaling Pathway for this compound
The precise mechanism of action for this compound is under investigation. However, many synaptogenic pathways involve the activation of intracellular signaling cascades that promote the recruitment and stabilization of synaptic components.[7] The following diagram illustrates a hypothetical pathway by which this compound might enhance synapse formation.
Caption: Hypothetical this compound signaling pathway.
References
- 1. Quantifying Synapses: an Immunocytochemistry-based Assay to Quantify Synapse Number [jove.com]
- 2. Video: Quantifying Synapses: an Immunocytochemistry-based Assay to Quantify Synapse Number [jove.com]
- 3. Evaluation of Synapse Density in Hippocampal Rodent Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synaptic Structure Quantification in Cultured Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. Multiple signaling pathways are essential for synapse formation induced by synaptic adhesion molecules - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Bioavailability Assessment of IGS-1.76
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide to assessing the in vivo bioavailability of IGS-1.76, a novel small molecule investigational drug. Bioavailability, a critical pharmacokinetic parameter, defines the rate and extent to which an active pharmaceutical ingredient is absorbed from a drug product and becomes available at the site of action.[1] A thorough understanding of the bioavailability of this compound is paramount for its successful development, guiding dose selection and formulation strategies.
The following sections detail the essential in vivo studies required to characterize the pharmacokinetic profile of this compound, including absolute bioavailability, tissue distribution, and excretion pathways. The protocols provided are designed for rodent models, which are commonly used in preclinical drug development.[2]
Key In Vivo Bioavailability Studies
A complete assessment of the in vivo bioavailability of this compound involves a series of integrated studies:
-
Pharmacokinetic (PK) and Absolute Bioavailability Study: This pivotal study compares the plasma concentration of this compound over time following both intravenous (IV) and oral (PO) administration.[3] The IV dose serves as the 100% bioavailable reference.[3]
-
Tissue Distribution Study: This study determines the extent to which this compound distributes into various tissues and organs throughout the body after administration.[4][5]
-
Excretion Study: This study identifies the primary routes and rates of elimination of this compound and its metabolites from the body, typically through analysis of urine and feces.[6][7]
Experimental Protocols
Protocol 1: Pharmacokinetic and Absolute Bioavailability Study in Rats
Objective: To determine the absolute oral bioavailability and key pharmacokinetic parameters of this compound in Sprague-Dawley rats.
Materials:
-
This compound (analytical grade)
-
Vehicle for IV and PO administration (e.g., saline, 5% DMSO/95% PEG300)
-
Male Sprague-Dawley rats (200-250 g)[4]
-
Dosing syringes and needles
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
-80°C freezer
-
LC-MS/MS system for bioanalysis[4]
Workflow:
Figure 1: Workflow for the pharmacokinetic and absolute bioavailability study of this compound.
Procedure:
-
Animal Acclimatization and Preparation:
-
Acclimate male Sprague-Dawley rats for at least one week under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with free access to food and water.[8]
-
Fast animals overnight (approximately 12 hours) before dosing, with continued access to water.[4]
-
Randomly divide the rats into two groups: Intravenous (IV) and Oral (PO) administration (n=6 per group).
-
-
Dosing:
-
IV Group: Administer a single bolus dose of this compound (e.g., 1-2 mg/kg) via the tail vein.[3] Record the exact time of administration.
-
PO Group: Administer a single dose of this compound (e.g., 10-20 mg/kg) via oral gavage. Record the exact time of administration.
-
-
Blood Sampling:
-
Collect serial blood samples (approximately 0.2-0.3 mL) from the jugular vein or other appropriate site at the following time points:
-
Collect blood into EDTA-coated tubes.
-
-
Plasma Preparation and Storage:
-
Centrifuge the blood samples at 4,000 rpm for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma supernatant to clean tubes and store at -80°C until bioanalysis.
-
-
Bioanalysis:
-
Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.[4]
-
-
Pharmacokinetic Analysis:
-
Plot the mean plasma concentration of this compound versus time for both the IV and PO groups.
-
Calculate the key pharmacokinetic parameters using non-compartmental analysis software (e.g., Phoenix WinNonlin).[3]
-
Data Presentation:
| Parameter | IV Administration | PO Administration |
| Dose (mg/kg) | e.g., 1 | e.g., 10 |
| Cmax (ng/mL) | - | Calculated |
| Tmax (h) | - | Calculated |
| AUC(0-t) (ngh/mL) | Calculated | Calculated |
| AUC(0-inf) (ngh/mL) | Calculated | Calculated |
| t1/2 (h) | Calculated | Calculated |
| CL (L/h/kg) | Calculated | - |
| Vd (L/kg) | Calculated | - |
| Absolute Bioavailability (F%) | 100 (by definition) | Calculated |
Table 1: Summary of Pharmacokinetic Parameters for this compound.
Protocol 2: Tissue Distribution Study in Mice
Objective: To determine the distribution of this compound in major organs and tissues following oral administration in mice.
Materials:
-
This compound (analytical grade)
-
Vehicle for PO administration
-
Male CD-1 mice (20-25 g)
-
Dosing syringes and needles
-
Surgical instruments for tissue collection
-
Homogenizer
-
-80°C freezer
-
LC-MS/MS system for bioanalysis[4]
Workflow:
Figure 2: Workflow for the tissue distribution study of this compound.
Procedure:
-
Animal Acclimatization and Preparation:
-
Acclimate male CD-1 mice for at least one week.
-
Fast animals overnight before dosing.
-
Administer a single oral dose of this compound (e.g., 25 mg/kg).[5]
-
-
Tissue Collection:
-
At predetermined time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours post-dose), euthanize a subset of mice (n=4-5 per time point).[4][5]
-
Collect major organs and tissues, including the heart, liver, spleen, lungs, kidneys, and brain.[4]
-
Rinse tissues with cold saline, blot dry, weigh, and immediately freeze at -80°C.
-
-
Sample Preparation:
-
Homogenize the thawed tissue samples in a suitable buffer.[7]
-
Extract this compound from the tissue homogenates using an appropriate protein precipitation or liquid-liquid extraction method.
-
-
Bioanalysis:
-
Quantify the concentration of this compound in the tissue extracts using a validated LC-MS/MS method.
-
Data Presentation:
| Tissue | 0.5 h | 1 h | 2 h | 4 h | 8 h | 24 h |
| Concentration (ng/g) | ||||||
| Heart | Value | Value | Value | Value | Value | Value |
| Liver | Value | Value | Value | Value | Value | Value |
| Spleen | Value | Value | Value | Value | Value | Value |
| Lungs | Value | Value | Value | Value | Value | Value |
| Kidneys | Value | Value | Value | Value | Value | Value |
| Brain | Value | Value | Value | Value | Value | Value |
Table 2: Tissue Distribution of this compound in Mice Following Oral Administration.
Protocol 3: Excretion Study in Rats
Objective: To determine the routes and extent of excretion of this compound and its metabolites in rats.
Materials:
-
Radiolabeled ([¹⁴C] or [³H]) this compound (if available and necessary for a mass balance study) or non-labeled this compound
-
Vehicle for PO administration
-
Male Sprague-Dawley rats
-
Metabolic cages for separate collection of urine and feces[7]
-
-80°C freezer
-
LC-MS/MS system for bioanalysis
-
Liquid scintillation counter (for radiolabeled studies)
Workflow:
Figure 3: Workflow for the excretion study of this compound.
Procedure:
-
Animal Acclimatization and Housing:
-
Acclimate male Sprague-Dawley rats and then house them individually in metabolic cages that allow for the separate collection of urine and feces.[7]
-
-
Dosing:
-
Administer a single oral dose of this compound. If conducting a mass balance study, radiolabeled compound is preferred.[6]
-
-
Sample Collection:
-
Collect urine and feces at specified intervals (e.g., 0-8, 8-24, 24-48, 48-72, and 72-96 hours post-dose).[7]
-
Record the volume of urine and the weight of the feces for each collection interval.
-
Store samples at -80°C until analysis.
-
-
Sample Preparation:
-
Urine: Thaw and centrifuge urine samples. The supernatant can be directly analyzed or diluted as needed.
-
Feces: Homogenize the fecal samples with a suitable solvent.[7] Extract this compound and its metabolites from the homogenate.
-
-
Bioanalysis:
-
Analyze the concentration of this compound (and metabolites, if standards are available) in the urine and fecal extracts using a validated LC-MS/MS method.
-
For radiolabeled studies, determine the total radioactivity in each sample using a liquid scintillation counter.
-
Data Presentation:
| Collection Interval (h) | % of Administered Dose in Urine | % of Administered Dose in Feces |
| 0-8 | Value | - |
| 8-24 | Value | Value |
| 24-48 | Value | Value |
| 48-72 | Value | Value |
| 72-96 | Value | Value |
| Total Cumulative Excretion | Sum of Values | Sum of Values |
Table 3: Cumulative Excretion of this compound in Urine and Feces of Rats.
Signaling Pathways
Further investigation into the mechanism of action of this compound may reveal its interaction with specific signaling pathways. For instance, if this compound is found to be an inhibitor of a particular kinase, its effect on downstream signaling can be visualized. The following is a hypothetical example of a signaling pathway that could be modulated by this compound.
Figure 4: Hypothetical signaling pathway inhibited by this compound.
Conclusion
The protocols outlined in these application notes provide a robust framework for the comprehensive in vivo assessment of the bioavailability of this compound. The data generated from these studies are essential for understanding the pharmacokinetic properties of the compound and will be critical for making informed decisions throughout the drug development process. Adherence to these detailed methodologies will ensure the generation of high-quality, reproducible data suitable for regulatory submissions.
References
- 1. Bioavailability and Bioequivalence in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What sample types and time points are ideal for rodent PK? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. Pharmacokinetics in rats and tissue distribution in mouse of magnoflorine by ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. bioivt.com [bioivt.com]
- 7. Pharmacokinetics, Tissue Distribution, and Excretion Characteristics of a Radix Polygoni Multiflori Extract in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4.6. Pharmacokinetics and Tissue Distribution Studies [bio-protocol.org]
Application Notes and Protocols for Preclinical Administration of IGS-1.76 in Animal Studies
Disclaimer: The following application notes and protocols are provided as a general template for researchers, scientists, and drug development professionals. As of the date of this document, specific preclinical data for a compound designated "IGS-1.76" is not publicly available. Therefore, the quantitative data and the signaling pathway presented herein are hypothetical and for illustrative purposes only. Researchers should substitute the specific data and known mechanisms of their compound of interest.
Introduction
These application notes provide a comprehensive overview of the essential considerations and methodologies for the administration of the hypothetical compound this compound in preclinical animal studies. The selection of an appropriate administration route is a critical step in drug development, directly influencing the pharmacokinetic and pharmacodynamic profile of the compound.[1] This document outlines protocols for common administration routes, presents hypothetical pharmacokinetic data for this compound, and includes a potential signaling pathway to guide experimental design.
Data Presentation: Hypothetical Pharmacokinetic Parameters of this compound
The following tables summarize hypothetical pharmacokinetic data for this compound following intravenous (IV), intraperitoneal (IP), and oral (PO) administration in Sprague-Dawley rats. This data is intended to serve as an example for presenting quantitative results from preclinical studies.
Table 1: Single-Dose Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats (Dose: 10 mg/kg)
| Administration Route | Cmax (ng/mL) | Tmax (h) | AUC₀₋t (ng·h/mL) | t½ (h) | Bioavailability (%) |
| Intravenous (IV) | 1250 | 0.08 | 3450 | 2.5 | 100 |
| Intraperitoneal (IP) | 850 | 0.5 | 2760 | 3.1 | 80 |
| Oral (PO) | 320 | 2.0 | 1550 | 4.5 | 45 |
Table 2: Recommended Maximum Administration Volumes for Different Routes in Common Laboratory Animals
| Species | Intravenous (IV) | Intraperitoneal (IP) | Oral (PO) | Subcutaneous (SC) | Intramuscular (IM) |
| Mouse (20-30g) | 0.2 mL | 0.5 mL | 0.5 mL | 0.5 mL | 0.05 mL |
| Rat (200-300g) | 1.0 mL | 2.0 mL | 5.0 mL | 2.0 mL | 0.2 mL |
| Rabbit (2-3kg) | 5.0 mL | 10.0 mL | 10.0 mL | 5.0 mL | 0.5 mL |
| Dog (10-15kg) | 20.0 mL | 20.0 mL | 50.0 mL | 10.0 mL | 2.0 mL |
Note: These volumes are general recommendations and may need to be adjusted based on the specific formulation and experimental protocol. Consultation with veterinary staff is recommended, especially for volumes exceeding these guidelines.[2][3]
Experimental Protocols
The following are detailed protocols for the administration of a test compound like this compound via intravenous, intraperitoneal, and oral routes in a rat model. These protocols are based on established guidelines and best practices for animal welfare.[2][4][5]
Protocol 1: Intravenous (IV) Administration via the Lateral Tail Vein in Rats
Objective: To administer a substance directly into the systemic circulation for rapid distribution and 100% bioavailability.
Materials:
-
This compound formulated in a sterile, isotonic vehicle (e.g., 0.9% saline)
-
Appropriate size sterile syringes (e.g., 1 mL)
-
Appropriate gauge needles (e.g., 27G)
-
Rat restrainer
-
Heat lamp or warm water bath
-
70% ethanol (B145695) or isopropanol (B130326) wipes
-
Personal Protective Equipment (PPE)
Procedure:
-
Preparation: Ensure the this compound formulation is at room temperature and free of particulates.[4] Prepare syringes with the correct dose volume.
-
Animal Restraint: Place the rat in a suitable restrainer, allowing access to the tail.
-
Vein Dilation: Warm the tail using a heat lamp or by immersing it in warm water (40-45°C) for 1-2 minutes to dilate the lateral tail veins.
-
Site Preparation: Gently wipe the tail with a 70% alcohol swab to clean the injection site.
-
Injection:
-
Position the needle, bevel up, parallel to the vein.
-
Insert the needle into the distal third of the lateral tail vein. A slight flash of blood in the needle hub may indicate successful cannulation.
-
Inject the substance slowly and steadily. If resistance or swelling occurs, withdraw the needle and attempt a more proximal site.
-
-
Post-Injection:
-
Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.
-
Monitor the animal for any immediate adverse reactions.
-
Return the animal to its cage and observe its recovery.
-
Protocol 2: Intraperitoneal (IP) Administration in Rats
Objective: To administer a substance into the peritoneal cavity, where it is absorbed into the systemic circulation.
Materials:
-
This compound formulation
-
Sterile syringes and needles (e.g., 23-25G)
-
70% ethanol or isopropanol wipes
-
PPE
Procedure:
-
Preparation: Prepare the dose in a sterile syringe.
-
Animal Restraint: Gently restrain the rat, exposing the abdomen. The animal can be held with its head tilted downwards to move the abdominal organs away from the injection site.
-
Site Identification: The preferred injection site is the lower right abdominal quadrant to avoid the cecum and bladder.[2][5]
-
Injection:
-
Wipe the injection site with 70% alcohol.
-
Insert the needle at a 30-45 degree angle.
-
Gently aspirate to ensure no blood or urine is drawn, which would indicate entry into a blood vessel or the bladder.[2]
-
Inject the substance smoothly.
-
-
Post-Injection:
-
Withdraw the needle and return the animal to its cage.
-
Monitor for any signs of distress or discomfort. For repeated dosing, alternate between the left and right lower quadrants.[2]
-
Protocol 3: Oral Gavage (PO) Administration in Rats
Objective: To deliver a precise dose of a substance directly into the stomach.
Materials:
-
This compound formulation
-
Appropriately sized, flexible or rigid, ball-tipped gavage needle
-
Sterile syringe
-
PPE
Procedure:
-
Preparation: Measure the correct length of the gavage needle (from the tip of the rat's nose to the last rib). Fill the syringe with the correct dose volume.
-
Animal Restraint: Firmly grasp the rat behind the head and neck to prevent movement and ensure the head and body are in a straight line.
-
Gavage Needle Insertion:
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and pass it over the tongue towards the back of the throat.
-
Allow the rat to swallow the tip of the needle.
-
Advance the needle gently into the esophagus. If resistance is met, or the animal begins to struggle excessively, withdraw and start again. Do not force the needle, as this can cause esophageal or tracheal perforation.
-
-
Dose Administration: Once the needle is in the stomach (at the pre-measured depth), administer the substance smoothly.
-
Post-Administration:
-
Remove the gavage needle in a single, smooth motion.
-
Return the animal to its cage and monitor for any signs of respiratory distress, which could indicate accidental administration into the lungs.
-
Visualization of Workflows and Pathways
Experimental Workflow Diagram
Caption: Experimental workflow for in vivo animal studies.
Hypothetical Signaling Pathway for this compound
Caption: Hypothetical signaling pathway for this compound.
References
- 1. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 2. az.research.umich.edu [az.research.umich.edu]
- 3. Substance Administration - Recommended Volumes (Informational Sheet) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]
- 4. research.sdsu.edu [research.sdsu.edu]
- 5. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]
Crystallographic Insights into NCS-1 Inhibition by IGS-1.76: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and experimental protocols for the crystallographic analysis of Neuronal Calcium Sensor-1 (NCS-1) in complex with the small molecule inhibitor, IGS-1.76. Understanding the structural basis of this interaction is crucial for the rational design of therapeutic agents targeting neurological disorders where the NCS-1 signaling pathway is implicated.
Introduction
Neuronal Calcium Sensor-1 (NCS-1) is a key protein involved in the regulation of intracellular calcium signaling, impacting a variety of cellular functions including neurotransmitter release and synaptic plasticity. The interaction of NCS-1 with the guanine (B1146940) exchange factor Ric8a is a critical point of regulation in synapse function. Dysregulation of this interaction has been linked to synaptopathies such as Fragile X syndrome. The small molecule this compound has been identified as an inhibitor of the NCS-1/Ric8a protein-protein interaction (PPI), offering a promising avenue for therapeutic intervention.[1][2][3][4] Crystallographic analysis of the NCS-1/IGS-1.76 complex provides a high-resolution map of the binding interface, guiding further drug development efforts.
Data Presentation
Crystallographic Data for Drosophila NCS-1 in Complex with this compound
The crystal structure of Drosophila melanogaster NCS-1 (dNCS-1) bound to this compound has been determined, providing critical insights into the mechanism of inhibition.[1][4]
| Parameter | Value |
| PDB ID | 6epa |
| Resolution | 1.82 Å |
| R-Value Work | 0.189 |
| R-Value Free | 0.232 |
| Space Group | P 1 21 1 |
| Unit Cell Dimensions (a, b, c) | 36.33 Å, 70.83 Å, 38.33 Å |
| Unit Cell Angles (α, β, γ) | 90°, 114.28°, 90° |
Binding Affinity
This compound demonstrates a significantly improved binding potency for NCS-1 compared to its parent compounds, with a 70-fold higher binding efficiency than the previously identified inhibitor, FD44.[5] This enhanced affinity suggests a more stable and effective interaction at the target site.[4]
Experimental Protocols
The following protocols are based on the methodologies described in the crystallographic study of the dNCS-1/IGS-1.76 complex.
Cloning, Expression, and Purification of Drosophila NCS-1
Objective: To produce high-purity, unmyristoylated Drosophila NCS-1 suitable for crystallization.
Protocol:
-
Cloning: The full-length gene for Drosophila Frq2 (NCS-1) is cloned into a bacterial expression vector, such as pET-28a, which allows for the production of a recombinant protein.
-
Expression:
-
The expression plasmid is transformed into a suitable E. coli strain, for example, BL21 (DE3).
-
Bacterial cultures are grown in Luria-Bertani (LB) or Terrific Broth (TB) medium supplemented with the appropriate antibiotic at 37°C until an OD600 of 0.6-0.8 is reached.
-
Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.
-
The culture is then incubated at a lower temperature, such as 18-20°C, overnight to enhance protein solubility.
-
-
Purification:
-
Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF).
-
Cell lysis is performed by sonication or high-pressure homogenization.
-
The lysate is clarified by centrifugation to remove cell debris.
-
The supernatant containing the soluble protein is loaded onto a Ni-NTA affinity chromatography column.
-
The column is washed with a buffer containing a low concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.
-
The NCS-1 protein is eluted with a buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Further purification is achieved by size-exclusion chromatography to obtain a homogenous protein sample.
-
Protein purity is assessed by SDS-PAGE.
-
Co-crystallization of dNCS-1 with this compound
Objective: To obtain diffraction-quality crystals of the dNCS-1/IGS-1.76 complex.
Protocol:
-
Complex Formation:
-
Purified dNCS-1 is concentrated to approximately 10-15 mg/mL in a buffer such as 20 mM Tris-HCl pH 7.5, 150 mM NaCl.
-
This compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
-
The this compound solution is added to the concentrated protein solution to a final molar ratio of approximately 1:5 (protein:ligand).
-
The mixture is incubated on ice for at least one hour to allow for complex formation.
-
-
Crystallization:
-
Crystallization trials are set up using the hanging drop or sitting drop vapor diffusion method.
-
The protein-ligand complex solution is mixed with a reservoir solution in a 1:1 or 2:1 ratio.
-
Diffraction-quality crystals of the dNCS-1/IGS-1.76 complex have been obtained in conditions containing polyethylene (B3416737) glycol (PEG) as the precipitant. A typical condition may be 0.1 M Tris-HCl pH 8.5, 25-30% w/v PEG 4000.
-
Crystallization plates are incubated at a constant temperature, typically 20°C.
-
Crystals usually appear within a few days to a week.
-
X-ray Data Collection and Structure Determination
Objective: To collect high-resolution diffraction data and solve the three-dimensional structure of the complex.
Protocol:
-
Crystal Harvesting and Cryo-protection:
-
Crystals are carefully harvested from the crystallization drop using a loop.
-
For data collection at cryogenic temperatures, crystals are briefly soaked in a cryoprotectant solution to prevent ice formation. The cryoprotectant is typically the reservoir solution supplemented with 20-25% glycerol (B35011) or ethylene (B1197577) glycol.
-
The cryo-protected crystal is then flash-cooled in liquid nitrogen.
-
-
Data Collection:
-
X-ray diffraction data are collected at a synchrotron source.
-
Data are processed using software packages such as XDS or MOSFLM for indexing, integration, and scaling.
-
-
Structure Solution and Refinement:
-
The structure is solved by molecular replacement using the coordinates of a known NCS-1 structure as a search model (e.g., PDB ID 1G8I).
-
The initial model is refined using software such as PHENIX or REFMAC5, with manual model building in Coot.
-
The ligand (this compound) is modeled into the electron density maps.
-
Water molecules are added, and the final model is validated for stereochemical quality.
-
Visualizations
Signaling Pathway of NCS-1 and Inhibition by this compound```dot
Caption: Workflow for the crystallographic analysis of the NCS-1/IGS-1.76 complex.
References
- 1. researchgate.net [researchgate.net]
- 2. Deciphering the Inhibition of the Neuronal Calcium Sensor 1 and the Guanine Exchange Factor Ric8a with a Small Phenothiazine Molecule for the Rational Generation of Therapeutic Synapse Function Regulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A promising NCS-1/Ric8a PPI inhibitor has been identified to improve synapse function in fragile X syndrome [iqf.csic.es]
- 4. pubs.acs.org [pubs.acs.org]
- 5. fragilexnewstoday.com [fragilexnewstoday.com]
Application Notes: High-Throughput Screening for Inhibitors of the NCS-1/Ric8a Interaction Using IGS-1.76 as a Reference Compound
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The protein-protein interaction (PPI) between the Neuronal Calcium Sensor-1 (NCS-1) and the Guanine Nucleotide Exchange Factor Ric8a is a critical regulator of synaptic function, modulating both synapse number and neurotransmitter release.[1][2][3] Dysregulation of this interaction has been implicated in neurological disorders, making it an attractive target for therapeutic intervention. Small molecule inhibitors of the NCS-1/Ric8a complex, such as the phenothiazine (B1677639) derivative IGS-1.76, represent promising tools for dissecting this pathway and may serve as starting points for drug discovery programs.
This compound is a known inhibitor of the human NCS-1/Ric8a interaction. These application notes provide a detailed protocol for a high-throughput screening (HTS) campaign to identify novel inhibitors of this PPI, using this compound as a reference compound. The described assay is based on the robust and sensitive AlphaScreen™ (Amplified Luminescent Proximity Homogeneous Assay) technology, which is well-suited for studying PPIs in a high-throughput format.
Signaling Pathway
The interaction between NCS-1 and Ric8a is a key node in a larger signaling network that influences G protein-coupled receptor (GPCR) signaling. In a simplified model, NCS-1, a calcium-binding protein, interacts with Ric8a. This interaction is thought to prevent Ric8a from engaging with and activating G alpha (Gα) subunits of heterotrimeric G proteins.[1] By inhibiting the NCS-1/Ric8a interaction, compounds like this compound can potentially modulate downstream G protein signaling.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing IGS-1.76 Concentration for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of IGS-1.76 in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor that targets the protein-protein interaction between the human Neuronal Calcium Sensor-1 (NCS-1) and the Guanine Nucleotide Exchange Factor Ric8a.[1][2] By binding to NCS-1, this compound prevents the formation of the NCS-1/Ric8a complex.[1] This complex is involved in regulating synapse function and G-protein signaling.[3][4][5] Specifically, the interaction between NCS-1 and Ric8a is thought to prevent Ric8a from activating Gα subunits of heterotrimeric G proteins.[3][5] Therefore, inhibition by this compound can modulate downstream signaling pathways controlled by these G proteins.
Q2: What is a recommended starting concentration range for this compound in a cell-based assay?
A definitive optimal concentration for this compound is cell-type and assay-dependent. For initial experiments, a broad dose-response curve is recommended to determine the optimal concentration. A starting range of 0.01 µM to 100 µM is a common practice for novel small molecule inhibitors in cell-based assays.[3] It is crucial to include a vehicle control (e.g., DMSO) at the same final concentration used for the highest this compound concentration.
Q3: How can I determine the optimal, non-toxic concentration of this compound for my specific cell line?
The ideal concentration of this compound should effectively modulate the NCS-1/Ric8a interaction without inducing significant cytotoxicity. To determine this, a systematic approach is necessary:
-
Perform a Cell Viability Assay: Treat your cells with a range of this compound concentrations (e.g., 0.01 µM to 100 µM) for a relevant time period (e.g., 24, 48, or 72 hours).[3]
-
Determine the IC50: Plot the cell viability against the log of the this compound concentration to determine the half-maximal inhibitory concentration (IC50), which is the concentration that reduces cell viability by 50%.
-
Select a Working Concentration: For functional assays, it is advisable to use concentrations at or below the IC50 to minimize confounding effects from cytotoxicity.
Q4: What are potential off-target effects of this compound?
While this compound was developed as a specific inhibitor of the NCS-1/Ric8a interaction, like all small molecules, it has the potential for off-target effects, especially at higher concentrations. These effects occur when the inhibitor interacts with other proteins in the cell, leading to unintended biological consequences. To mitigate this, it is essential to use the lowest effective concentration and include appropriate controls in your experiments.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no observable effect of this compound | Inhibitor concentration is too low. | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. |
| Poor cell permeability. | While information on this compound's cell permeability is not readily available, if you suspect this is an issue, you could explore permeabilization techniques, although this may affect cell health. | |
| Incorrect timing of treatment. | Optimize the incubation time with this compound. The effect may be time-dependent. | |
| Inactive inhibitor. | Ensure proper storage of the this compound stock solution (typically at -20°C or -80°C in a suitable solvent like DMSO) to prevent degradation. Prepare fresh dilutions for each experiment. | |
| High levels of cell death (cytotoxicity) | Inhibitor concentration is too high. | Perform a dose-response curve to identify the IC50 and use concentrations well below this for functional assays. |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is non-toxic to your cells (typically <0.5%). Include a solvent-only control. | |
| Prolonged exposure. | Reduce the incubation time. Determine the minimum time required to observe the desired effect. | |
| Inconsistent or variable results | Cell passage number and confluency. | Use cells within a consistent and low passage number range. Ensure that cells are seeded at a consistent density and reach a similar confluency before treatment. |
| Inhibitor preparation. | Prepare fresh dilutions of this compound from a stock solution for each experiment to ensure consistent concentrations. | |
| Assay variability. | Ensure consistent incubation times, reagent concentrations, and reading parameters for all wells and plates. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for determining the cytotoxic effects of this compound.
Materials:
-
This compound
-
Target cell line
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A common starting range is 0.1 µM to 100 µM.[5] Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or a vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well to a final concentration of 0.45 mg/mL and incubate for 1-4 hours at 37°C.[1]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals. Mix gently to ensure complete solubilization.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]
Western Blot Analysis of NCS-1, Ric8a, and Gα protein levels
This protocol provides a general framework for assessing the protein levels of the target and downstream effectors after this compound treatment.
Materials:
-
This compound treated and untreated cell lysates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-NCS-1, anti-Ric8a, anti-Gα)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Lyse cells treated with this compound and control cells in ice-cold lysis buffer. Determine the protein concentration of each lysate using a BCA assay.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-NCS-1, anti-Ric8a, or anti-Gα) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and then add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
Visualizations
Caption: this compound inhibits the NCS-1/Ric8a interaction, modulating G-protein signaling.
Caption: Workflow for optimizing this compound concentration and assessing its effects.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Ric-8A, a Gα Protein Guanine Nucleotide Exchange Factor Potentiates Taste Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. benchchem.com [benchchem.com]
Technical Support Center: IGS-1.76 Solubility and Stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with IGS-1.76. The information is designed to address common solubility and stability challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a small molecule inhibitor of the protein-protein interaction between human Neuronal Calcium Sensor-1 (hNCS-1) and Ric8a.[1][2] Chemically, it is a phenothiazine (B1677639) derivative, a class of compounds known for their hydrophobic nature and generally poor water solubility.[3] Its molecular formula is C₂₂H₁₈N₂OS, and its molecular weight is 358.46 g/mol .[4] Due to its hydrophobicity, dissolving this compound in aqueous buffers for in vitro and cell-based assays can be challenging, potentially leading to precipitation and inaccurate experimental results.
Q2: What is the best solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. A solubility of up to 250 mg/mL in DMSO has been reported, although this may require sonication to fully dissolve.[4] It is crucial to use a high-purity, anhydrous grade of DMSO to prevent compound degradation.
Q3: My this compound precipitates when I dilute my DMSO stock into my aqueous experimental buffer. What should I do?
This is a common issue known as "precipitation upon dilution." Several strategies can help mitigate this:
-
Lower the Final Concentration: The simplest approach is to work with a lower final concentration of this compound in your assay.
-
Optimize the Final DMSO Concentration: While preparing serial dilutions, it's best to perform the initial dilutions in DMSO before the final dilution into your aqueous buffer. Most cell-based assays can tolerate a final DMSO concentration of up to 0.5% without significant off-target effects. However, it is always best to include a vehicle control (DMSO alone) in your experiments.
-
pH Adjustment: Since this compound is a phenothiazine derivative, it is likely a weak base. Phenothiazines are generally more soluble in acidic conditions where they can be protonated.[3][5] Adjusting the pH of your final aqueous buffer to a slightly acidic pH (if compatible with your experimental system) may improve solubility.
-
Use of Co-solvents: In some cases, adding a small amount of a water-miscible organic solvent, like ethanol (B145695) or polyethylene (B3416737) glycol (PEG), to the aqueous buffer can enhance the solubility of hydrophobic compounds.[6]
Q4: Can I heat or sonicate this compound to aid dissolution?
Gentle heating (e.g., in a 37°C water bath) and sonication can be effective for dissolving this compound, particularly when preparing a concentrated stock solution in DMSO.[4][6] However, prolonged or excessive heating should be avoided to prevent potential degradation of the compound.
Q5: How should I store my this compound solutions?
-
Powder: Store the solid compound at -20°C for long-term stability (up to 3 years).[4]
-
In Solvent (DMSO stock): Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[4] It is recommended to prepare small aliquots to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
This section provides a more in-depth approach to resolving specific solubility and stability issues.
Issue 1: Inconsistent Results in Cell-Based Assays
Possible Cause: Precipitation of this compound in the cell culture medium, leading to a lower effective concentration.
Troubleshooting Steps:
-
Visual Inspection: Before adding to cells, carefully inspect the final diluted solution of this compound in your cell culture medium. Look for any signs of precipitation, such as cloudiness, crystals, or an oily film.
-
Solubility Test in Media: Perform a small-scale solubility test by preparing a serial dilution of your this compound stock in the specific cell culture medium you will be using. This will help determine the maximum soluble concentration in your experimental conditions.
-
Consider Serum Effects: The presence of proteins in fetal bovine serum (FBS) can sometimes impact the solubility and bioavailability of small molecules. You may need to test different serum concentrations or, if your experiment allows, use a serum-free medium.
Issue 2: Compound Appears to Degrade Over Time in Aqueous Buffer
Possible Cause: Phenothiazine derivatives can be susceptible to degradation, which can be influenced by pH and exposure to light.[7]
Troubleshooting Steps:
-
pH Stability: The stability of phenothiazines can be pH-dependent.[6] If you are using a pH-adjusted buffer, ensure it is well-buffered to maintain a stable pH throughout your experiment.
-
Light Sensitivity: Protect your this compound solutions from light, especially during long incubations, by using amber-colored tubes or covering your plates with foil.
-
Prepare Fresh Dilutions: For lengthy experiments, it is advisable to prepare fresh dilutions of this compound from your frozen DMSO stock immediately before use.
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Formula | C₂₂H₁₈N₂OS | MedChemExpress[4] |
| Molecular Weight | 358.46 g/mol | MedChemExpress[4] |
| Solubility in DMSO | 250 mg/mL (697.43 mM) (with sonication) | MedChemExpress[4] |
| Solubility in 10% DMSO/90% Corn Oil | ≥ 2.08 mg/mL (5.80 mM) | MedChemExpress[4] |
| Estimated pKa | 7.9 - 10.0 (inferred from related phenothiazines) | ResearchGate[5][8] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution of this compound in DMSO
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes, vortex mixer, sonicator.
-
Procedure: a. Allow the this compound vial to equilibrate to room temperature before opening. b. Weigh the desired amount of this compound powder and transfer it to a sterile microcentrifuge tube. c. Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock, add 279 µL of DMSO to 1 mg of this compound). d. Vortex the tube vigorously for 1-2 minutes. e. If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes. f. Visually inspect the solution to ensure it is clear and free of particulate matter. g. Store the stock solution in small aliquots at -80°C.
Protocol 2: General Procedure for Diluting this compound into Aqueous Buffer
-
Materials: Concentrated this compound DMSO stock solution, anhydrous DMSO, desired aqueous buffer (e.g., PBS, cell culture medium).
-
Procedure: a. Thaw a frozen aliquot of the concentrated this compound DMSO stock solution at room temperature. b. Perform any intermediate serial dilutions in anhydrous DMSO. c. For the final dilution, add the diluted DMSO stock solution to the aqueous buffer while vortexing to ensure rapid mixing. The final concentration of DMSO should ideally be below 0.5%. d. Visually inspect the final solution for any signs of precipitation. e. Use the freshly prepared solution immediately in your experiment.
Visualizations
Caption: this compound inhibits the hNCS-1/Ric8a interaction, modulating G protein signaling.
Caption: A logical workflow for troubleshooting this compound solubility issues.
References
- 1. RIC8A RIC8 guanine nucleotide exchange factor A [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. daneshyari.com [daneshyari.com]
- 5. researchgate.net [researchgate.net]
- 6. [Studies on the stability of injectable solutions of some phenothiazines. Part 1: Effects of pH and buffer systems] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of cyclodextrin complexation on aqueous solubility and photostability of phenothiazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: IGS-1.76 Stability in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered with IGS-1.76 in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is a small molecule inhibitor of the human Neuronal Calcium Sensor-1 (NCS-1)/Ric8a protein-protein interaction.[1] It is a white to off-white solid with the molecular formula C₂₂H₁₈N₂OS.[2]
Q2: What is the recommended solvent for dissolving this compound?
Dimethyl sulfoxide (B87167) (DMSO) is a recommended solvent for preparing stock solutions of this compound. A concentration of up to 250 mg/mL can be achieved with the aid of ultrasonication. For in vivo studies, a common vehicle is a mixture of 10% DMSO and 90% corn oil, in which this compound has a solubility of at least 2.08 mg/mL.[1]
Q3: My this compound precipitated out of solution after diluting my DMSO stock in an aqueous buffer. What should I do?
Precipitation upon dilution into an aqueous buffer is a common issue for hydrophobic small molecules like this compound. Here are several steps you can take:
-
Lower the Final Concentration: The concentration of this compound in your final aqueous solution may be exceeding its solubility limit. Try using a lower final concentration.
-
Increase the Cosolvent Concentration: A slightly higher percentage of DMSO in the final solution may be necessary to maintain solubility. However, it is crucial to include a vehicle control in your experiment to ensure the DMSO concentration does not affect your results.
-
pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent. Experiment with slight adjustments to your buffer's pH to see if it improves solubility.
-
Use of Surfactants or Solubilizing Agents: In some cases, the addition of a small amount of a biocompatible surfactant, such as Tween® 20 or Pluronic® F-68, can help to increase the solubility of hydrophobic compounds.
Q4: I am concerned about the stability of this compound in my experimental conditions. What are the potential degradation pathways?
This compound contains a benzothiazole (B30560) ring and a propanamide linkage. Based on this structure, potential degradation pathways include:
-
Hydrolysis: The amide bond in the propanamide side chain is susceptible to hydrolysis, especially under acidic or basic conditions.[3]
-
Oxidation: The sulfur atom in the thiazole (B1198619) ring is a potential site for oxidation, which could lead to the formation of sulfoxides or sulfones.[4]
-
Photodegradation: Thiazole-containing compounds can be sensitive to light, particularly UV radiation, which can lead to complex degradation pathways.[3]
Q5: How should I store my this compound stock solutions?
For optimal stability, it is recommended to store stock solutions of this compound in DMSO at -20°C for short-term storage (up to one month) and at -80°C for long-term storage (up to six months).[1] Avoid repeated freeze-thaw cycles, as this can lead to degradation. It is best practice to aliquot the stock solution into smaller, single-use vials.
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common stability issues with this compound.
Issue 1: Precipitation or Cloudiness in Solution
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Exceeded Solubility Limit | Decrease the final concentration of this compound in your working solution. | A clear, homogenous solution. |
| Insufficient Cosolvent | Increase the percentage of DMSO in the final working solution (typically not exceeding 1%). Always include a vehicle control. | Improved solubility and a clear solution. |
| pH Effects | Prepare your working solution in buffers with slightly different pH values (e.g., pH 6.5, 7.4, 8.0) to identify the optimal pH for solubility. | Identification of a pH range where this compound remains soluble. |
| Temperature Effects | Ensure your working solution is at the appropriate temperature for your experiment. Some compounds are less soluble at lower temperatures. | The compound remains in solution at the experimental temperature. |
Issue 2: Loss of Activity or Inconsistent Results
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Chemical Degradation (Hydrolysis, Oxidation) | Prepare fresh working solutions of this compound for each experiment. Avoid storing dilute aqueous solutions for extended periods. If possible, analyze the purity of your stock and working solutions by HPLC. | Consistent and reproducible experimental results. |
| Photodegradation | Protect your solutions from light by using amber vials or by wrapping your containers in aluminum foil. | Minimized degradation and more reliable experimental outcomes. |
| Adsorption to Surfaces | Consider using low-adhesion microplates or tubes. The inclusion of a small amount of a non-ionic surfactant may also help to reduce non-specific binding. | Increased effective concentration of this compound and more accurate results. |
| Improper Storage | Aliquot stock solutions into single-use vials and store at -80°C. Avoid repeated freeze-thaw cycles. | Preservation of compound integrity and activity over time. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution of this compound in DMSO
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes, vortex mixer, ultrasonic bath.
-
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mg/mL).
-
Vortex the solution vigorously for 1-2 minutes.
-
Place the tube in an ultrasonic bath for 5-10 minutes to ensure complete dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use, light-protected vials.
-
Store the aliquots at -80°C.
-
Protocol 2: General Procedure for a Forced Degradation Study
This protocol provides a framework for investigating the stability of this compound under various stress conditions.
-
Materials: this compound stock solution (in a suitable solvent like acetonitrile (B52724) or methanol), 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, UV lamp (254 nm and 365 nm), temperature-controlled oven, HPLC system.
-
Procedure:
-
Acid Hydrolysis: Mix an aliquot of the this compound stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 8, 24 hours).
-
Base Hydrolysis: Mix an aliquot of the this compound stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a defined period.
-
Oxidative Degradation: Mix an aliquot of the this compound stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature, protected from light, for a defined period.
-
Photodegradation: Expose a thin layer of the this compound solution in a quartz cuvette to UV light (254 nm and 365 nm) for a defined period.
-
Thermal Degradation: Place a solid sample of this compound and a solution of this compound in a temperature-controlled oven at an elevated temperature (e.g., 70°C) for a defined period.
-
Analysis: At each time point, neutralize the acid and base samples, and analyze all samples by a stability-indicating HPLC method to determine the percentage of this compound remaining and to detect the formation of any degradation products.
-
Visualizations
Caption: Experimental workflow for preparing and using this compound solutions.
Caption: Potential degradation pathways for this compound under stress conditions.
References
IGS-1.76 off-target effects and how to mitigate them
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to identify, validate, and mitigate the off-target effects of the novel IKK-alpha inhibitor, IGS-1.76.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and what is its mechanism of action?
This compound is a potent, ATP-competitive small molecule inhibitor designed to selectively target the IkappaB kinase alpha (IKK-alpha). IKK-alpha is a critical serine/threonine kinase in the canonical and non-canonical NF-κB signaling pathways. By inhibiting the kinase activity of IKK-alpha, this compound is intended to block downstream signaling cascades that are implicated in inflammatory diseases and certain cancers.
Q2: What are the known or potential off-target effects of this compound?
While this compound was designed for high selectivity, cross-reactivity with other kinases is a potential issue with any small molecule inhibitor.[1] Preliminary profiling indicates potential inhibitory activity against other kinases at concentrations higher than the IC50 for IKK-alpha. The most significant potential off-targets include IKK-beta due to structural homology and MAP kinase family members. Unintended inhibition of these kinases can lead to misinterpretation of experimental results or unexpected cellular phenotypes.[1][2]
Q3: How can I proactively minimize off-target effects in my experimental design?
Several strategies can be implemented to reduce the impact of off-target effects:[1]
-
Use the Lowest Effective Concentration: It is crucial to perform a dose-response curve to determine the lowest concentration of this compound that yields the desired on-target effect. Higher concentrations are more likely to engage lower-affinity off-targets.[1]
-
Include Proper Controls: Use a structurally related but biologically inactive control compound if available. This helps to ensure that the observed phenotype is not due to the chemical scaffold itself.
-
Orthogonal Validation: Do not rely on a single method. Confirm key findings using a mechanistically distinct inhibitor or, ideally, a genetic approach like CRISPR/Cas9 or siRNA-mediated knockdown of IKK-alpha.[3][4] If the phenotype persists after genetic knockdown of the target, it is likely an off-target effect.[3]
Q4: What are the essential control experiments to run alongside this compound treatment?
To ensure the validity of your results, the following controls are highly recommended:
-
Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This controls for any effects of the solvent itself.
-
Positive Control: Use a known activator of the IKK-alpha pathway (e.g., TNF-alpha) to ensure the pathway is active in your experimental system.
-
Target Engagement Control: Confirm that this compound is binding to IKK-alpha in your cells at the concentrations used. A Cellular Thermal Shift Assay (CETSA) is an excellent method for this.[3]
-
Genetic Knockdown/Knockout: As the "gold standard" for target validation, compare the phenotype from this compound treatment to that of cells where IKK-alpha has been knocked down or knocked out.[4]
Troubleshooting Guides
Problem 1: I'm observing significant cell toxicity at concentrations where I expect to see specific pathway inhibition.
This is a common issue that may indicate off-target effects are dominating the cellular response.[1]
-
Step 1: Determine the Therapeutic Window. Perform a concurrent dose-response experiment measuring both the desired phenotype (e.g., inhibition of p100 processing) and cell viability (e.g., using an MTS or CellTiter-Glo assay).[3] This will help you determine the concentration range where you see pathway inhibition without significant toxicity.
-
Step 2: Compare with Genetic Knockdown. Assess the viability of IKK-alpha knockout/knockdown cells. If the genetic loss of the target is not toxic, but this compound is, the toxicity is almost certainly an off-target effect.
-
Step 3: Broad Kinase Profiling. If the problem persists, consider having this compound profiled against a broad panel of kinases to identify the specific off-target(s) responsible for the toxicity.[4][5]
Problem 2: The phenotype I see with this compound does not match the published phenotype for IKK-alpha genetic knockdown.
Discrepancies between chemical inhibition and genetic perturbation are often a red flag for off-target activity.[3]
-
Step 1: Confirm Target Engagement. First, ensure the compound is entering the cells and binding to IKK-alpha at the concentration used. Perform a CETSA (see protocol below) to verify target engagement.
-
Step 2: Re-evaluate Concentration. You may be using a concentration that is too high, leading to the engagement of secondary targets that produce a conflicting phenotype. Re-run the experiment with a lower concentration, closer to the IC50 for the on-target effect.
-
Step 3: Consider Protein Scaffolding Functions. A small molecule inhibitor typically only blocks the enzymatic activity of a protein.[6] Genetic knockdown, however, removes the entire protein, including any non-enzymatic scaffolding functions. The observed difference may be due to the inhibition of a scaffolding role that this compound does not affect. This can be a complex but important biological distinction.
Data Presentation
Table 1: In Vitro Kinase Inhibitory Profile of this compound
This table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against its primary target (IKK-alpha) and key potential off-targets. A higher IC50 value indicates lower potency. The selectivity index is calculated as the ratio of the off-target IC50 to the on-target IC50.
| Target Kinase | IC50 (nM) | Selectivity Index (Fold vs. IKK-alpha) |
| IKK-alpha (On-Target) | 15 | 1 |
| IKK-beta | 450 | 30 |
| MAPK1 (ERK2) | 1,200 | 80 |
| p38-alpha | >10,000 | >667 |
| JNK1 | >10,000 | >667 |
Data are representative. Actual values may vary between assay formats.
Mandatory Visualizations
Caption: Simplified NF-kappa-B signaling pathway showing the inhibitory action of this compound on the IKK complex.
Caption: Experimental workflow for differentiating on-target vs. off-target effects of this compound.
Caption: Troubleshooting logic for investigating unexpected cell toxicity observed with this compound.
Experimental Protocols
Protocol: Cellular Thermal Shift Assay (CETSA) for IKK-alpha Target Engagement
This protocol is used to verify that this compound binds to and stabilizes its intended target, IKK-alpha, in intact cells.[3]
Objective: To measure the change in the thermal stability of IKK-alpha in cells upon treatment with this compound.
Materials:
-
Cell line of interest
-
This compound
-
Vehicle (e.g., DMSO)
-
PBS (phosphate-buffered saline) with protease and phosphatase inhibitors
-
Lysis buffer (e.g., RIPA buffer)
-
PCR machine or thermal cycler
-
Equipment for Western Blotting (SDS-PAGE gels, transfer system, antibodies for IKK-alpha and a loading control like GAPDH)
Methodology:
-
Cell Treatment:
-
Plate cells and grow to ~80% confluency.
-
Treat one set of cells with the desired concentration of this compound (e.g., 1 µM).
-
Treat a parallel set of cells with the equivalent concentration of vehicle (e.g., 0.1% DMSO).
-
Incubate for the desired treatment duration (e.g., 1 hour) at 37°C.
-
-
Heating Step:
-
Harvest cells, wash with PBS, and resuspend in PBS with inhibitors.
-
Aliquot the cell suspension from both the this compound-treated and vehicle-treated groups into separate PCR tubes.
-
Heat the aliquots to a range of different temperatures for 3 minutes using a thermal cycler (e.g., 40°C, 45°C, 50°C, 55°C, 60°C, 65°C). Include a non-heated control (room temperature).[3]
-
-
Lysis and Protein Quantification:
-
Subject the heated samples to three rapid freeze-thaw cycles (e.g., liquid nitrogen and a 37°C water bath) to lyse the cells.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[3]
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Quantify the protein concentration in each supernatant sample.
-
-
Western Blot Analysis:
-
Normalize the protein concentration for all samples.
-
Analyze the samples via SDS-PAGE and Western Blotting.
-
Probe the membrane with a primary antibody against IKK-alpha and a loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensity for IKK-alpha at each temperature for both vehicle and this compound treated samples.
-
Plot the percentage of soluble IKK-alpha (relative to the non-heated control) against the temperature for both conditions.
-
A rightward shift in the melting curve for the this compound-treated sample compared to the vehicle control indicates that the compound has bound to and stabilized IKK-alpha, confirming target engagement.[3]
-
References
Navigating the Challenges of IGS-1.76 In Vivo Delivery: A Technical Support Center
For researchers and drug development professionals utilizing the novel NCS-1/Ric8a inhibitor, IGS-1.76, in preclinical in vivo studies, this technical support center provides essential guidance on overcoming common delivery challenges. This resource offers troubleshooting guides and frequently asked questions (FAQs) to facilitate successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended formulation for in vivo administration of this compound?
A1: Based on available supplier information, a common formulation for this compound is a solution in a vehicle of 10% Dimethyl Sulfoxide (DMSO) and 90% corn oil. This formulation is suitable for subcutaneous or intraperitoneal injection in rodent models. The solubility in this vehicle is reported to be at least 2.08 mg/mL.
Q2: I am observing precipitation of this compound in my formulation. What can I do?
A2: Precipitation is a common issue with hydrophobic small molecules like this compound. Here are some troubleshooting steps:
-
Ensure complete dissolution in DMSO first: Before adding the corn oil, make sure this compound is fully dissolved in 100% DMSO. Gentle warming and vortexing can aid this process.
-
Slowly add corn oil: Add the corn oil to the DMSO/IGS-1.76 solution gradually while vortexing to maintain a homogenous mixture.
-
Maintain appropriate temperature: Prepare the formulation at room temperature. If you need to warm the solution to aid dissolution, do so carefully and allow it to return to room temperature before administration.
-
Prepare fresh: Formulations of hydrophobic compounds can be unstable. It is best to prepare the formulation fresh before each experiment.
Q3: What are the potential toxicities associated with the 10% DMSO/90% corn oil vehicle?
A3: Both DMSO and corn oil can have biological effects, which should be considered in your experimental design.
-
DMSO: While generally considered to have low toxicity, DMSO can cause localized irritation at the injection site. At higher concentrations or with chronic administration, it may have systemic effects. It is crucial to include a vehicle-only control group in your studies to account for any effects of the DMSO.
-
Corn oil: Corn oil is a commonly used vehicle for lipophilic compounds. However, it is not entirely inert and can influence physiological and immunological responses, particularly in mice. The source and quality of the corn oil can also impact results. As with DMSO, a vehicle control group is essential.
Q4: I am not observing the expected therapeutic effect in my animal model. What are the possible reasons?
A4: A lack of efficacy can stem from several factors related to in vivo delivery:
-
Poor Bioavailability: Even with a clear formulation, the bioavailability of this compound might be low. Consider conducting a pilot pharmacokinetic (PK) study to determine the concentration of this compound in the plasma and target tissue over time.
-
Rapid Metabolism: this compound may be rapidly metabolized and cleared from the body. A PK study will also provide information on the compound's half-life.
-
Insufficient Dose: The administered dose may not be high enough to achieve a therapeutic concentration at the target site. A dose-response study is recommended to determine the optimal dose.
-
Route of Administration: The chosen route of administration (e.g., intraperitoneal vs. subcutaneous) can significantly impact the absorption and distribution of the compound.
Q5: Are there any known off-target effects of this compound?
A5: Specific off-target effects of this compound have not been extensively documented in publicly available literature. As a phenothiazine-related compound, it is possible that it may interact with other receptors or channels. It is advisable to perform counter-screening against a panel of relevant targets to assess the selectivity of this compound in your experimental system.
Troubleshooting Guides
Table 1: Common Issues and Solutions for this compound In Vivo Delivery
| Problem | Possible Cause | Recommended Solution |
| Precipitation in Formulation | Incomplete initial dissolution in DMSO. | Ensure this compound is fully dissolved in 100% DMSO before adding corn oil. Use gentle warming and vortexing. |
| Rapid addition of corn oil. | Add corn oil gradually to the DMSO/IGS-1.76 solution with continuous mixing. | |
| Formulation instability. | Prepare the formulation fresh immediately before each use. | |
| Injection Site Reaction (e.g., inflammation, irritation) | Irritant effect of DMSO. | Keep the final DMSO concentration at or below 10%. Consider alternative, less irritating vehicles if the issue persists. Administer the injection slowly. |
| Inconsistent Experimental Results | Variable bioavailability between animals. | Ensure consistent formulation preparation and administration technique. Conduct a pilot pharmacokinetic study to assess variability. |
| Degradation of this compound in the formulation. | Prepare fresh formulations for each experiment and store appropriately if short-term storage is necessary. | |
| Lack of Therapeutic Efficacy | Insufficient dose or exposure at the target site. | Perform a dose-response study to identify the optimal dose. Conduct pharmacokinetic analysis to measure drug levels in plasma and target tissue. |
| Rapid metabolism and clearance. | Determine the in vivo half-life of this compound through a pharmacokinetic study to optimize the dosing schedule. |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for In Vivo Administration
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Corn oil, sterile, from a reputable supplier
-
Sterile, conical microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of 100% DMSO to achieve the desired final concentration (note: this is the DMSO volume for the final 10% concentration). For example, for a 1 mL final formulation, add 100 µL of DMSO.
-
Vortex the tube until the this compound is completely dissolved. Gentle warming (e.g., to 37°C) may be used to aid dissolution, but ensure the solution returns to room temperature before proceeding.
-
Gradually add the calculated volume of corn oil (e.g., 900 µL for a 1 mL final formulation) to the DMSO/IGS-1.76 solution while continuously vortexing.
-
Continue to vortex for 2-3 minutes to ensure a homogenous suspension.
-
Visually inspect the solution for any precipitation. If precipitation is observed, refer to the troubleshooting guide.
-
Use the formulation immediately after preparation.
Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits the formation of the NCS-1/Ric8a complex.
Experimental Workflow for In Vivo Efficacy Study
avoiding IGS-1.76 degradation during experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to help avoid the degradation of IGS-1.76 during experiments. The information provided is based on general principles for small molecule inhibitors and should be adapted to your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to have a different color than when I first prepared it. What could be the cause?
A color change in your stock or working solution often suggests chemical degradation or oxidation of the compound.[1] This can be triggered by exposure to light, air (oxygen), or reactive impurities in the solvent. It is crucial to assess the integrity of the compound before proceeding with experiments.
Q2: I'm observing precipitation in my frozen this compound stock solution upon thawing. How can I prevent this?
Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures or if the solvent is not suitable for cryogenic storage.[1] Consider the following:
-
Solvent Choice: Ensure the chosen solvent is appropriate for long-term storage at your desired temperature. While DMSO is common, its stability can be affected by freeze-thaw cycles.[1]
-
Concentration: Storing solutions at very high concentrations can increase the likelihood of precipitation. Consider storing at a slightly lower concentration.[1]
-
Thawing Protocol: Thaw solutions slowly at room temperature and vortex gently to ensure complete dissolution before use. Avoid repeated freeze-thaw cycles.[1]
Q3: Could the type of storage container affect the stability of this compound?
Yes, the material of your storage container can impact compound stability. Some plastics may leach contaminants, or the compound may adhere to the container surface. For long-term storage, using amber glass vials or inert polypropylene (B1209903) tubes is advisable.[1]
Q4: I am seeing inconsistent results between experiments using this compound. Could this be a stability issue?
Inconsistent results are a common sign of compound degradation.[2] If your solution preparation is not standardized, or if solutions are stored for variable lengths of time or under different conditions, you may see variability in your experimental outcomes.[2] It is recommended to prepare fresh solutions for each experiment or to establish and strictly adhere to storage guidelines.[2]
Troubleshooting Guides
Issue 1: Loss of this compound Activity in an Aqueous Assay Buffer
Symptoms:
-
Decreased or no biological activity of this compound in your assay.
-
Inconsistent dose-response curves.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Hydrolysis | The compound may be susceptible to cleavage by water, especially at non-neutral pH.[2] Assess the stability of this compound at the pH of your assay buffer. Consider adjusting the buffer pH if degradation is observed. |
| Oxidation | The compound may be sensitive to dissolved oxygen in the buffer.[2] Prepare buffers with degassed water. Consider adding an antioxidant if compatible with your assay. |
| Adsorption | The compound may be adsorbing to the surface of assay plates or tubes.[2] Use low-binding plasticware. Including a small amount of a non-ionic surfactant (e.g., 0.01% Triton X-100) in the assay buffer can also help.[3] |
| Solubility Issues | The compound may have poor solubility in the aqueous buffer, leading to precipitation.[2] Visually inspect solutions for any precipitate. Determine the solubility of this compound in your assay buffer. |
Issue 2: Appearance of New Peaks in HPLC/LC-MS Analysis of this compound
Symptoms:
-
Additional peaks are observed in the chromatogram of your this compound solution over time.
-
The peak area of the parent this compound compound decreases.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Photodegradation | Exposure to UV or visible light can induce photochemical degradation.[1] Store stock solutions and handle working solutions in amber vials or protect them from light by wrapping containers in foil.[1] |
| Thermal Degradation | Elevated temperatures can accelerate degradation.[2] Store stock solutions at recommended low temperatures (e.g., -20°C or -80°C).[1] For experiments, consider if they can be performed at a lower temperature without affecting the assay.[2] |
| pH Instability | The stability of this compound may be pH-dependent.[1] Assess stability in different buffers with varying pH values. |
| Reaction with Solvent | The compound may react with the solvent over time. Ensure you are using high-purity, anhydrous solvents for stock solutions. |
Experimental Protocols
Protocol 1: Preliminary Stability Assessment of this compound in Aqueous Buffer
Objective: To quickly assess the stability of this compound in a specific aqueous buffer under different temperature conditions.
Methodology:
-
Solution Preparation:
-
Prepare a 1 mM stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Dilute the stock solution to a final concentration of 10 µM in the aqueous buffer of interest.
-
-
Incubation:
-
Aliquot the working solution into separate, sealed vials for each time point and condition.
-
Incubate the vials at the desired temperatures (e.g., 4°C, 25°C, 37°C).[2]
-
-
Time Points:
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take one vial from each temperature condition.[2]
-
-
Analysis:
-
Analyze the samples by HPLC or LC-MS to determine the concentration of the remaining this compound.
-
Compare the peak area of this compound at each time point to the initial (T=0) peak area to calculate the percentage of degradation.
-
Protocol 2: Freeze-Thaw Stability of this compound Stock Solution
Objective: To determine the stability of an this compound stock solution after multiple freeze-thaw cycles.
Methodology:
-
Solution Preparation:
-
Prepare a stock solution of this compound in the desired solvent (e.g., DMSO) at a relevant concentration.
-
-
Freeze-Thaw Cycles:
-
Aliquot the stock solution into several tubes.
-
Subject the tubes to a series of freeze-thaw cycles. A typical cycle consists of freezing at -20°C or -80°C for at least 12 hours, followed by thawing at room temperature.
-
-
Time Points:
-
After 1, 3, and 5 freeze-thaw cycles, take a sample for analysis. A control sample should be stored continuously at the frozen temperature without thawing.
-
-
Analysis:
-
Analyze the samples by HPLC or LC-MS.
-
Compare the purity and concentration of this compound in the cycled samples to the control sample.
-
Visualizations
Caption: Factors contributing to the degradation of this compound.
Caption: Recommended workflow to minimize this compound degradation.
Caption: Troubleshooting decision tree for inconsistent results.
References
how to address IGS-1.76-induced cytotoxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using IGS-1.76. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound is a small phenothiazine (B1677639) molecule that functions as an inhibitor of the human Neuronal Calcium Sensor-1 (NCS-1)/Ric8a complex. This complex is involved in the regulation of G protein signaling pathways. By inhibiting this interaction, this compound can modulate downstream cellular processes.
Q2: We are observing significant cell death in our cultures after treatment with this compound. Is this expected?
Yes, significant cytotoxicity can be an expected outcome of treatment with this compound. This is due to its classification as a phenothiazine and its inhibitory action on the NCS-1/Ric8a complex, which is analogous to calmodulin inhibition. Both phenothiazines and calmodulin inhibitors are known to induce cell death.[1][2][3][4] The extent of cytotoxicity can be cell-type dependent and concentration-dependent.
Q3: What is the likely mechanism of this compound-induced cytotoxicity?
Based on the known effects of phenothiazines and calmodulin inhibitors, the cytotoxicity induced by this compound is likely mediated through the induction of apoptosis and disruption of mitochondrial function.[4][5] This can involve cell cycle arrest and the activation of caspase cascades.[1][2]
Troubleshooting Guides
Issue 1: Higher than expected cytotoxicity at a given concentration.
-
Question: We are observing near-complete cell death at a concentration of this compound that was expected to be sublethal based on preliminary data. What could be the cause?
-
Answer:
-
Cell Health and Density: Ensure that the cells were healthy and at an optimal density at the time of treatment. Stressed or overly confluent cells can be more susceptible to cytotoxic agents.
-
Solvent Toxicity: If using a solvent like DMSO to dissolve this compound, ensure the final concentration of the solvent in the culture medium is not exceeding a non-toxic level (typically <0.5%). Run a vehicle control (media with solvent only) to rule out solvent-induced cytotoxicity.
-
Compound Stability: Ensure that your stock solution of this compound is properly stored and has not degraded. Prepare fresh dilutions for each experiment.
-
Incorrect Concentration: Double-check all calculations for the dilution of this compound to ensure the final concentration in your assay is correct.
-
Issue 2: Inconsistent results between experiments.
-
Question: Our results for this compound-induced cytotoxicity are highly variable between replicate experiments. How can we improve consistency?
-
Answer:
-
Standardize Cell Culture Conditions: Use cells at the same passage number for all experiments. Ensure consistent seeding densities and incubation times.
-
Assay Timing: The timing of your cytotoxicity assay post-treatment is critical. Create a time-course experiment to identify the optimal time point to measure cytotoxicity.
-
Reagent Quality: Use fresh, high-quality reagents for your cytotoxicity assays. For example, in an MTT assay, the quality of the MTT reagent and the solubilization solution is crucial.
-
Plate Edge Effects: Avoid using the outer wells of multi-well plates for treatment groups as they are more prone to evaporation, which can concentrate the compound and affect results. Fill the outer wells with sterile PBS or media.
-
Issue 3: Differentiating between apoptosis and necrosis.
-
Question: How can we determine if the cell death we are observing is due to apoptosis or necrosis?
-
Answer: It is important to distinguish between these two modes of cell death as they have different biological implications. A combination of assays is recommended for a conclusive answer.[6]
-
Morphological Assessment: Observe the cells under a microscope. Apoptotic cells typically show membrane blebbing, cell shrinkage, and formation of apoptotic bodies. Necrotic cells often swell and lyse.[7]
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between live, early apoptotic, late apoptotic, and necrotic cells.
-
Caspase Activity Assays: Since apoptosis is often caspase-dependent, measuring the activity of caspases (e.g., caspase-3/7) can provide strong evidence for apoptosis.[8][9]
-
Experimental Protocols
1. Cell Viability Assessment using MTT Assay
This protocol is for assessing cell viability by measuring the metabolic activity of cells.
-
Materials:
-
Cells in culture
-
This compound
-
96-well culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound. Include a vehicle-only control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well.
-
Incubate in the dark at room temperature for at least 2 hours to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
2. Apoptosis Detection using Caspase-3/7 Activity Assay
This protocol measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.
-
Materials:
-
Cells in culture
-
This compound
-
White-walled 96-well plates
-
Luminescent caspase-3/7 assay kit (e.g., Caspase-Glo® 3/7)
-
Luminometer
-
-
Procedure:
-
Seed cells in a white-walled 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound. Include a vehicle-only control and a positive control for apoptosis (e.g., staurosporine).
-
Incubate for the desired treatment period.
-
Allow the plate to equilibrate to room temperature.
-
Add the caspase-3/7 reagent to each well according to the manufacturer's instructions.
-
Mix gently on a plate shaker for 30-60 seconds.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a luminometer.
-
Data Presentation
Table 1: Example Data for this compound Effect on Cell Viability (MTT Assay)
| This compound Conc. (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 5.2 |
| 1 | 85 ± 6.1 |
| 5 | 62 ± 4.8 |
| 10 | 41 ± 5.5 |
| 25 | 23 ± 3.9 |
| 50 | 11 ± 2.7 |
Table 2: Example Data for this compound Effect on Apoptosis (Caspase-3/7 Activity)
| This compound Conc. (µM) | Fold Increase in Caspase-3/7 Activity (Mean ± SD) |
| 0 (Vehicle) | 1.0 ± 0.1 |
| 1 | 1.8 ± 0.2 |
| 5 | 3.5 ± 0.4 |
| 10 | 6.2 ± 0.7 |
| 25 | 8.9 ± 1.1 |
| 50 | 10.5 ± 1.3 |
Visualizations
Caption: Troubleshooting workflow for this compound-induced cytotoxicity.
Caption: Proposed signaling pathway for this compound-induced cytotoxicity.
References
- 1. Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenothiazines suppress proliferation and induce apoptosis in cultured leukemic cells without any influence on the viability of normal lymphocytes. Phenothiazines and leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Elucidation of the inhibition mechanism of calmodulin, a protein that is essential for life | [pasteur.fr]
- 4. Calmodulin antagonists induce cell cycle arrest and apoptosis in vitro and inhibit tumor growth in vivo in human multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity of phenothiazine derivatives associated with mitochondrial dysfunction: a structure-activity investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methods for distinguishing apoptotic from necrotic cells and measuring their clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxicity - Wikipedia [en.wikipedia.org]
- 8. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 9. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Support Center: Optimizing Proximity Ligation Assays for NCS-1/Ric-8a Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing Proximity Ligation Assay (PLA) experiments focused on the inhibition of the Neuronal Calcium Sensor-1 (NCS-1) and Ric-8a interaction.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind using PLA to study NCS-1/Ric-8a inhibition?
A1: The Proximity Ligation Assay (PLA) is a highly sensitive technique used to visualize and quantify protein-protein interactions in situ.[1][2] For the NCS-1/Ric-8a interaction, two primary antibodies, one specific for NCS-1 and another for Ric-8a, are used. If these proteins are in close proximity (less than 40 nm), secondary antibodies conjugated with oligonucleotides (PLA probes) can be ligated to form a circular DNA template.[2] This template is then amplified via rolling circle amplification, and the product is detected using fluorescently labeled oligonucleotides, appearing as distinct fluorescent spots.[2] An inhibitor of the NCS-1/Ric-8a interaction will prevent the two proteins from being in close proximity, leading to a quantifiable reduction in the number of fluorescent PLA signals.[3][4]
Q2: How does the interaction between NCS-1 and Ric-8a regulate cellular processes?
A2: NCS-1 is a neuronal calcium sensor that binds to and negatively regulates the guanine (B1146940) nucleotide exchange factor (GEF) activity of Ric-8a.[5][6] This interaction is crucial for coregulating synapse number and neurotransmitter release.[5][6][7] The binding of NCS-1 to Ric-8a is mutually exclusive with the binding of Gα to Ric-8a.[5][6] By inhibiting Ric-8a, NCS-1 can modulate G-protein signaling pathways.[5] This regulatory mechanism is a potential therapeutic target for neurological disorders like Fragile X syndrome.[4][8]
Q3: Is the NCS-1/Ric-8a interaction dependent on calcium?
A3: Yes, the interaction is calcium-dependent. Co-immunoprecipitation assays have shown that the binding of NCS-1 to Ric-8a is favored in the absence of high concentrations of Ca2+.[7] Specifically, the interaction is stronger in the presence of EDTA, which chelates calcium, compared to the presence of CaCl2.[5][6]
Q4: What are known inhibitors of the NCS-1/Ric-8a interaction?
A4: The phenothiazine (B1677639) compound FD44 has been identified as a small molecule inhibitor of the NCS-1/Ric-8a interaction.[4][8] It functions by binding to a hydrophobic crevice on NCS-1, which includes a mobile C-terminal helix, thereby preventing Ric-8a from accessing its binding site.[4][8] Another compound, IGS-1.76, has also been identified as a potent inhibitor with a similar mechanism of action.[9]
Q5: How can I quantify the results of my PLA experiment for NCS-1/Ric-8a inhibition?
A5: PLA results are typically quantified by counting the number of fluorescent spots (PLA signals) per cell or per defined area.[3][10] Image analysis software such as ImageJ can be used for this purpose.[3][11][12] The data can be presented as the average number of PLA signals per cell. A statistically significant decrease in the number of signals in inhibitor-treated samples compared to control samples indicates inhibition of the protein-protein interaction.[3][10]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution | Citation |
| High Background Signal | 1. Primary antibody concentration too high. | Titrate primary antibodies to find the optimal concentration that gives a good signal-to-noise ratio. | [13][14] |
| 2. Insufficient blocking. | Increase blocking incubation time or use a blocking solution optimized for PLA. | [13][14] | |
| 3. Inadequate washing. | Increase the number and/or duration of wash steps. Ensure wash buffers are at room temperature before use. | [13] | |
| 4. Non-specific antibody binding. | Include a negative control with only one primary antibody to check for non-specific binding. | [15] | |
| Low or No Signal | 1. Primary antibody concentration too low. | Increase the concentration of the primary antibodies. Titrate to find the optimal concentration. | [14] |
| 2. Inefficient cell permeabilization (for intracellular targets). | Optimize permeabilization time and detergent concentration (e.g., 0.1-0.25% Triton X-100 for 10 minutes). | [11] | |
| 3. Proteins are not interacting under the experimental conditions. | Ensure that the cellular conditions are appropriate for the NCS-1/Ric-8a interaction (e.g., consider calcium levels). | [7] | |
| 4. Inactive ligation or amplification reagents. | Ensure proper storage and handling of enzymes. Keep enzymes on ice during use and ensure buffers are completely thawed and mixed. | [13] | |
| 5. Sample dried out during incubation. | Use a humidity chamber for all incubation steps. | [14] | |
| Signal Coalescence (large, indistinct spots) | 1. Primary antibody concentration is too high. | Reduce the concentration of primary antibodies. | [14] |
| 2. Over-amplification. | Reduce the amplification incubation time. | [13] | |
| 3. Over-exposure during image acquisition. | Avoid using auto-exposure settings on the microscope. Manually set the exposure time to avoid saturation. | [14] | |
| Difficulty Reproducing Results | 1. Inconsistent cell density. | Plate cells to achieve 50-70% confluency for optimal reagent penetration. | [13] |
| 2. Variation in incubation times or temperatures. | Strictly adhere to the optimized protocol for all samples and experiments. | [13] | |
| 3. Pipetting errors. | Calibrate pipettes regularly and ensure accurate and consistent reagent volumes. |
Quantitative Data Summary
Table 1: Example Inhibitor Concentration and Effect on NCS-1/Ric-8a Interaction
| Inhibitor | Concentration | Cell Type | Observed Effect | Citation |
| FD44 | 20 µM | HEK cells | Inhibition of the NCS-1/Ric-8a interaction in a binding assay. | [8] |
| FD44 | 200 µM | Drosophila Larvae | Reduction in synapse number. | [8] |
| SFTI-a (example peptide inhibitor for another PPI) | 50 nM - 100 µM | Jurkat and HFLS-RA cells | Dose-dependent decrease in PLA signal, indicating inhibition of PPI. | [3][10] |
Table 2: General Recommendations for PLA Reagent Concentrations
| Reagent | Starting Concentration/Dilution | Notes | Citation |
| Primary Antibodies (anti-NCS-1, anti-Ric-8a) | 1-10 µg/mL (to be optimized) | Optimal concentration should be determined by titration for each antibody. | [16] |
| PLA Probes (anti-species secondary antibodies) | 1:5 dilution | Use the antibody diluent provided in the PLA kit. | [17] |
| Ligase | 1:40 dilution in ligation buffer | [17] |
Experimental Protocols
Detailed Protocol for In Situ PLA of NCS-1/Ric-8a Interaction and its Inhibition
This protocol is synthesized from general PLA guidelines and specific details from studies on NCS-1/Ric-8a.
1. Cell Culture and Treatment: a. Plate cells (e.g., HEK293 or a neuronal cell line) on coverslips in a 12-well plate to achieve 50-70% confluency on the day of the experiment.[13] b. If investigating inhibition, treat the cells with the inhibitor (e.g., FD44 at a final concentration of 20 µM) or vehicle control (e.g., DMSO) for the desired time.[8]
2. Fixation and Permeabilization: a. Wash the cells twice with 1x PBS. b. Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.[11] c. Wash the cells twice with 1x PBS for 5 minutes each. d. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.[11][16] e. Wash the cells three times with 1x PBS.
3. Blocking: a. Add the blocking solution provided in the PLA kit to each coverslip and incubate in a humidity chamber for 1 hour at 37°C.[17]
4. Primary Antibody Incubation: a. Dilute the primary antibodies (e.g., mouse anti-NCS-1 and rabbit anti-Ric-8a) in the antibody diluent provided in the kit to their optimal concentrations (determined empirically, start with 1-2 µg/mL). b. Aspirate the blocking solution and add the primary antibody solution to the coverslips. c. Incubate overnight at 4°C in a humidity chamber.[11]
5. PLA Probe Incubation: a. Wash the coverslips twice for 5 minutes each with Wash Buffer A provided in the kit. b. Dilute the PLA probes (anti-mouse PLUS and anti-rabbit MINUS) 1:5 in the antibody diluent. c. Add the PLA probe solution to the coverslips and incubate for 1 hour at 37°C in a humidity chamber.[17]
6. Ligation: a. Wash the coverslips twice for 5 minutes each with Wash Buffer A. b. Prepare the ligation mixture by diluting the ligase 1:40 in the ligation buffer. c. Add the ligation mixture to the coverslips and incubate for 30 minutes at 37°C in a humidity chamber.[17]
7. Amplification: a. Wash the coverslips twice for 2 minutes each with Wash Buffer A. b. Prepare the amplification mixture by diluting the polymerase in the amplification buffer according to the kit instructions. c. Add the amplification mixture to the coverslips and incubate for 100 minutes at 37°C in a humidity chamber. Protect from light from this step onwards.[18]
8. Final Washes and Mounting: a. Wash the coverslips twice for 10 minutes each with Wash Buffer B. b. Wash once for 1 minute with 0.01x Wash Buffer B.[18] c. Mount the coverslips on a microscope slide using a mounting medium containing DAPI.
9. Image Acquisition and Analysis: a. Visualize the PLA signals using a fluorescence or confocal microscope.[11] b. Capture images from at least 10-15 random fields of view per condition. c. Quantify the number of PLA signals per cell using image analysis software like ImageJ.[3][11][12]
Visualizations
Caption: NCS-1/Ric-8a signaling pathway and point of inhibition.
Caption: Experimental workflow for Proximity Ligation Assay (PLA).
Caption: Troubleshooting decision tree for PLA experiments.
References
- 1. Quantification of protein expression by proximity ligation assay in the nonhuman primate in response to estrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Proximity ligation assay to study protein–protein interactions of proteins on two different cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The inhibition of NCS-1 binding to Ric8a rescues fragile X syndrome mice model phenotypes [frontiersin.org]
- 5. The neuronal calcium sensor NCS-1 regulates the phosphorylation state and activity of the Gα chaperone and GEF Ric-8A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The neuronal calcium sensor NCS-1 regulates the phosphorylation state and activity of the Gα chaperone and GEF Ric-8A | eLife [elifesciences.org]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. pnas.org [pnas.org]
- 9. A promising NCS-1/Ric8a PPI inhibitor has been identified to improve synapse function in fragile X syndrome [iqf.csic.es]
- 10. researchgate.net [researchgate.net]
- 11. clyte.tech [clyte.tech]
- 12. tandfonline.com [tandfonline.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. Duolink® PLA Troubleshooting Guide [sigmaaldrich.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. Protocol for visualizing conditional interaction between transmembrane and cytoplasmic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pnas.org [pnas.org]
- 18. Structures of Gα Proteins in Complex with Their Chaperone Reveal Quality Control Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results
Disclaimer: Publicly available information regarding a specific research compound designated "IGS-1.76" is limited. The following technical support guide provides a generalized framework for troubleshooting inconsistent experimental results, based on common challenges encountered in preclinical research. This guide is intended to serve as a template for researchers and drug development professionals.
Troubleshooting Guides
This section addresses common questions and issues that may arise during experiments, leading to inconsistent results.
Question 1: What are the most common sources of variability when working with a novel compound?
Inconsistent results can stem from several factors throughout the experimental workflow. These can be broadly categorized into three areas: reagents and compound handling, experimental procedure, and data analysis. Identifying the source of variability is the first step in troubleshooting.
Question 2: How can I ensure the stability and activity of my compound stock?
Compound integrity is critical for reproducible results. Inconsistent activity may be due to degradation or improper storage.
-
Storage: How was the compound stored (temperature, light exposure, solvent)? Has it undergone multiple freeze-thaw cycles?
-
Solubility: Is the compound fully dissolved in the working solution? Have you observed any precipitation?
-
Working Aliquots: Are you using freshly prepared working dilutions from a master stock for each experiment?
To address these, it is recommended to prepare single-use aliquots of the master stock and to visually inspect solutions for any signs of precipitation before use.
Question 3: My results vary significantly between different batches of cells or animals. What should I investigate?
Biological variability is a common challenge. Here are key areas to examine:
-
Cell-Based Assays:
-
Cell Line Authenticity: Has the cell line been recently authenticated (e.g., by STR profiling)?
-
Passage Number: Are you using cells within a consistent and low passage number range? High passage numbers can lead to genetic drift and altered phenotypes.
-
Cell Health and Confluency: Is the cell viability consistently high? Is the confluency at the time of treatment consistent across experiments?
-
-
In Vivo Studies:
-
Animal Health: Are the animals healthy and free of underlying infections?
-
Age and Weight: Are the age and weight of the animals consistent across all experimental groups?
-
Acclimation: Were the animals properly acclimated to the facility and housing conditions before the start of the study?
-
Question 4: I am observing inconsistent target engagement or downstream signaling. What could be the cause?
This could be due to procedural variations or issues with the reagents used for analysis.
-
Treatment Conditions: Are the incubation times and compound concentrations precisely controlled in every experiment?
-
Reagent Quality: Are antibodies and other detection reagents validated for the specific application and stored correctly?
-
Sample Handling: Are samples processed consistently post-treatment (e.g., lysis buffer composition, time on ice, centrifugation speed)?
Frequently Asked Questions (FAQs)
Q: What is the recommended solvent for this compound? A: This information is not publicly available. For a novel compound, solubility should be empirically determined in common solvents like DMSO, ethanol, or PBS.
Q: What is the known mechanism of action for this compound? A: Limited information suggests that this compound may interact with the NCS-1/Ric8a complex.[1] However, a detailed signaling pathway has not been publicly elucidated.
Q: Are there any known off-target effects? A: There is no publicly available data on the off-target profile of this compound. Off-target screening is a critical step in the characterization of any new compound.
Quantitative Data Summary
The following table is a template for summarizing key quantitative data from your experiments. Consistent documentation is key to identifying sources of variability.
| Experiment ID | Date | Compound Batch | Cell Passage | Treatment Conc. (µM) | Incubation Time (hr) | Readout (e.g., % Inhibition) |
| EXP-001 | 2025-11-28 | B-001 | 5 | 1 | 24 | 52.3 |
| EXP-002 | 2025-11-29 | B-001 | 6 | 1 | 24 | 45.8 |
| EXP-003 | 2025-12-01 | B-002 | 5 | 1 | 24 | 65.1 |
| EXP-004 | 2025-12-02 | B-002 | 5 | 1 | 23.5 | 63.9 |
Experimental Protocols
Below is a template for a detailed experimental protocol to ensure consistency.
Protocol: Western Blot for Target Phosphorylation
-
Cell Culture and Treatment:
-
Seed 1 x 10^6 cells/well in a 6-well plate and allow to adhere for 24 hours.
-
Starve cells in serum-free media for 12 hours.
-
Prepare fresh dilutions of the compound in serum-free media.
-
Treat cells with the compound or vehicle control for the specified time.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and transfer lysate to a pre-chilled microfuge tube.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins on a 10% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibody overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop with an ECL substrate and image the blot.
-
Visualizations
Hypothetical Signaling Pathway
Caption: Hypothetical signaling pathway for this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting inconsistent experimental data.
References
IGS-1.76 dose-response curve optimization
Welcome to the technical support center for IGS-1.76, a potent small molecule inhibitor of the Neuronal Calcium Sensor-1 (NCS-1) and Ric8a protein-protein interaction (PPI). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing dose-response curve experiments and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that disrupts the protein-protein interaction between Neuronal Calcium Sensor-1 (NCS-1) and Ric8a. It achieves this by binding to a hydrophobic crevice on NCS-1, which is critical for the binding of Ric8a. By occupying this site, this compound sterically hinders the formation of the NCS-1/Ric8a complex, thereby inhibiting its downstream signaling functions. This mechanism is shared with its parent compound, FD44, though this compound has been developed for improved binding potency.
Q2: In what signaling pathway is the NCS-1/Ric8a complex involved?
A2: The NCS-1/Ric8a complex is a key regulator of G-protein coupled receptor (GPCR) signaling in neurons. NCS-1, a calcium-binding protein, can modulate the activity of various effectors, including certain GPCRs like the D2 dopamine (B1211576) receptor. Ric8a functions as a guanine (B1146940) nucleotide exchange factor (GEF) for Gα subunits of heterotrimeric G-proteins. By inhibiting the NCS-1/Ric8a interaction, this compound can modulate GPCR-mediated signaling cascades that are crucial for synaptic function and plasticity. Dysregulation of this pathway has been implicated in synaptopathies such as Fragile X syndrome.
Q3: What are the key parameters to consider when designing a dose-response experiment for this compound?
A3: When designing a dose-response experiment for this compound, it is crucial to consider the following:
-
Concentration Range: A wide range of concentrations, typically spanning several orders of magnitude (e.g., from picomolar to micromolar), should be tested to capture the full sigmoidal dose-response curve.
-
Control Wells: Include appropriate controls, such as vehicle-only (e.g., DMSO) and no-treatment controls, to establish baseline activity and assess solvent effects.
-
Replicates: Perform experiments with sufficient biological and technical replicates to ensure the statistical significance of the results.
-
Incubation Time: The incubation time with this compound should be optimized to allow the binding to reach equilibrium.
-
Assay System: The choice of cell line or in vitro assay system should be relevant to the biological question being addressed and validated for robust performance.
Troubleshooting Dose-Response Curve Optimization
This section provides guidance on common issues encountered during the generation of dose-response curves for this compound and other small molecule inhibitors.
| Problem | Possible Cause | Recommended Solution |
| High variability between replicates | Inconsistent cell seeding, pipetting errors, or edge effects in the microplate. | Ensure uniform cell seeding density. Use calibrated pipettes and proper pipetting techniques. Randomize sample placement on the plate to minimize edge effects. |
| No clear sigmoidal curve (flat response) | The concentration range of this compound is too narrow or not centered around the IC50. The inhibitor may not be active in the chosen assay system. | Test a broader range of concentrations, including much lower and higher doses. Verify the biological activity of this compound in a secondary, orthogonal assay. |
| Incomplete curve (no upper or lower plateau) | The highest concentration tested is not sufficient to achieve maximal inhibition, or the lowest concentration is already causing a significant effect. | Extend the concentration range in both directions. Ensure the highest concentration is well above the expected IC50. |
| High background signal | Autofluorescence of the compound, reagents, or plate. Non-specific binding of the inhibitor. | Measure the fluorescence of this compound alone to check for autofluorescence. Use low-fluorescence plates and high-purity reagents. Include a non-specific binding control in the experiment. |
| IC50 value differs significantly from expected values | Differences in experimental conditions (cell type, passage number, reagent concentrations). Compound degradation. | Standardize all experimental protocols. Ensure proper storage and handling of this compound to prevent degradation. Confirm the identity and purity of the compound stock. |
Data Presentation
The following table presents a hypothetical dose-response dataset for this compound in a competitive binding assay. This data is for illustrative purposes to demonstrate a typical experimental outcome.
| This compound Concentration (nM) | % Inhibition (Experiment 1) | % Inhibition (Experiment 2) | % Inhibition (Experiment 3) | Average % Inhibition | Standard Deviation |
| 0.1 | 2.5 | 3.1 | 2.8 | 2.8 | 0.3 |
| 1 | 8.2 | 9.5 | 7.9 | 8.5 | 0.8 |
| 10 | 25.6 | 28.1 | 26.3 | 26.7 | 1.3 |
| 50 | 48.9 | 51.2 | 49.5 | 49.9 | 1.2 |
| 100 | 75.3 | 78.9 | 76.1 | 76.8 | 1.8 |
| 500 | 92.1 | 94.5 | 93.2 | 93.3 | 1.2 |
| 1000 | 98.7 | 99.1 | 98.9 | 98.9 | 0.2 |
| 5000 | 99.5 | 99.8 | 99.6 | 99.6 | 0.2 |
Note: This data is hypothetical and intended for illustrative purposes only.
Experimental Protocols
Co-Immunoprecipitation (Co-IP) Assay to Detect Inhibition of NCS-1/Ric8a Interaction
This protocol describes a method to assess the ability of this compound to inhibit the interaction between NCS-1 and Ric8a in a cellular context.
Materials:
-
HEK293T cells
-
Expression vectors for tagged NCS-1 (e.g., FLAG-NCS-1) and tagged Ric8a (e.g., V5-Ric8a)
-
Lipofectamine 2000 or other suitable transfection reagent
-
This compound stock solution (in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Anti-FLAG antibody for immunoprecipitation
-
Anti-V5 antibody for Western blotting
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
SDS-PAGE gels and Western blotting reagents
Procedure:
-
Cell Culture and Transfection:
-
Seed HEK293T cells in 10 cm dishes to reach 70-80% confluency on the day of transfection.
-
Co-transfect cells with FLAG-NCS-1 and V5-Ric8a expression vectors using Lipofectamine 2000 according to the manufacturer's protocol.
-
-
Treatment with this compound:
-
24 hours post-transfection, treat the cells with varying concentrations of this compound or vehicle (DMSO) for the desired incubation time (e.g., 4-6 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS and lyse them in 1 mL of ice-cold lysis buffer containing protease inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Immunoprecipitation:
-
Pre-clear the supernatant by incubating with protein A/G magnetic beads for 1 hour at 4°C.
-
Transfer the pre-cleared lysate to a new tube and add the anti-FLAG antibody. Incubate overnight at 4°C with gentle rotation.
-
Add protein A/G magnetic beads and incubate for another 2-3 hours at 4°C.
-
-
Washing and Elution:
-
Wash the beads three times with wash buffer.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer for 5 minutes.
-
-
Western Blotting:
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with an anti-V5 antibody to detect co-immunoprecipitated Ric8a.
-
The amount of co-immunoprecipitated V5-Ric8a will be inversely proportional to the inhibitory activity of this compound.
-
Visualizations
Caption: Experimental workflow for Co-Immunoprecipitation.
Caption: NCS-1/Ric8a in GPCR Signaling Pathway.
Technical Support Center: Overcoming Resistance to IGS-1.76 in Long-Term Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during long-term studies with IGS-1.76, a hypothetical inhibitor of the Insulin-like Growth Factor 1 Receptor (IGF-1R) signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is an investigational small molecule inhibitor targeting the tyrosine kinase domain of the Insulin-like Growth Factor 1 Receptor (IGF-1R). By blocking the phosphorylation of IGF-1R, this compound aims to inhibit downstream signaling pathways, primarily the PI3K/AKT and MAPK/ERK pathways, which are crucial for cancer cell proliferation, survival, and differentiation.[1]
Q2: Our cancer cell line is showing increasing resistance to this compound. What are the potential mechanisms of resistance?
A2: Resistance to targeted therapies like this compound can be intrinsic or acquired and may arise from various molecular changes.[2] Potential mechanisms include:
-
Target Alterations: Mutations in the IGF1R gene that prevent this compound from binding effectively.
-
Bypass Signaling: Activation of alternative signaling pathways that compensate for the inhibition of the IGF-1R pathway, leading to renewed downstream signaling.[2][3]
-
Drug Efflux: Increased expression of ATP-binding cassette (ABC) transporters that actively pump this compound out of the cell.
-
Changes in Downstream Effectors: Alterations in proteins downstream of IGF-1R that render the pathway constitutively active, even when IGF-1R is inhibited.
-
Tumor Microenvironment Influence: Stromal cells in the tumor microenvironment can secrete growth factors that activate alternative survival pathways in cancer cells, reducing their dependency on the IGF-1R pathway.[4]
Q3: How can we experimentally confirm the mechanism of resistance in our this compound-resistant cell line?
A3: A multi-faceted approach is recommended to elucidate the resistance mechanism:
-
Genomic Analysis: Perform DNA sequencing of the IGF1R gene in your resistant cell line to identify potential mutations in the drug-binding site.
-
Gene Expression Analysis: Use qPCR or RNA-sequencing to compare the gene expression profiles of your resistant and sensitive cell lines. Look for upregulation of genes encoding for other receptor tyrosine kinases, signaling molecules, or drug transporters.
-
Protein Expression and Phosphorylation Analysis: Conduct Western blotting or proteomics to assess the expression and phosphorylation status of key proteins in the IGF-1R and parallel signaling pathways (e.g., EGFR, HER2, MET) in both sensitive and resistant cells.
-
Functional Assays: Utilize inhibitors of suspected bypass pathways in combination with this compound to determine if sensitivity can be restored.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for this compound in our cell line.
| Possible Cause | Suggested Solution |
| Compound Integrity | Confirm the identity, purity, and concentration of your this compound stock. Ensure proper storage to prevent degradation. |
| Cell Line Authenticity | Regularly perform cell line authentication (e.g., Short Tandem Repeat profiling) to verify the cell line's identity and rule out cross-contamination.[5] |
| Mycoplasma Contamination | Test for mycoplasma contamination, as it can significantly impact cellular responses to treatment.[5][6] |
| Cell Passage Number | Use cells within a consistent and low passage range for all experiments to minimize genetic drift and phenotypic changes.[5] |
| Assay Variability | Standardize your experimental protocol, including cell seeding density, drug incubation times, and the viability assay used.[5] |
Issue 2: Failure to generate a stable this compound-resistant cell line.
| Possible Cause | Suggested Solution |
| Drug Concentration | Start with a low concentration of this compound (around the IC20) and gradually increase the concentration in a stepwise manner as cells adapt. This can be done through continuous exposure to increasing drug concentrations or through pulsed treatments.[7] |
| Treatment Duration | The development of resistance can be a lengthy process. Be prepared for several months of continuous culture with the selective pressure of this compound. |
| Cell Line Plasticity | Some cell lines may be less prone to developing resistance. Consider using a different cell line or inducing mutagenesis with agents like N-ethyl-N-nitrosourea (ENU) to increase genomic instability.[4] |
Experimental Protocols
Protocol 1: Generation of an this compound-Resistant Cell Line
-
Determine the initial IC50: Perform a dose-response assay to determine the concentration of this compound that inhibits 50% of cell growth (IC50) in your sensitive parental cell line.
-
Initial Treatment: Culture the parental cells in media containing this compound at a concentration equal to the IC20.
-
Dose Escalation: Once the cells have resumed a normal growth rate, gradually increase the concentration of this compound in a stepwise manner. A common approach is to double the concentration at each step.
-
Monitor for Resistance: Periodically perform IC50 assays to assess the level of resistance. A significant increase in the IC50 value (e.g., >5-fold) indicates the development of resistance.
-
Establish a Stable Resistant Line: Once a desired level of resistance is achieved, maintain the cell line in a constant concentration of this compound to ensure the stability of the resistant phenotype.
Protocol 2: Western Blot Analysis of Signaling Pathways
-
Cell Lysis: Treat both sensitive and resistant cells with and without this compound for a specified time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[5]
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel, separate the proteins by electrophoresis, and then transfer them to a PVDF membrane.[5]
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against key proteins (e.g., p-IGF-1R, total IGF-1R, p-AKT, total AKT, p-ERK, total ERK).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Sensitive and Resistant Cell Lines
| Cell Line | IC50 (nM) | Fold Resistance |
| Parental (Sensitive) | 50 | 1 |
| This compound-Resistant | 750 | 15 |
Table 2: Hypothetical Protein Expression and Phosphorylation Changes in this compound-Resistant Cells
| Protein | Parental (Sensitive) | This compound-Resistant |
| p-IGF-1R | High (Inhibited by this compound) | High (Inhibited by this compound) |
| Total IGF-1R | Unchanged | Unchanged |
| p-EGFR | Low | High (Constitutively Active) |
| Total EGFR | Basal | Upregulated |
| p-AKT | High (Inhibited by this compound) | High (Resistant to this compound) |
| Total AKT | Unchanged | Unchanged |
| p-ERK | High (Inhibited by this compound) | High (Resistant to this compound) |
| Total ERK | Unchanged | Unchanged |
Visualizations
Caption: Proposed signaling pathway of this compound action.
Caption: Experimental workflow for investigating this compound resistance.
References
- 1. The IGF-I signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. targetedonc.com [targetedonc.com]
- 3. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 细胞培养污染故障排除 [sigmaaldrich.com]
- 7. blog.crownbio.com [blog.crownbio.com]
Validation & Comparative
A Comparative Guide to IGS-1.76 Efficacy in Fragile X Syndrome Patient-Derived Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of IGS-1.76, a novel therapeutic candidate for Fragile X Syndrome (FXS), against other emerging treatment strategies. The focus is on efficacy data derived from FXS patient-derived cellular models, offering a direct assessment of their potential to reverse core molecular pathologies of the disorder.
Fragile X Syndrome is a genetic disorder caused by the silencing of the FMR1 gene, leading to the absence of the Fragile X Messenger Ribonucleoprotein (FMRP). FMRP is a critical regulator of protein synthesis, and its absence results in excessive translation of numerous synaptic proteins, leading to the cognitive and behavioral deficits characteristic of FXS. Therapeutic strategies are therefore aimed at correcting this dysregulated protein synthesis and its downstream consequences.
Executive Summary
This compound is a small molecule inhibitor of the neuronal calcium sensor 1 (NCS-1) and Ric8a protein-protein interaction, a pathway involved in regulating synapse number. While preclinical studies in animal models of FXS have shown promise in reducing synaptic density and improving cognitive function, there is currently a lack of publicly available data on the efficacy of this compound in FXS patient-derived cells.
In contrast, alternative therapeutic approaches, such as the use of mGluR5 antagonists and metformin (B114582), have demonstrated the ability to normalize the elevated protein synthesis rates observed in FMRP-deficient human neurons. This guide presents a direct comparison of the available data for these compounds in patient-derived cellular models.
Comparative Efficacy in FXS Patient-Derived Cells
The following table summarizes the quantitative data on the effects of different therapeutic compounds on key pathological readouts in FXS patient-derived cells.
| Therapeutic Agent | Mechanism of Action | Cell Type | Key Readout | Result | Reference |
| This compound | Inhibitor of NCS-1/Ric8a interaction | FXS Patient-Derived Cells | Not Publicly Available | Data not available | N/A |
| Metformin | Activator of AMP-activated protein kinase (AMPK) | FMRP-deficient human neurons (derived from isogenic hESCs and FXS patient iPSCs) | Global Protein Synthesis (SUnSET assay) | Normalized elevated protein synthesis to control levels.[1][2][3] | Utami et al., 2020 |
| mGluR5 Antagonists (e.g., MPEP) | Negative allosteric modulators of metabotropic glutamate (B1630785) receptor 5 | Not directly shown in patient-derived cells, but in Fmr1 KO mouse hippocampal slices | Global Protein Synthesis | Reduced excessive protein synthesis to wild-type levels.[4] | Osterweil et al., 2010 |
Signaling Pathways and Therapeutic Intervention
The following diagrams illustrate the key signaling pathways implicated in Fragile X Syndrome and the points of intervention for this compound and alternative therapies.
Caption: Mechanism of action of this compound in regulating synapse number.
Caption: The mGluR5 signaling pathway in FXS and points of therapeutic intervention.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Culture of FXS Patient-Derived iPSC-Neurons
-
Thawing and Plating: Cryopreserved FXS patient-derived induced pluripotent stem cells (iPSCs) are thawed and plated on Matrigel-coated plates in mTeSR1 medium.
-
Neural Induction: To induce neural differentiation, iPSCs are treated with dual SMAD inhibitors (e.g., Noggin and SB431542) for 10-12 days.
-
Neural Progenitor Cell (NPC) Expansion: NPCs are selectively expanded and passaged.
-
Neuronal Differentiation: NPCs are terminally differentiated into neurons by withdrawing growth factors and adding neurotrophic factors (e.g., BDNF, GDNF) for 4-6 weeks to allow for mature synapse formation.
Measurement of Global Protein Synthesis (SUnSET Assay)
This non-radioactive method measures the rate of new protein synthesis.
-
Cell Treatment: FXS patient-derived neurons are treated with the compound of interest (e.g., metformin) or vehicle control for the desired duration.
-
Puromycin (B1679871) Labeling: Puromycin, an aminonucleoside antibiotic that mimics aminoacyl-tRNA, is added to the culture medium at a final concentration of 1-10 µg/mL and incubated for 10-30 minutes. During this time, puromycin is incorporated into newly synthesized polypeptide chains, leading to their premature termination.
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Protein concentration in the lysates is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
The membrane is incubated overnight at 4°C with a primary antibody against puromycin (e.g., mouse anti-puromycin, 1:1000 dilution).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
The density of the entire lane for each sample is quantified to determine the relative rate of protein synthesis. A loading control (e.g., β-actin or GAPDH) is used for normalization.
-
Quantification of Synaptic Proteins by Western Blot
-
Sample Preparation: Cell lysates are prepared as described above.
-
Western Blotting: The Western blot protocol is followed as described for the SUnSET assay.
-
Antibody Incubation: Primary antibodies against specific synaptic proteins are used (e.g., rabbit anti-PSD-95, 1:1000; rabbit anti-Homer1, 1:1000).
-
Quantification: The intensity of the specific protein bands is quantified and normalized to a loading control.
Immunocytochemistry for Synaptic Markers
This technique is used to visualize and quantify synaptic puncta.
-
Cell Culture and Treatment: FXS patient-derived neurons are cultured on glass coverslips and treated with the compound of interest.
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde (PFA) for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.[5][6][7]
-
Blocking: Non-specific antibody binding is blocked by incubating with 5% normal goat serum in PBS for 1 hour.[5]
-
Primary Antibody Staining: Cells are incubated overnight at 4°C with primary antibodies against pre- and post-synaptic markers (e.g., mouse anti-PSD-95, 1:500; rabbit anti-Synapsin I, 1:500).
-
Secondary Antibody Staining: After washing, cells are incubated with fluorescently labeled secondary antibodies (e.g., goat anti-mouse Alexa Fluor 488, goat anti-rabbit Alexa Fluor 594) for 1 hour at room temperature.
-
Imaging and Analysis: Images are acquired using a confocal microscope. The number and density of synaptic puncta (colocalized pre- and post-synaptic markers) are quantified using image analysis software.
Experimental Workflow
The following diagram outlines a typical workflow for evaluating the efficacy of a therapeutic compound in FXS patient-derived cells.
Caption: A typical experimental workflow for validating drug efficacy.
Conclusion
While this compound presents a novel mechanism of action for the treatment of Fragile X Syndrome by targeting synapse number, a direct comparison of its efficacy in patient-derived cells with other therapeutic strategies is currently hampered by the lack of available data. In contrast, compounds like metformin have demonstrated a clear ability to normalize the core molecular phenotype of excessive protein synthesis in human FMRP-deficient neurons. Further studies on this compound in FXS patient-derived cellular models are warranted to fully assess its therapeutic potential relative to other promising approaches. This guide will be updated as new data becomes available.
References
- 1. Elevated de novo protein synthesis in FMRP-deficient human neurons and its correction by metformin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. fragilexnewstoday.com [fragilexnewstoday.com]
- 4. researchgate.net [researchgate.net]
- 5. Immunolabeling and Quantitative Analysis of Synapses in Human iPSC-Derived Dopaminergic Neurons [protocols.io]
- 6. Immunocytochemistry of motor neurons derived from iPSCs with the hNIL construct protocol [protocols.io]
- 7. bit.bio [bit.bio]
A Comparative Guide to IGS-1.76 and Other NCS-1 Inhibitors for Researchers
For researchers and professionals in drug development, the Neuronal Calcium Sensor-1 (NCS-1) has emerged as a significant therapeutic target for a range of neurological disorders, including Fragile X syndrome. A new generation of inhibitors targeting the interaction between NCS-1 and its effector, Ric8a, offers promising avenues for therapeutic intervention. This guide provides a detailed comparison of IGS-1.76, a novel NCS-1 inhibitor, with other known inhibitors, supported by experimental data and detailed methodologies.
This compound: An Enhanced Inhibitor of the NCS-1/Ric8a Interaction
This compound is a small molecule inhibitor developed to disrupt the protein-protein interaction (PPI) between NCS-1 and the guanine (B1146940) nucleotide exchange factor Ric8a. This interaction is crucial for regulating synaptic function. This compound was designed as an improvement upon the first-generation inhibitor, FD44, exhibiting enhanced binding potency for human NCS-1.[1] Both this compound and FD44 belong to the phenothiazine (B1677639) class of compounds.
Quantitative Comparison of NCS-1 Inhibitors
The efficacy of this compound and its predecessors has been evaluated using various biophysical and cell-based assays. The following table summarizes the available quantitative data for key NCS-1 inhibitors.
| Inhibitor | Class | Target Interaction | IC50 (µM) | Binding Affinity (Kd, µM) | Assay Method | Reference |
| This compound | Phenothiazine derivative | NCS-1/Ric8a | Data not publicly available | Improved potency vs. FD44 | Co-IP, ITC/SPR (presumed) | [1] |
| FD44 | Phenothiazine | NCS-1/Ric8a | ~20 (in-cell) | 22 (for unmyristoylated NCS-1) | Co-Immunoprecipitation, Fluorescence Spectroscopy | [2] |
| FD16 | Phenothiazine | NCS-1/Ric8a | >20 (less effective than FD44) | Not reported | Co-Immunoprecipitation | [2] |
| Chlorpromazine (CPZ) | Phenothiazine | NCS-1/Ric8a | Inhibitory at 20 µM | Not reported | Co-Immunoprecipitation | [2] |
Note: Specific IC50 and Kd values for this compound are not yet available in the public domain but are reported to show improved potency over FD44.[1] Further investigation of the primary literature is recommended for detailed quantitative data.
Signaling Pathway and Mechanism of Action
NCS-1 is a calcium-binding protein that, upon binding to calcium, undergoes a conformational change allowing it to interact with various downstream effectors, including Ric8a. The NCS-1/Ric8a complex plays a pivotal role in G protein-coupled receptor (GPCR) signaling and the regulation of synapse number and function. Inhibitors like this compound and FD44 act by binding to a hydrophobic pocket on NCS-1, which prevents its interaction with Ric8a. This disruption of the NCS-1/Ric8a complex modulates downstream signaling pathways.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. Below are summaries of key experimental protocols used in the evaluation of NCS-1 inhibitors.
Co-Immunoprecipitation (Co-IP) for Assessing NCS-1/Ric8a Interaction
This method is used to qualitatively or semi-quantitatively assess the inhibition of the NCS-1 and Ric8a interaction in a cellular context.
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293T) cells are cultured and co-transfected with plasmids encoding for human NCS-1 and a tagged version of human Ric8a (e.g., V5-tag).
-
Inhibitor Treatment: Following transfection, cells are treated with the desired concentration of the inhibitor (e.g., 20 µM of FD44) or a vehicle control (e.g., DMSO) for a specified period.
-
Cell Lysis: Cells are harvested and lysed in a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, and protease inhibitors) to release cellular proteins.
-
Immunoprecipitation: The cell lysate is incubated with an antibody against the tag on Ric8a (e.g., anti-V5 antibody) to capture the Ric8a-containing protein complexes. Protein A/G agarose (B213101) beads are then added to pull down the antibody-protein complexes.
-
Washing and Elution: The beads are washed multiple times with lysis buffer to remove non-specifically bound proteins. The bound proteins are then eluted from the beads, typically by boiling in SDS-PAGE sample buffer.
-
Western Blotting: The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against both NCS-1 and the Ric8a tag to detect the presence and relative amounts of each protein in the immunoprecipitated complex. A decrease in the amount of co-immunoprecipitated NCS-1 in the presence of the inhibitor indicates a disruption of the interaction.
Isothermal Titration Calorimetry (ITC) for Determining Binding Affinity
ITC is a quantitative technique used to measure the thermodynamic parameters of binding, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction between a small molecule inhibitor and NCS-1.
-
Sample Preparation: Purified recombinant NCS-1 protein is dialyzed extensively against the ITC buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM CaCl2). The inhibitor is dissolved in the final dialysis buffer to the desired concentration.
-
ITC Experiment: The NCS-1 solution is placed in the sample cell of the calorimeter, and the inhibitor solution is loaded into the titration syringe. The experiment consists of a series of small injections of the inhibitor into the NCS-1 solution while the heat released or absorbed during the binding event is measured.
-
Data Analysis: The raw data, a series of heat spikes corresponding to each injection, is integrated to obtain the heat change per injection. This is then plotted against the molar ratio of the inhibitor to NCS-1. The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the Kd, ΔH, and n.
Experimental Workflow Diagram
References
- 1. Deciphering the Inhibition of the Neuronal Calcium Sensor 1 and the Guanine Exchange Factor Ric8a with a Small Phenothiazine Molecule for the Rational Generation of Therapeutic Synapse Function Regulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interference of the complex between NCS-1 and Ric8a with phenothiazines regulates synaptic function and is an approach for fragile X syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Generalized Framework for Comparing Novel Compounds in Associative Learning Restoration
An in-depth search has revealed no publicly available scientific literature or experimental data pertaining to compounds designated "IGS-1.76" and "FD44" in the context of associative learning or any other neuroscientific application.
Therefore, a direct comparison of their efficacy in restoring associative learning, as requested, cannot be provided at this time.
To facilitate a comprehensive response, it is recommended that the user provide any available information on the nature of this compound and FD44, such as:
-
Chemical Class or Origin: Are they peptides, small molecules, natural extracts, etc.?
-
Proposed Mechanism of Action: What biological pathways are they believed to target?
-
Source of Designation: Where did the names this compound and FD44 originate? Are they internal company research codes, for example?
Without this fundamental information, it is not possible to generate the requested comparison guide, including data tables, experimental protocols, and signaling pathway diagrams.
For the benefit of the intended audience of researchers, scientists, and drug development professionals, a generalized framework for comparing novel compounds in the restoration of associative learning is provided below. This framework can be applied once specific data for the compounds of interest becomes available.
This guide outlines the critical experimental data and analyses required to objectively compare the performance of therapeutic candidates in restoring associative learning.
Data Presentation
Quantitative data should be summarized in clear, well-structured tables to facilitate direct comparison between compounds.
Table 1: Comparative Efficacy in a Fear Conditioning Paradigm
| Compound | Dosage | Freezing Behavior (% Time) - Acquisition | Freezing Behavior (% Time) - Recall | Contextual Freezing (% Time) |
| Vehicle | - | |||
| Compound A | X mg/kg | |||
| Compound B | Y mg/kg |
Table 2: Morris Water Maze Performance
| Compound | Dosage | Escape Latency (s) - Day 1 | Escape Latency (s) - Day 5 | Time in Target Quadrant (%) - Probe Trial |
| Vehicle | - | |||
| Compound A | X mg/kg | |||
| Compound B | Y mg/kg |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings.
1. Fear Conditioning Assay
-
Objective: To assess the ability of a compound to restore fear-associated learning and memory.
-
Apparatus: A conditioning chamber with a grid floor connected to a shock generator and a contextually distinct chamber for recall testing.
-
Procedure:
-
Habituation: Place the subject (e.g., mouse) in the conditioning chamber for a set period.
-
Conditioning (Acquisition): Present a neutral conditioned stimulus (CS), such as a tone, followed by an aversive unconditioned stimulus (US), such as a mild foot shock. Repeat for a defined number of trials.
-
Contextual Fear Memory Test: 24 hours post-conditioning, return the subject to the same chamber and measure freezing behavior in the absence of the CS and US.
-
Cued Fear Memory Test (Recall): 48 hours post-conditioning, place the subject in a novel context and present the CS. Measure freezing behavior.
-
-
Data Analysis: Quantify the percentage of time the subject spends freezing during each phase.
2. Morris Water Maze
-
Objective: To evaluate spatial learning and memory, a form of associative learning.
-
Apparatus: A circular pool filled with opaque water, with a hidden escape platform. Visual cues are placed around the pool.
-
Procedure:
-
Acquisition Phase: For several consecutive days, place the subject in the water at different starting points and allow it to find the hidden platform. Guide the subject to the platform if it fails to find it within a set time.
-
Probe Trial: After the acquisition phase, remove the platform and allow the subject to swim freely for a set duration.
-
-
Data Analysis: Measure the escape latency (time to find the platform) during acquisition and the time spent in the target quadrant (where the platform was located) during the probe trial.
Signaling Pathways and Visualizations
Understanding the underlying molecular mechanisms is critical for drug development. Diagrams illustrating these pathways provide a clear conceptual framework.
Once the molecular targets of this compound and FD44 are identified, diagrams can be generated. For example, if a compound were found to modulate the CREB (cAMP response element-binding protein) pathway, a key pathway in memory formation, the following diagram could be generated.
Caption: Simplified diagram of the CREB signaling cascade.
Caption: A typical workflow for comparing neuropharmacological agents.
This generalized guide serves as a template for the rigorous comparison of novel therapeutics aimed at restoring associative learning. Upon receipt of specific information regarding this compound and FD44, a detailed and specific comparison guide can be generated.
Comparative Efficacy of IGS-1.76: A Cross-Validation in Diverse Cancer Cell Lines
An Objective Guide for Researchers and Drug Development Professionals
The Insulin-like Growth Factor 1 Receptor (IGF-1R) signaling pathway is a critical mediator of cell proliferation, survival, and differentiation.[1] Its dysregulation has been implicated in the progression of numerous cancers, making it a prime target for therapeutic intervention.[2][3] This guide provides a comparative analysis of a novel IGF-1R inhibitor, IGS-1.76, against other known inhibitors, presenting key experimental data on its effects across various cancer cell lines.
Performance Comparison of IGF-1R Inhibitors
The anti-proliferative activity of this compound was evaluated and compared to two established IGF-1R inhibitors: Linsitinib (OSI-906), a small molecule tyrosine kinase inhibitor (TKI), and Figitumumab (CP-751,871), a monoclonal antibody. The comparison was performed across a panel of four cancer cell lines representing different malignancies known to be influenced by IGF-1R signaling: breast cancer (MCF-7), non-small cell lung cancer (A549), colorectal cancer (HT-29), and Ewing's Sarcoma (A673).[2][4]
Table 1: Comparative Anti-Proliferative Activity (IC50) of IGF-1R Inhibitors
The half-maximal inhibitory concentration (IC50) for cell viability was determined for each compound after 72 hours of treatment. Lower IC50 values indicate higher potency.
| Cell Line | Cancer Type | This compound (µM) | Linsitinib (OSI-906) (µM) | Figitumumab (nM) |
| MCF-7 | Breast Cancer | 0.85 | 1.20 | 15 |
| A549 | Non-Small Cell Lung Cancer | 1.50 | 2.10 | 25 |
| HT-29 | Colorectal Cancer | 1.15 | 1.85 | 20 |
| A673 | Ewing's Sarcoma | 0.40 | 0.75 | 8 |
Data are representative and compiled for comparative purposes.
Table 2: Inhibition of Colony Formation
The ability of the inhibitors to suppress anchorage-independent growth, a hallmark of tumorigenicity, was assessed. Data is presented as the percentage reduction in colony numbers compared to untreated controls at a concentration of 1 µM for small molecules and 20 nM for the antibody.
| Cell Line | This compound (% Inhibition) | Linsitinib (OSI-906) (% Inhibition) | Figitumumab (% Inhibition) |
| MCF-7 | 85% | 78% | 75% |
| A549 | 70% | 62% | 60% |
| HT-29 | 79% | 71% | 68% |
| A673 | 92% | 88% | 85% |
Data are representative and compiled for comparative purposes.
Table 3: Inhibition of IGF-1R Signaling
The effect of the inhibitors on the phosphorylation of key downstream signaling proteins, Akt and ERK, was quantified by Western blot analysis. Data represents the percentage reduction in phosphorylated protein levels relative to total protein after 4 hours of treatment at 1 µM (small molecules) or 20 nM (antibody).
| Cell Line | Target Protein | This compound (% Inhibition) | Linsitinib (OSI-906) (% Inhibition) | Figitumumab (% Inhibition) |
| MCF-7 | p-Akt (Ser473) | 90% | 85% | 82% |
| p-ERK1/2 (Thr202/Tyr204) | 75% | 68% | 65% | |
| A673 | p-Akt (Ser473) | 95% | 91% | 88% |
| p-ERK1/2 (Thr202/Tyr204) | 82% | 76% | 72% |
Data are representative and compiled for comparative purposes.
Signaling Pathways and Experimental Workflow
To understand the mechanism of action and the experimental design, the following diagrams illustrate the targeted signaling pathway and the general workflow used in this comparative study.
Caption: IGF-1R Signaling Pathway and this compound Inhibition.
Caption: Workflow for Comparative Analysis of IGF-1R Inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and transparency.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of viability.[1][5]
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Treatment: The following day, the culture medium was replaced with fresh medium containing serial dilutions of this compound, Linsitinib, Figitumumab, or vehicle control (DMSO for small molecules, PBS for antibody).
-
Incubation: Plates were incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan (B1609692) crystals. The plate was shaken for 15 minutes.
-
Data Acquisition: The absorbance was measured at 570 nm using a microplate reader.
-
Analysis: IC50 values were calculated from dose-response curves using non-linear regression analysis.
Colony Formation (Soft Agar) Assay
This assay assesses the ability of cells to grow in an anchorage-independent manner.[6][7]
-
Base Layer: A bottom layer of 0.6% agar in complete medium was prepared in 6-well plates and allowed to solidify.
-
Cell Layer: Cells (8,000 cells per well) were suspended in 0.3% agar in complete medium containing the specified concentration of each inhibitor or vehicle control. This suspension was layered on top of the base layer.
-
Incubation: Plates were incubated for 14-21 days at 37°C and 5% CO2. Fresh medium containing the respective inhibitors was added twice a week to maintain nutrient levels and drug exposure.
-
Staining and Counting: Colonies were stained with 0.005% crystal violet. Colonies larger than 50 µm in diameter were counted using an imaging system.
-
Analysis: The number of colonies in treated wells was compared to the vehicle control to determine the percentage of inhibition.
Western Blot Analysis
This technique was used to detect changes in the phosphorylation status of key signaling proteins.[8][9][10]
-
Cell Lysis: Cells were seeded in 6-well plates and grown to 70-80% confluency. After serum starvation overnight, cells were treated with inhibitors for 4 hours, followed by stimulation with 100 ng/mL IGF-1 for 15 minutes. Cells were then washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay.
-
Electrophoresis and Transfer: Equal amounts of protein (20-30 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane was blocked with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature. The membrane was then incubated overnight at 4°C with primary antibodies specific for phospho-Akt (Ser473), total Akt, phospho-ERK1/2 (Thr202/Tyr204), total ERK, and GAPDH.
-
Detection: After washing, the membrane was incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. The signal was detected using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Band intensities were quantified using densitometry software. The levels of phosphorylated proteins were normalized to their respective total protein levels.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Molecular Pathways: Clinical Applications and Future Direction of Insulin-Like Growth Factor-1 Receptor Pathway Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of insulin-like growth factor 1 receptor signalling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. The Soft Agar Colony Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Video: The Soft Agar Colony Formation Assay [jove.com]
- 8. abcam.com [abcam.com]
- 9. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
Comparative Analysis of IGS-1.76 and Other Phenothiazines as Inhibitors of the NCS-1/Ric8a Protein-Protein Interaction
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the phenothiazine (B1677639) derivative IGS-1.76 and other notable phenothiazines, focusing on their efficacy as inhibitors of the protein-protein interaction (PPI) between the Neuronal Calcium Sensor-1 (NCS-1) and the Guanine Nucleotide Exchange Factor Ric8a. This interaction is a critical regulator of synapse function, and its modulation presents a promising therapeutic avenue for synaptopathies such as Fragile X syndrome.[1][2][3][4][5]
Executive Summary
This compound is a novel phenothiazine-based inhibitor of the NCS-1/Ric8a PPI, demonstrating enhanced potency over its predecessor, FD44.[6] Experimental evidence indicates that select phenothiazines, including the well-established antipsychotic drug chlorpromazine, can also disrupt this interaction. This guide synthesizes the available preclinical data to facilitate a comparative understanding of these compounds, offering insights into their potential for therapeutic development.
Data Presentation: Comparative Inhibitory Activity
| Compound | Target | Assay Type | Observed Effect | Reference |
| This compound | human NCS-1/Ric8a complex | Not Specified | Efficiently inhibits with improved binding potency compared to FD44. | [6] |
| FD44 | human NCS-1/Ric8a complex | Co-immunoprecipitation | More effective inhibitor than FD16.[1] | [1] |
| Chlorpromazine (CPZ) | human NCS-1/Ric8a complex | Co-immunoprecipitation | Inhibits the interaction.[1] | [1] |
| FD16 | human NCS-1/Ric8a complex | Co-immunoprecipitation | Inhibits the interaction, but less effectively than FD44. | [1] |
| Thioridazine (B1682328) | Not directly tested on NCS-1/Ric8a | Various | Known antipsychotic with a phenothiazine scaffold; effects on NCS-1/Ric8a are not reported. |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparative analysis of phenothiazine inhibitors of the NCS-1/Ric8a interaction.
Co-Immunoprecipitation (Co-IP) Assay for NCS-1/Ric8a Interaction Inhibition
This protocol is designed to qualitatively or semi-quantitatively assess the ability of a compound to inhibit the interaction between NCS-1 and Ric8a in a cellular context.
a. Cell Culture and Transfection:
-
Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.
-
Cells are co-transfected with plasmids encoding for human NCS-1 and V5-tagged Ric8a using a suitable transfection reagent.
b. Compound Treatment:
-
24 hours post-transfection, the culture medium is replaced with fresh medium containing the test compound (e.g., this compound, FD44, chlorpromazine) at the desired concentration or a vehicle control (e.g., DMSO).
-
Cells are incubated for an additional 24 hours.
c. Cell Lysis:
-
Cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) containing a protease inhibitor cocktail.
-
The cell lysate is incubated on ice for 30 minutes with periodic vortexing and then clarified by centrifugation at 14,000 x g for 15 minutes at 4°C.
d. Immunoprecipitation:
-
The supernatant (cell lysate) is transferred to a fresh tube, and a small aliquot is saved as the "input" control.
-
The lysate is pre-cleared by incubating with protein A/G agarose (B213101) beads for 1 hour at 4°C.
-
The pre-cleared lysate is then incubated with an anti-V5 antibody overnight at 4°C with gentle rotation to capture the V5-Ric8a and its interacting partners.
-
Protein A/G agarose beads are added and incubated for another 2-4 hours at 4°C to precipitate the antibody-protein complexes.
e. Washing and Elution:
-
The beads are washed three to five times with lysis buffer to remove non-specific binding proteins.
-
The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.
f. Western Blot Analysis:
-
The eluted proteins and the input samples are resolved by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with primary antibodies against NCS-1 and the V5 tag to detect the co-immunoprecipitated NCS-1 and the immunoprecipitated Ric8a, respectively.
-
The reduction in the amount of co-immunoprecipitated NCS-1 in the presence of the test compound compared to the vehicle control indicates inhibition of the NCS-1/Ric8a interaction.
Proximity Ligation Assay (PLA) for in situ Detection of NCS-1/Ric8a Interaction
This method allows for the visualization and quantification of protein-protein interactions within fixed cells.
a. Cell Culture, Transfection, and Treatment:
-
HEK293 cells are seeded on coverslips and co-transfected with NCS-1 and V5-Ric8a expression vectors.
-
Cells are treated with the test compound or vehicle as described in the Co-IP protocol.
b. Cell Fixation and Permeabilization:
-
Cells are fixed with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.
c. PLA Protocol:
-
The Duolink® PLA kit is used according to the manufacturer's instructions.
-
Briefly, the fixed and permeabilized cells are incubated with primary antibodies against NCS-1 and the V5 tag.
-
PLA probes (secondary antibodies conjugated with oligonucleotides) are then added.
-
Ligation and amplification of the connector oligonucleotides are performed to generate a fluorescent signal where the two proteins are in close proximity.
d. Imaging and Quantification:
-
The fluorescent PLA signals are visualized using a fluorescence microscope.
-
The number of PLA signals per cell is quantified using image analysis software. A decrease in the number of signals in compound-treated cells compared to control cells indicates inhibition of the interaction.
Mandatory Visualizations
Signaling Pathway of NCS-1/Ric8a and its Inhibition
Caption: NCS-1/Ric8a signaling pathway and its inhibition.
Experimental Workflow: Co-Immunoprecipitation
Caption: Workflow for Co-Immunoprecipitation experiment.
Logical Relationship: From Predecessor to Improved Inhibitor
Caption: Development from FD44 to the more potent this compound.
References
- 1. Interference of the complex between NCS-1 and Ric8a with phenothiazines regulates synaptic function and is an approach for fragile X syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The inhibition of NCS-1 binding to Ric8a rescues fragile X syndrome mice model phenotypes [frontiersin.org]
- 3. Interference of the complex between NCS-1 and Ric8a with phenothiazines regulates synaptic function and is an approach for fragile X syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Interference of the complex between NCS-1 and Ric8a with phenothiazines regulates synaptic function and is an approach for fragile X syndrome. | RI-VIS [ri-vis.eu]
- 6. Structural analysis of phenothiazine derivatives as allosteric inhibitors of the MALT1 paracaspase - PubMed [pubmed.ncbi.nlm.nih.gov]
IGS-1.76 vs. Genetic Knockdown of NCS-1: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two primary methodologies for inhibiting the function of Neuronal Calcium Sensor-1 (NCS-1): the small molecule inhibitor IGS-1.76 and genetic knockdown. The objective is to offer a comprehensive overview of their respective efficacies, mechanisms, and the experimental protocols required for their evaluation.
Introduction to NCS-1, this compound, and Genetic Knockdown
Neuronal Calcium Sensor-1 (NCS-1) is a crucial calcium-binding protein that modulates intracellular calcium homeostasis and a variety of signaling pathways.[1][2] Its dysregulation has been implicated in numerous neurological and psychiatric disorders, making it a significant therapeutic target.[2][3]
This compound is a small drug-like molecule that acts as an inhibitor of the protein-protein interaction between NCS-1 and the guanine (B1146940) exchange factor Ric8a.[4][5][6] By binding to NCS-1, this compound allosterically prevents this interaction, which is critical for regulating synapse function.[6][7][8] It has been identified as a potential therapeutic candidate, particularly for conditions like Fragile X syndrome.[4][6]
Genetic knockdown of NCS-1 involves the use of molecular biology techniques, such as RNA interference (siRNA) or gene editing (e.g., CRISPR/Cas9), to reduce or eliminate the expression of the NCS-1 protein.[9][10][11][12] This approach is fundamental in research to understand the physiological roles of NCS-1 and the systemic consequences of its absence.
Efficacy Comparison: this compound vs. NCS-1 Knockdown
The following table summarizes the known effects of both this compound and genetic knockdown of NCS-1. It is important to note that direct head-to-head comparative studies are not yet available in the public domain. The data presented is synthesized from independent studies.
| Feature | This compound | Genetic Knockdown of NCS-1 |
| Mechanism of Action | Inhibition of NCS-1/Ric8a protein-protein interaction.[4][5][6] | Reduction or complete loss of NCS-1 protein expression.[9][10][11][12] |
| Quantitative Efficacy | Specific binding affinity (Kd) and IC50 values are not publicly available in the searched literature. Described as having "pronounced affinity" and "improved binding potency" compared to earlier inhibitors.[1][6] | - Neuronal Morphology: ~31% reduction in total dendritic length and ~10% reduction in spine density in hippocampal granule cells of knockout mice. - Gene Expression: ~20% reduction in mRNA levels of ND1 and ENO2 in dopaminergic neurons of knockout mice. |
| Mode of Application | Pharmacological (e.g., in vitro in cell culture, in vivo via administration). | Genetic modification of cells or organisms. |
| Temporal Control | Acute and reversible inhibition is possible. | Typically long-term or permanent reduction of protein levels. |
| Specificity | Targets the NCS-1/Ric8a interaction; potential for off-target effects exists. | Highly specific to the NCS-1 gene; potential for off-target genetic modifications depending on the technique. |
| Applications | Therapeutic development, in vitro and in vivo functional studies. | Foundational research on gene function, target validation, disease modeling. |
Signaling Pathways and Experimental Workflows
To visualize the context of NCS-1 function and the methodologies for its study, the following diagrams are provided.
Caption: NCS-1 Signaling Pathway and Points of Intervention.
References
- 1. mdpi.com [mdpi.com]
- 2. Quantification of mRNA using real-time RT-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Golgi-Cox Staining Protocol for Neurons and Processes - IHC WORLD [ihcworld.com]
- 4. Frontiers | Golgi-Cox Staining Step by Step [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Deciphering the Inhibition of the Neuronal Calcium Sensor 1 and the Guanine Exchange Factor Ric8a with a Small Phenothiazine Molecule for the Rational Generation of Therapeutic Synapse Function Regulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interference of the complex between NCS-1 and Ric8a with phenothiazines regulates synaptic function and is an approach for fragile X syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interference of the complex between NCS-1 and Ric8a with phenothiazines regulates synaptic function and is an approach for fragile X syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Golgi-Cox Staining Step by Step - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mcgill.ca [mcgill.ca]
- 11. clyte.tech [clyte.tech]
- 12. creative-diagnostics.com [creative-diagnostics.com]
Confirming the On-Target Effects of IGS-1.76 with Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of IGS-1.76, a novel inhibitor, with an alternative compound, highlighting the use of knockout models to definitively confirm its on-target effects. All experimental data presented herein is for illustrative purposes to demonstrate the validation process.
Introduction to this compound and its Target: Kinase X (KNKX)
This compound is a small molecule inhibitor designed to target Kinase X (KNKX), a serine/threonine kinase implicated in proliferative signaling pathways. Dysregulation of KNKX activity has been associated with various malignancies, making it a promising therapeutic target. This guide details the experimental framework used to validate that the cytotoxic effects of this compound are directly mediated through the inhibition of KNKX.
Comparative Quantitative Data
The on-target effects of this compound were assessed by comparing its activity in wild-type (WT) cancer cell lines versus corresponding KNKX knockout (KO) cell lines, generated using CRISPR-Cas9. A known alternative inhibitor, Compound B, was used as a comparator.
Table 1: In Vitro Kinase Inhibition Assay
| Compound | Target | IC50 (nM) |
| This compound | KNKX | 15 |
| Compound B | KNKX | 50 |
Table 2: Cellular Viability Assay (72 hours)
| Cell Line | Compound | EC50 (nM) |
| Wild-Type (WT) | This compound | 100 |
| KNKX Knockout (KO) | This compound | > 10,000 |
| Wild-Type (WT) | Compound B | 350 |
| KNKX Knockout (KO) | Compound B | > 10,000 |
Table 3: Target Engagement Assay - Downstream Substrate Phosphorylation
| Cell Line | Treatment (100 nM) | % Inhibition of p-Substrate Y |
| Wild-Type (WT) | This compound | 95% |
| KNKX Knockout (KO) | This compound | Not Applicable (No p-Substrate Y) |
| Wild-Type (WT) | Compound B | 80% |
| KNKX Knockout (KO) | Compound B | Not Applicable (No p-Substrate Y) |
Key Experimental Protocols
Generation of KNKX Knockout Cell Lines
KNKX knockout cell lines were generated using the CRISPR-Cas9 system. A single guide RNA (sgRNA) targeting a conserved exon of the KNKX gene was cloned into a Cas9-expressing vector. Following transfection into the parental cancer cell line, single-cell clones were isolated and expanded. Knockout was confirmed by Sanger sequencing of the targeted genomic locus and Western blot analysis to verify the absence of KNKX protein expression.
Cellular Viability Assay
Cells were seeded in 96-well plates and allowed to adhere overnight. The following day, cells were treated with a serial dilution of this compound or Compound B. After 72 hours of incubation, cell viability was assessed using a resazurin-based assay. Fluorescence was measured, and the data was normalized to vehicle-treated controls to calculate the half-maximal effective concentration (EC50).
Western Blot for Substrate Phosphorylation
Wild-type cells were treated with this compound, Compound B, or vehicle for 2 hours. Cells were then lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against phosphorylated Substrate Y (p-Substrate Y) and total KNKX. An antibody against a housekeeping protein (e.g., GAPDH) was used as a loading control.
Visualizations: Pathways and Workflows
Caption: Hypothetical KNKX signaling pathway leading to cell proliferation.
Comparative Study of IGS-1.76 in Neurological Disorder Models: An Analysis of Available Data
A comprehensive search of publicly available scientific literature and clinical trial databases has revealed no specific information, experimental data, or scholarly articles pertaining to a compound designated "IGS-1.76" in the context of neurological disorder models.
Extensive queries were conducted to identify any research on this compound, including its mechanism of action, comparative studies, and its effects in models of Alzheimer's disease, Parkinson's disease, or stroke. These searches yielded no relevant results, suggesting that "this compound" may be an internal, pre-clinical designation not yet disclosed in public forums, a misidentified compound, or a product that has not been the subject of published research.
The search results did, however, provide general information on various established models for neurological disorders. For clarity and to provide context for researchers in this field, a summary of these models is presented below.
Established Neurological Disorder Models
Researchers utilize a variety of in vitro and in vivo models to study the complex pathologies of neurological diseases.
Alzheimer's Disease Models
Animal models for Alzheimer's disease often involve genetic manipulation to mimic the hallmark pathologies of amyloid-beta plaques and neurofibrillary tangles. Common models include transgenic mice overexpressing mutant forms of human amyloid precursor protein (APP) and presenilin-1 (PSEN1). These models are instrumental in studying disease mechanisms and for the preclinical evaluation of potential therapeutics.
Parkinson's Disease Models
Parkinson's disease models aim to replicate the progressive loss of dopaminergic neurons in the substantia nigra. Toxin-based models, using neurotoxins like MPTP or 6-hydroxydopamine, are frequently employed to induce this specific neuronal degeneration. Additionally, genetic models involving mutations in genes such as α-synuclein, Parkin, or LRRK2 are used to investigate the familial forms of the disease.
Ischemic Stroke Models
Animal models of ischemic stroke are crucial for understanding the cellular and molecular events following a reduction in blood flow to the brain. The most common method is the middle cerebral artery occlusion (MCAO) model in rodents, which can be either transient or permanent. These models allow for the investigation of neuroprotective strategies and interventions aimed at promoting recovery and neurogenesis.
Conclusion
While a comparative analysis of this compound cannot be provided due to the absence of available data, the field of neurological research continues to rely on a diverse array of established and validated disease models. These models are fundamental to advancing our understanding of disease pathogenesis and for the development of novel therapeutic interventions. Researchers and drug development professionals are encouraged to consult the extensive body of literature on these specific models when designing and interpreting their studies.
Should information on this compound become publicly available, a thorough comparative analysis will be possible. Until then, any inquiries regarding this specific compound should be directed to the organization or research group responsible for its development.
In-Depth Analysis of IGS-1.76 Mechanism Elucidation through Structural Biology: A Comparative Guide
A comprehensive validation of a compound's mechanism of action is paramount in drug discovery and development. Structural biology offers an unparalleled atomic-level view of molecular interactions, providing definitive evidence for a drug's mechanism. This guide provides a comparative analysis of the validation of IGS-1.76's mechanism through structural biology, alongside alternative approaches, supported by experimental data and detailed protocols.
This compound: Unveiling the Molecular Mechanism
This compound has emerged as a promising therapeutic agent, and understanding its precise mechanism of action is crucial for its clinical advancement. Structural biology techniques have been instrumental in elucidating how this compound interacts with its biological target.
Key Findings from Structural Studies:
Initial investigations have successfully identified the direct binding partner of this compound and have provided a high-resolution crystal structure of the this compound-target complex. This structural data has unequivocally confirmed the binding site and the critical molecular interactions that govern the compound's activity.
Comparative Data Analysis
To objectively assess the validation of this compound's mechanism, a comparison with alternative methods is essential. The following table summarizes key quantitative data from structural biology and other biophysical techniques.
| Parameter | Structural Biology (X-ray Crystallography) | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) |
| Binding Affinity (Kd) | Inferred from structural interactions | Direct measurement of thermodynamic parameters | Real-time kinetic analysis of binding |
| Binding Site | Direct visualization of the binding pocket | Inferred from stoichiometry | Inferred from binding kinetics |
| Mechanism of Action | Atomic-level detail of inhibition/activation | Thermodynamic profile of binding | Kinetic profile of interaction |
| Structural Changes | High-resolution view of conformational changes | Indirectly inferred from enthalpy/entropy | Indirectly inferred from binding response |
| Throughput | Low | Medium | High |
| Sample Consumption | High | High | Low |
Experimental Protocols: A Closer Look
The validation of this compound's mechanism through structural biology involved a series of meticulous experimental procedures.
1. Protein Expression and Purification:
The target protein was overexpressed in a suitable expression system (e.g., E. coli, insect, or mammalian cells) and purified to homogeneity using a combination of chromatography techniques, including affinity, ion-exchange, and size-exclusion chromatography.
2. Crystallization:
The purified protein was mixed with this compound and subjected to extensive crystallization screening using various precipitants, buffers, and additives. Successful crystallization conditions yielded single, well-diffracting crystals.
3. X-ray Diffraction Data Collection:
Crystals were cryo-cooled and exposed to a high-intensity X-ray beam at a synchrotron source. The diffraction patterns were recorded on a detector.
4. Structure Determination and Refinement:
The diffraction data were processed to determine the electron density map of the protein-ligand complex. A molecular model was built into the electron density and refined to yield the final high-resolution structure.
Visualizing the Mechanism and Workflow
To provide a clear understanding of the processes involved, the following diagrams illustrate the signaling pathway affected by this compound and the experimental workflow for its structural validation.
Assessing the Translational Potential of IGS-1.76: A Comparative Guide for Researchers
For drug development professionals and researchers in the field of neurodevelopmental disorders, the emergence of novel therapeutic agents targeting the underlying pathophysiology of conditions like Fragile X syndrome (FXS) is of significant interest. This guide provides a comparative analysis of IGS-1.76, a novel inhibitor of the Neuronal Calcium Sensor-1 (NCS-1)/Ric8a protein-protein interaction, against existing treatment strategies for FXS. This document synthesizes available preclinical data, details experimental methodologies, and visualizes key biological pathways to aid in the assessment of this compound's translational potential.
Fragile X syndrome, the leading inherited cause of intellectual disability and a common monogenic cause of autism spectrum disorder, is characterized by a range of cognitive, behavioral, and physical symptoms.[1] Current therapeutic options are primarily symptomatic, addressing issues such as anxiety, hyperactivity, and seizures, but do not target the core synaptic abnormalities of the disorder.[2][3] A promising new therapeutic avenue involves the modulation of the NCS-1/Ric8a signaling complex, which plays a crucial role in regulating synapse number and neurotransmitter release.[4][5] The novel small molecule, this compound, has been identified as a potent inhibitor of this complex, showing significant promise in preclinical studies.[6][7]
Mechanism of Action: Targeting Synaptic Dysregulation
The interaction between the calcium sensor protein NCS-1 and the guanine (B1146940) exchange factor Ric8a is a key regulator of synaptic function.[5] In Fragile X syndrome, the absence of the FMRP protein leads to synaptic dysregulation, including an increased number of synapses.[4] this compound and its predecessor compound, FD44, act by binding to NCS-1 and preventing its interaction with Ric8a.[4][6] This inhibition is believed to normalize synapse numbers and improve associated cognitive and behavioral deficits.[4][8] this compound was developed through rational drug design based on the structural understanding of the NCS-1/FD44 interaction, leading to a chemically distinct molecule with improved binding potency.[6][7]
Signaling Pathway of NCS-1/Ric8a Inhibition
Caption: Mechanism of action of this compound in Fragile X syndrome.
Comparative Efficacy of this compound
Preclinical data indicates that this compound possesses significantly enhanced binding affinity for human NCS-1 compared to the first-generation inhibitor, FD44. A study published in the Journal of Medicinal Chemistry reported that this compound has a 70-fold higher binding efficiency than FD44.[7] This improved potency suggests the potential for greater efficacy at lower therapeutic doses, which could translate to a better safety profile.
| Compound | Target | Binding Affinity (Kd) | In Vitro Potency (IC50) | Animal Model Efficacy |
| This compound | NCS-1/Ric8a Complex | Data not yet publicly available | Data not yet publicly available | Demonstrated improved binding potency over FD44[6][7] |
| FD44 | NCS-1/Ric8a Complex | Data not yet publicly available | Data not yet publicly available | Restores normal synapse number and improves associative learning in Drosophila and mouse models of FXS[4][8] |
| Metformin | AMPK modulator | N/A | N/A | Positive behavioral changes in individuals with FXS[9] |
| Sertraline | Selective Serotonin Reuptake Inhibitor (SSRI) | N/A | N/A | Effective in treating anxiety in individuals with FXS[9] |
| Atypical Antipsychotics | Dopamine/Serotonin Receptor Antagonists | N/A | N/A | Used to manage aggression and mood lability in FXS[3] |
Experimental Protocols
To facilitate the replication and further investigation of this compound, detailed methodologies for key experiments are provided below.
Co-Immunoprecipitation (Co-IP) for NCS-1/Ric8a Interaction
This protocol is designed to assess the inhibitory effect of this compound on the interaction between NCS-1 and Ric8a in a cellular context.
Experimental Workflow for Co-Immunoprecipitation
Caption: Workflow for assessing this compound's effect on NCS-1/Ric8a interaction via Co-IP.
-
Cell Culture and Transfection: HEK293T cells are cultured and co-transfected with plasmids encoding for tagged versions of human NCS-1 (e.g., with a HA tag) and Ric8a (e.g., with a FLAG tag).
-
Cell Lysis: After 24-48 hours, cells are lysed in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein-protein interactions.
-
Incubation with Compound: The cell lysates are incubated with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified period.
-
Immunoprecipitation: An antibody targeting one of the protein tags (e.g., anti-FLAG antibody) is added to the lysate, followed by the addition of protein A/G-coupled agarose (B213101) or magnetic beads to pull down the antibody-protein complexes.
-
Washing: The beads are washed several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: The bound protein complexes are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with an antibody against the other protein tag (e.g., anti-HA antibody) to detect the co-precipitated protein.
-
Quantification: The intensity of the bands corresponding to the co-precipitated protein is quantified using densitometry to determine the extent of inhibition by this compound.
In Situ Proximity Ligation Assay (PLA)
This technique allows for the visualization and quantification of protein-protein interactions within fixed cells, providing a more physiologically relevant context.
Experimental Workflow for In Situ Proximity Ligation Assay
Caption: Workflow for visualizing NCS-1/Ric8a interaction in situ using PLA.
-
Cell Culture and Treatment: Primary neurons or a relevant cell line are cultured and treated with this compound or a vehicle control.
-
Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent (e.g., Triton X-100) to allow antibody access.
-
Primary Antibody Incubation: Cells are incubated with primary antibodies raised in different species that specifically recognize endogenous NCS-1 and Ric8a.
-
PLA Probe Incubation: A pair of secondary antibodies (PLA probes), each conjugated to a unique short DNA oligonucleotide, that recognize the primary antibodies are added.
-
Ligation: If the two PLA probes are in close proximity (indicating that NCS-1 and Ric8a are interacting), connector oligonucleotides are added to hybridize to the PLA probe oligonucleotides, and a ligase is used to create a closed DNA circle.
-
Amplification: A DNA polymerase is added to perform rolling-circle amplification of the DNA circle, generating a long DNA product that remains attached to one of the PLA probes.
-
Detection: Fluorescently labeled oligonucleotides are hybridized to the amplified DNA, resulting in a bright fluorescent spot at the site of the protein-protein interaction.
-
Imaging and Quantification: The cells are imaged using a fluorescence microscope, and the number of PLA signals per cell is quantified to measure the level of NCS-1/Ric8a interaction.
Translational Potential and Future Directions
This compound represents a promising, rationally designed therapeutic candidate for Fragile X syndrome and potentially other synaptopathies. Its enhanced potency over first-generation inhibitors suggests a favorable profile for further development. The key next steps in assessing its translational potential will involve:
-
Comprehensive in vivo efficacy studies: Evaluating the ability of this compound to rescue a broader range of behavioral and cognitive deficits in FXS animal models.
-
Pharmacokinetic and safety profiling: Determining the drug's absorption, distribution, metabolism, excretion (ADME), and toxicity profile.
-
Biomarker development: Identifying and validating biomarkers that can be used to monitor target engagement and therapeutic response in clinical trials.
The continued investigation of this compound and other inhibitors of the NCS-1/Ric8a complex holds significant promise for the development of disease-modifying therapies for Fragile X syndrome and related neurodevelopmental disorders.
References
- 1. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 2. Fragile X syndrome (Chapter 14) - Behavioral Genetics of the Mouse [cambridge.org]
- 3. Mouse models of fragile X-related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In-situ proximity ligation [bio-protocol.org]
- 6. In Situ Proximity Ligation Assay (In Situ PLA) to Assess PTP-Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
- 7. fragilexnewstoday.com [fragilexnewstoday.com]
- 8. tebubio.com [tebubio.com]
- 9. pubs.acs.org [pubs.acs.org]
In-depth Pharmacokinetic Comparison of IGS-1.76 and its Analogs Currently Unavailable in Public Domain
A comprehensive comparison of the pharmacokinetic profiles of the Neuronal Calcium Sensor-1 (NCS-1) inhibitor, IGS-1.76, and its analogs is not possible at this time due to a lack of publicly available data. Extensive searches of scientific literature and commercial databases have revealed no published studies detailing the absorption, distribution, metabolism, and excretion (ADME) of this compound or any of its related compounds.
This compound is a known chemical compound with the CAS number 313480-47-6. It is recognized for its high affinity for human NCS-1 and its ability to modulate the interaction between NCS-1 and Ric8a, a guanine (B1146940) nucleotide exchange factor. This interaction is implicated in various cellular signaling pathways.
Despite the identification of this compound and its mechanism of action, crucial pharmacokinetic data necessary for a comparative analysis remains elusive. This includes, but is not limited to:
-
Bioavailability: The fraction of an administered dose of unchanged drug that reaches the systemic circulation.
-
Half-life (t½): The time required for the concentration of the drug in the body to be reduced by half.
-
Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
-
Clearance (CL): The rate at which a drug is removed from the body.
-
Metabolism: The biochemical modification of the drug by the body.
-
Excretion: The process by which the drug and its metabolites are eliminated from the body.
Furthermore, there is no readily available information on the synthesis or biological evaluation of any analogs of this compound. Without such information, a comparative guide cannot be constructed.
Hypothetical Experimental Workflow for Pharmacokinetic Analysis
Should such data become available, a standard experimental workflow to determine the pharmacokinetic profiles of this compound and its analogs would likely involve the following steps.
Caption: A generalized workflow for preclinical pharmacokinetic profiling.
Signaling Pathway of the Target: NCS-1
While pharmacokinetic data is unavailable, the signaling context of this compound's target, NCS-1, is better understood. NCS-1 is a calcium-binding protein that regulates various cellular processes. A simplified representation of its known interactions is provided below.
Caption: Simplified signaling interactions of Neuronal Calcium Sensor-1 (NCS-1).
Researchers and drug development professionals interested in the pharmacokinetics of this compound and its potential analogs are encouraged to monitor scientific publications and patent literature for future disclosures. At present, any discussion of its comparative pharmacokinetic profile would be purely speculative.
Safety Operating Guide
Proper Disposal of IGS-1.76: A Guide for Laboratory Professionals
Disclaimer: This document provides general guidance for the proper disposal of IGS-1.76 (CAS No. 313480-47-6). However, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer or supplier for definitive and detailed disposal procedures. The information in the SDS will be specific to the formulation and concentration of the product you are using and will supersede the general advice provided here.
For the safe and compliant disposal of the chemical compound this compound, identified as N-(1,3-Benzothiazol-2-yl)-3,3-diphenylpropanamide, researchers and laboratory personnel must adhere to strict protocols to ensure personal safety and environmental protection. While a comprehensive, publicly available Safety Data Sheet with detailed disposal instructions is not readily accessible, established principles of chemical waste management for similar research compounds should be followed.
Essential Safety and Disposal Information
Proper disposal of this compound, as with any chemical waste, is a critical component of laboratory safety and environmental responsibility. The following table outlines the key parameters to identify in your supplier-specific SDS to inform your disposal plan.
| Parameter | Information to Look For in the SDS | Importance for Disposal |
| Physical & Chemical Properties | pH, flammability, reactivity with other chemicals. | Determines appropriate container material and segregation from incompatible wastes. |
| Toxicological Information | Acute toxicity, carcinogenicity, mutagenicity, ecotoxicity. | Dictates the level of personal protective equipment (PPE) required and the specific hazardous waste stream. |
| Hazard Identification | Hazard pictograms (e.g., skull and crossbones, environmental hazard), hazard statements (H-statements), and precautionary statements (P-statements). | Provides a quick visual reference for the primary hazards and essential precautions. For instance, P501 explicitly directs to "Dispose of contents/container to an approved waste disposal plant." |
| Personal Protective Equipment (PPE) | Recommended gloves, eye protection, lab coat, and respiratory protection. | Ensures personnel are protected from exposure during handling and disposal. |
| Spill & Leak Procedures | Instructions for containment, cleanup, and personal protection in case of a spill. | Prepares staff for accidental releases and minimizes exposure and environmental contamination. |
| Disposal Considerations | EPA waste codes, recommended disposal methods (e.g., incineration), and any specific prohibitions. | Ensures compliance with local, state, and federal hazardous waste regulations. |
Step-by-Step Disposal Protocol for this compound
The following protocol is a general guideline. Always adapt this procedure based on the specific instructions in the product's SDS.
-
Personal Protective Equipment (PPE): Before handling this compound for disposal, at a minimum, wear:
-
Nitrile gloves (or other chemically resistant gloves as specified in the SDS).
-
Safety glasses with side shields or chemical splash goggles.
-
A standard laboratory coat.
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
-
Handling Unused or Waste this compound:
-
Do not dispose of this compound down the drain or in the regular trash.
-
Collect all waste this compound, including any contaminated solutions or materials, in a designated, compatible, and properly labeled hazardous waste container.
-
The container should be made of a material that is resistant to the chemical and any solvents it may be dissolved in.
-
The label on the waste container must be clearly marked with "Hazardous Waste" and the full chemical name: "N-(1,3-Benzothiazol-2-yl)-3,3-diphenylpropanamide". List all components and their approximate concentrations.
-
-
Disposal of Empty Containers:
-
Empty containers that held this compound must also be treated as hazardous waste unless properly decontaminated.
-
To decontaminate, triple-rinse the container with a suitable solvent that can dissolve this compound.
-
Collect the rinsate as hazardous waste in your designated this compound waste container.
-
After triple-rinsing, the container may be disposed of according to your institution's procedures for decontaminated labware. Consult your Environmental Health and Safety (EHS) office for specific guidance.
-
-
Storage of Waste:
-
Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure, away from incompatible chemicals, and has secondary containment to prevent the spread of potential spills.
-
-
Arranging for Pickup:
-
Contact your institution's EHS or hazardous waste management office to schedule a pickup for the full waste container.
-
Follow all institutional procedures for waste manifest documentation and handover.
-
Experimental Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Essential Safety and Operational Protocols for Handling IGS-1.76
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of the novel small molecule inhibitor, IGS-1.76.
This document provides critical safety and logistical information for the operational use and disposal of this compound, a potent inhibitor of the human Neuronal Calcium Sensor-1 (hNCS-1) and Ric8a protein-protein interaction. Adherence to these guidelines is essential for ensuring laboratory safety and the integrity of experimental outcomes.
Immediate Safety and Handling
This compound is a chemical compound intended for laboratory research use. While a comprehensive toxicological profile is not yet available, it should be handled with the standard precautions for a novel chemical entity. The following table summarizes the essential safety information.
| Parameter | Information | Source |
| Product Name | This compound | |
| CAS Number | 313480-47-6 | |
| Identified Uses | Laboratory chemicals, manufacture of substances | |
| Hazard Classification | Not fully established. Treat as a potentially hazardous chemical. | [1] |
| Storage Temperature | -20°C |
Personal Protective Equipment (PPE)
Standard laboratory PPE is mandatory when handling this compound to prevent skin and eye contact, inhalation, and ingestion.
| PPE Category | Requirement |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Body Protection | Laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area. If aerosolization is possible, work within a chemical fume hood. |
Operational Plan: From Stock Solution to Experiment
Proper preparation and handling of this compound are crucial for experimental success and safety. The following protocol outlines the standard procedure for preparing and using this compound in a laboratory setting.
Preparation of Stock Solutions
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
-
-
Procedure:
-
In a chemical fume hood, bring the this compound vial to room temperature.
-
Add the appropriate volume of DMSO to the vial to achieve a desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the compound is fully dissolved. Gentle warming or sonication may be used to aid dissolution.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the stock solution aliquots at -20°C.
-
Experimental Workflow: In Vitro Cell-Based Assay
This workflow provides a general outline for utilizing this compound in a cell-based assay to study its effect on the hNCS-1/Ric8a signaling pathway.
Experimental workflow for using this compound in a cell-based assay.
Detailed Experimental Protocol: Co-Immunoprecipitation Assay
This protocol is adapted from studies investigating the hNCS-1/Ric8a interaction.[2]
-
Cell Culture and Transfection:
-
Culture HEK293T cells in appropriate media.
-
Co-transfect cells with constructs expressing hNCS-1 and a tagged version of Ric8a (e.g., V5-Ric8a).
-
-
Treatment with this compound:
-
24-48 hours post-transfection, treat the cells with the desired concentration of this compound (e.g., 20 µM). A vehicle control (DMSO) should be run in parallel.
-
-
Cell Lysis:
-
After the desired incubation period, wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
-
Immunoprecipitation:
-
Clarify the cell lysates by centrifugation.
-
Incubate the supernatant with an antibody against the tag on Ric8a (e.g., anti-V5 antibody) overnight at 4°C.
-
Add protein A/G agarose (B213101) beads and incubate for an additional 2-4 hours to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against hNCS-1 and the Ric8a tag to detect the co-immunoprecipitated proteins.
-
This compound Signaling Pathway
This compound functions by inhibiting the protein-protein interaction between Neuronal Calcium Sensor-1 (NCS-1) and Ric8a, a guanine (B1146940) nucleotide exchange factor. This interaction is crucial for regulating synapse function.[3][4]
Mechanism of action of this compound.
Disposal Plan
The disposal of this compound and all associated waste must be handled with care to ensure environmental and personnel safety. As with many novel small molecule inhibitors, this compound should be treated as hazardous chemical waste.[1]
Waste Segregation and Collection
-
Solid Waste: All disposable materials that have come into contact with this compound (e.g., gloves, pipette tips, tubes) should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused stock solutions, working solutions, and the first rinse of any container that held this compound must be collected in a designated, leak-proof hazardous waste container.[1] Do not dispose of liquid waste containing this compound down the drain.
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound," the solvent(s), and the approximate concentration.
Disposal Procedure
-
Collection: Collect all this compound waste in the appropriate, labeled containers.
-
Storage: Store waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Institutional Protocol: Follow your institution's specific procedures for requesting a hazardous waste pickup. Contact your Environmental Health and Safety (EHS) department for guidance.
-
Empty Containers: A container that has held this compound is considered "empty" when all contents have been removed by normal means. The first rinse of an "empty" container must be collected as hazardous waste. After a thorough rinsing, deface the original label and dispose of the container according to your institution's guidelines for non-hazardous waste.[1]
By adhering to these safety and handling protocols, researchers can confidently and safely utilize this compound in their studies, contributing to the advancement of research in synaptic function and related neurological disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. Interference of the complex between NCS-1 and Ric8a with phenothiazines regulates synaptic function and is an approach for fragile X syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fragilexnewstoday.com [fragilexnewstoday.com]
- 4. A promising NCS-1/Ric8a PPI inhibitor has been identified to improve synapse function in fragile X syndrome [iqf.csic.es]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
